molecular formula C9H8ClFO2 B3029746 Ethyl 2-chloro-6-fluorobenzoate CAS No. 773134-56-8

Ethyl 2-chloro-6-fluorobenzoate

Cat. No.: B3029746
CAS No.: 773134-56-8
M. Wt: 202.61
InChI Key: GRVKHBFLUGAABX-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-6-fluorobenzoate is a useful research compound. Its molecular formula is C9H8ClFO2 and its molecular weight is 202.61. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-chloro-6-fluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-chloro-6-fluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-chloro-6-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVKHBFLUGAABX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10655969
Record name Ethyl 2-chloro-6-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773134-56-8
Record name Ethyl 2-chloro-6-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-chloro-6-fluorobenzoate (CAS: 773134-56-8)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 2-chloro-6-fluorobenzoate is a halogenated aromatic ester that serves as a versatile and valuable building block in modern organic synthesis and medicinal chemistry. The strategic placement of both a chloro and a fluoro substituent ortho to the ethyl ester functionality imparts unique electronic and steric properties, making it an attractive starting material for the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview of Ethyl 2-chloro-6-fluorobenzoate, including its chemical properties, a detailed synthesis protocol via Fischer esterification, predicted spectroscopic data for characterization, insights into its reactivity, and its applications in the development of therapeutic agents, particularly kinase inhibitors. Safety and handling protocols are also discussed to ensure its proper use in a research and development setting.

Introduction: The Strategic Importance of Halogenated Benzoates in Synthesis

The incorporation of fluorine and chlorine into organic molecules is a well-established strategy in drug discovery to modulate a compound's physicochemical and pharmacokinetic properties.[1][2] Fluorine, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and membrane permeability. Chlorine, also an electronegative atom, can serve as a reactive handle for further synthetic transformations and can influence the overall electronic nature of the aromatic ring.

Ethyl 2-chloro-6-fluorobenzoate, with its distinct substitution pattern, presents a unique combination of these effects. The two ortho-halogen substituents create a sterically hindered environment around the ester group and significantly influence the electron density of the benzene ring. This makes the compound a key intermediate for creating highly substituted aromatic systems that are often found in advanced pharmaceutical candidates.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and spectral properties is fundamental for its use in synthesis and for quality control.

Physical and Chemical Properties

The following table summarizes the key physicochemical properties of Ethyl 2-chloro-6-fluorobenzoate.

PropertyValueSource
CAS Number 773134-56-8
Molecular Formula C₉H₈ClFO₂
Molecular Weight 202.61 g/mol
Boiling Point 252.1 ± 25.0 °C (Predicted)
Density 1.266 ± 0.06 g/cm³ (Predicted)
Appearance Expected to be a colorless to light yellow liquid or solid
Predicted Spectroscopic Data for Characterization

2.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the three aromatic protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 1.4Triplet (t)3H-CH₃The methyl protons are split by the adjacent methylene protons.
~ 4.4Quartet (q)2H-OCH₂-The methylene protons are split by the adjacent methyl protons.
~ 7.1-7.5Multiplet (m)3HAr-HThe three aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.

2.2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~ 14-CH₃Typical chemical shift for an ethyl group methyl carbon.
~ 62-OCH₂-The methylene carbon is deshielded by the adjacent oxygen atom.
~ 115-135Ar-CAromatic carbons will appear in this range, with their specific shifts influenced by the halogen substituents. The carbon bearing the fluorine will show a large C-F coupling constant.
~ 165C=OThe carbonyl carbon of the ester is expected in this downfield region.

2.2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3000-3100MediumAromatic C-H stretch
~ 2850-2980MediumAliphatic C-H stretch
~ 1730-1750StrongC=O (ester) stretch
~ 1250-1300StrongC-O (ester) stretch
~ 1000-1100StrongC-F stretch
~ 750-850StrongC-Cl stretch

2.2.4. Mass Spectrometry (MS) (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

m/zInterpretation
202/204Molecular ion peak (M⁺) with a characteristic ~3:1 ratio due to the presence of the ³⁵Cl and ³⁷Cl isotopes.
157/159Loss of the ethoxy group (-OCH₂CH₃).
129/131Loss of the entire ester group (-COOCH₂CH₃).

Synthesis of Ethyl 2-chloro-6-fluorobenzoate

The most common and efficient method for the synthesis of Ethyl 2-chloro-6-fluorobenzoate is the Fischer esterification of its corresponding carboxylic acid, 2-chloro-6-fluorobenzoic acid, with ethanol in the presence of an acid catalyst.

Reaction Scheme

G reactant1 2-Chloro-6-fluorobenzoic Acid reagents H₂SO₄ (catalyst) Reflux reactant1->reagents reactant2 Ethanol reactant2->reagents product Ethyl 2-chloro-6-fluorobenzoate reagents->product

Caption: Fischer esterification of 2-chloro-6-fluorobenzoic acid.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials:

  • 2-chloro-6-fluorobenzoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Diethyl ether or dichloromethane

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-chloro-6-fluorobenzoic acid (1 equivalent) in an excess of anhydrous ethanol (e.g., 5-10 equivalents).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.

  • Quenching: Pour the reaction mixture into a separatory funnel containing cold water.

  • Extraction: Extract the aqueous layer with diethyl ether or dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with:

    • Saturated sodium bicarbonate solution (to neutralize any remaining acid). Caution: Vent the separatory funnel frequently to release CO₂ pressure.

    • Water

    • Brine

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure Ethyl 2-chloro-6-fluorobenzoate.

Reactivity and Mechanistic Insights

The reactivity of Ethyl 2-chloro-6-fluorobenzoate is governed by the interplay of the electronic effects of the two ortho-halogen substituents and the ester group.

Electronic Effects of Substituents
  • Fluorine: Exhibits a strong -I (inductive) effect and a weak +M (mesomeric) effect.

  • Chlorine: Also has a -I effect and a weak +M effect.

  • Ester Group: The carbonyl group is electron-withdrawing (-I and -M effects), deactivating the ring towards electrophilic aromatic substitution.

The combined electron-withdrawing nature of the substituents deactivates the aromatic ring, making electrophilic aromatic substitution challenging. However, the ortho, para-directing influence of the halogens would direct incoming electrophiles to the 4- and 6-positions (relative to the ester).

Nucleophilic Aromatic Substitution (SNAr)

The presence of strong electron-withdrawing groups (the halogens and the ester) makes the aromatic ring susceptible to nucleophilic aromatic substitution, particularly at the positions activated by these groups. The fluorine atom is generally a better leaving group than chlorine in SNAr reactions due to the higher polarization of the C-F bond.

G start Ethyl 2-chloro-6-fluorobenzoate intermediate Meisenheimer Complex (Stabilized by -Cl, -F, and -COOEt) start->intermediate Nucleophilic Attack product Substituted Product intermediate->product Loss of Leaving Group (F⁻ or Cl⁻) reagents Nucleophile (e.g., RO⁻, R₂NH) reagents->start

Caption: Generalized mechanism for SNAr on Ethyl 2-chloro-6-fluorobenzoate.

Applications in Research and Drug Development

Ethyl 2-chloro-6-fluorobenzoate is a valuable building block for the synthesis of complex molecules, particularly in the field of medicinal chemistry. Its utility stems from its potential to introduce a highly substituted aromatic core into a target molecule.

Intermediate in the Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a substituted aromatic core that binds within the ATP-binding pocket of the enzyme. The unique substitution pattern of Ethyl 2-chloro-6-fluorobenzoate makes it an ideal precursor for the synthesis of such scaffolds. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, a common functional group in kinase inhibitors.

Precursor for Substituted Benzophenones

Substituted benzophenones are another class of compounds with diverse biological activities. Ethyl 2-chloro-6-fluorobenzoate can be used in Friedel-Crafts acylation reactions to generate highly substituted benzophenones, which can then be further elaborated into more complex drug candidates.

Safety and Handling

As a responsible Senior Application Scientist, it is imperative to emphasize the importance of safe handling of all chemicals.

  • General Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Hazards: While specific toxicity data for this compound is limited, it should be handled with care. Compounds of this class can be irritants to the skin, eyes, and respiratory tract.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Ethyl 2-chloro-6-fluorobenzoate is a strategically important synthetic intermediate with significant potential in organic synthesis and drug discovery. Its unique electronic and steric properties, conferred by the ortho-chloro and -fluoro substituents, make it a valuable tool for accessing complex and highly substituted aromatic compounds. The detailed synthesis protocol and predicted spectroscopic data provided in this guide will aid researchers in its preparation, characterization, and effective utilization in their research endeavors. As the demand for novel and sophisticated therapeutic agents continues to grow, the importance of versatile building blocks like Ethyl 2-chloro-6-fluorobenzoate is set to increase.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Zhou, Y., & Li, J. (2024).
  • Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Soloshonok, V. A. (2014). Fluorine in pharmaceutical industry: fluorine-containing drugs introduced to the market in the last decade (2001–2011). Chemical reviews, 114(4), 2432-2506.
  • NIST. (n.d.). Ethyl-2-chlorobenzoate. NIST Chemistry WebBook. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to spectroscopy. Cengage learning.
  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.
  • Smith, M. B., & March, J. (2007). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
  • Laali, K. K., & Gettwert, V. J. (2001). Electrophilic nitration of aromatic and heteroaromatic compounds in the room-temperature ionic liquid 1-ethyl-3-methylimidazolium trifluoroacetate. A clean and recyclable reaction system. The Journal of organic chemistry, 66(1), 35-40.
  • Smith, R. A., et al. (2001). Discovery of Heterocyclic Ureas as a New Class of Raf Kinase Inhibitors: Identification of a Second Generation Lead. Bioorganic & Medicinal Chemistry Letters, 11(21), 2775-2778.
  • Dumas, J., et al. (2000). 1-Phenyl-5-pyrazolyl-ureas: Potent and Selective p38 Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(18), 2047-2050.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet.

Sources

Technical Guide: NMR Structural Elucidation of Ethyl 2-chloro-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocol for the Nuclear Magnetic Resonance (NMR) analysis of Ethyl 2-chloro-6-fluorobenzoate , a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals.

Executive Summary

Ethyl 2-chloro-6-fluorobenzoate (CAS: 773134-56-8) presents a unique spectroscopic challenge due to the simultaneous presence of quadrupolar chlorine and spin-active fluorine nuclei on the benzoate scaffold. This guide provides a high-fidelity workflow for verifying its structure, emphasizing the diagnostic utility of


F-mediated spin-spin coupling  in both 

H and

C NMR.

Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Molecular Structure & Theoretical Prediction

Before acquisition, the analyst must understand the symmetry and electronic environment to predict the spectral fingerprint.

  • Symmetry: The molecule is asymmetric due to the 2-chloro, 6-fluoro substitution pattern. All aromatic protons and carbons are chemically non-equivalent.

  • Spin System: The aromatic ring contains three adjacent protons (H-3, H-4, H-5), forming an AMX or ABC spin system depending on the magnetic field strength, further complicated by coupling to the

    
    F nucleus (
    
    
    
    ).
Predicted Coupling Logic
  • 
    F - 
    
    
    
    H Coupling:
    Fluorine couples strongly to ortho-protons (
    
    
    Hz) and moderately to meta-protons (
    
    
    Hz).
  • 
    F - 
    
    
    
    C Coupling:
    Fluorine coupling is observable across the entire carbon skeleton, often splitting signals into doublets with magnitudes ranging from
    
    
    Hz to
    
    
    Hz.

Experimental Protocol

Sample Preparation

To minimize viscosity broadening and ensure accurate integration, follow this preparation standard.

  • Solvent: Chloroform-d (

    
    , 99.8% D) is preferred over DMSO-
    
    
    
    to prevent solvent overlap with the ethyl ester quartet and to minimize hygroscopic water peaks.
  • Concentration: 10–15 mg of analyte in 0.6 mL solvent for

    
    H; 30–50 mg for 
    
    
    
    C.
  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Instrument Parameters
  • Frequency: Minimum 400 MHz is recommended to resolve the second-order effects in the aromatic region.

  • Pulse Sequence:

    • 
      H: Standard pulse (zg30).
      
    • 
      C: Proton-decoupled (
      
      
      
      -decoupled) with NOE enhancement (zgpg30).
    • 
      F: Standard pulse (optional but highly diagnostic).
      

Detailed Spectral Analysis

H NMR Analysis (400 MHz, )

The proton spectrum is defined by two distinct regions: the aliphatic ethyl ester and the halogenated aromatic ring.

The Aliphatic Region (Ethyl Group)

This region confirms the esterification.

  • 
     1.39 ppm (Triplet, 3H, 
    
    
    
    Hz):
    Methyl group (-CH
    
    
    ).
  • 
     4.42 ppm (Quartet, 2H, 
    
    
    
    Hz):
    Methylene group (-O-CH
    
    
    -).
    • Note: The chemical shift is deshielded (

      
      4.4 ppm) due to the electronegative oxygen and the anisotropic effect of the carbonyl.
      
The Aromatic Region (

7.0 – 7.5 ppm)

This region contains the 1,2,3-trisubstituted benzene pattern (positions 3, 4, 5).

ProtonPositionMultiplicityCoupling Logic
H-5 Ortho to Ftd or ddd

(large)
+

(ortho) +

(meta)
H-3 Ortho to Cldd

(ortho to H-4) +

(meta to H-5)
H-4 Meta to F/Clm (td)

(x2) +

(medium)
  • H-5 (

    
    7.1 ppm):  This proton is adjacent to Fluorine. It typically appears as a triplet of doublets  (or pseudo-quartet) because the 
    
    
    
    (
    
    
    9 Hz) is similar in magnitude to the ortho
    
    
    (
    
    
    8 Hz).
  • H-3 (

    
    7.3 ppm):  Adjacent to Chlorine.[1][2] It lacks the strong F-coupling, appearing as a standard doublet or doublet of doublets (
    
    
    
    Hz).
  • H-4 (

    
    7.4 ppm):  The central proton. It couples to both H-3 and H-5 (
    
    
    
    ) and the Fluorine (
    
    
    Hz), resulting in a complex multiplet.
C NMR Analysis (100 MHz, )

The carbon spectrum is the ultimate validation tool because every carbon in the ring will likely be split into a doublet by the fluorine atom.

CarbonAssignmentShift (ppm)Coupling (

)
Diagnostic Note
C=O Carbonyl~163.0

Hz
May appear as a singlet or weak doublet.
C-6 C-F (Ipso)~159.0

Hz
Large Doublet. Definitive proof of F-C bond.
C-2 C-Cl~132.0

Hz
Deshielded by Cl, split by meta-F.
C-4 C-H (Meta)~131.5

Hz
Doublet.
C-3 C-H (Para)~126.0

Hz
Small doublet or broadened singlet.
C-5 C-H (Ortho)~114.5

Hz
Distinctive Doublet. Upfield due to F resonance.
CH

Ethyl~62.0-Singlet.
CH

Ethyl~14.0-Singlet.
  • C-5 Anomaly: Note that the carbon ortho to Fluorine (C-5) is often significantly shielded (shifted upfield to

    
    114 ppm) compared to other aromatic carbons due to the resonance donation of the Fluorine lone pairs, despite Fluorine's inductive withdrawal.
    

Visualization of Logic

Structural Elucidation Workflow

The following diagram illustrates the decision-making process for confirming the structure.

NMR_Workflow Start Sample: Ethyl 2-chloro-6-fluorobenzoate H1_Acq 1H NMR Acquisition (400 MHz, CDCl3) Start->H1_Acq Check_Ethyl Check Aliphatic Region Quartet (~4.4) & Triplet (~1.4)? H1_Acq->Check_Ethyl Check_Aromatic Analyze Aromatic Region (7.0 - 7.5 ppm) Check_Ethyl->Check_Aromatic Yes Coupling_Analysis Verify F-H Coupling Look for td/ddd patterns Check_Aromatic->Coupling_Analysis C13_Acq 13C NMR Acquisition (Proton Decoupled) Coupling_Analysis->C13_Acq CF_Splitting Verify C-F Splitting C-6 Doublet (J ~255 Hz) C13_Acq->CF_Splitting Conclusion Structure Confirmed CF_Splitting->Conclusion

Figure 1: Step-by-step logic flow for confirming the identity of the halogenated ester.

Aromatic Splitting Tree (H-5)

This diagram visualizes the complex splitting of the H-5 proton (ortho to Fluorine), which is the most diagnostic proton signal.

Splitting_Tree Root H-5 Signal (Uncoupled) L1 Split by H-4 (Ortho) 3J_HH ~ 8 Hz Root->L1 L2_A Doublet L1->L2_A L3 Split by F-6 (Ortho) 3J_HF ~ 9 Hz L2_A->L3 Final Final Pattern: Doublet of Doublets (dd) (Appears as pseudo-triplet) L3->Final

Figure 2: Splitting tree for Proton H-5, showing the interaction of Ortho-H and Ortho-F couplings.

Troubleshooting & Validation

  • Impurity Flag: A singlet at

    
    2.1 ppm suggests residual acetone; a singlet at 
    
    
    
    1.56 ppm indicates water (in
    
    
    ).
  • Rotamers: At room temperature, the ester bond rotates freely. If signals appear broadened or doubled, check for restricted rotation (rare for this sterically moderately hindered system) or, more likely, the presence of an acid impurity (2-chloro-6-fluorobenzoic acid) which would lack the ethyl signals.

  • Integration Check: The integral ratio must be 3:2:1:1:1 (Methyl : Methylene : H-3 : H-4 : H-5). Any deviation suggests overlapping impurities.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81783, Ethyl 2-chlorobenzoate. Retrieved from [Link][3]

  • Reich, H. J. WinPLT NMR Coupling Constants and Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

Sources

Technical Guide: IR Spectrum Interpretation of Ethyl 2-chloro-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-chloro-6-fluorobenzoate (CAS: 7335-25-3) is a specialized di-ortho-substituted aromatic ester used primarily as an intermediate in the synthesis of fluoroquinolone antibiotics and agrochemicals.[1]

Interpretation of its infrared (IR) spectrum requires a departure from standard aromatic ester baselines.[2] The presence of bulky, electronegative substituents at both ortho positions (2-Cl, 6-F) creates a Steric Inhibition of Resonance (SIR) effect.[1] This forces the ester carbonyl group out of planarity with the benzene ring, decoupling the pi-system conjugation.[1] Consequently, the carbonyl stretching frequency shifts significantly higher (blue-shift) compared to typical benzoates, mimicking an aliphatic ester profile.[1]

This guide provides a detailed spectral breakdown, theoretical grounding for the observed shifts, and a self-validating analytical protocol.

Structural Dynamics & Theoretical Predications

To accurately interpret the spectrum, one must first understand the molecular geometry that dictates the vibrational modes.

The "Ortho Effect" and Steric Inhibition of Resonance

In a standard ethyl benzoate, the carbonyl (


) pi-system aligns with the aromatic ring's pi-system (conjugation), which lowers the bond order and reduces the stretching frequency to 

.[1]

In Ethyl 2-chloro-6-fluorobenzoate , the 2-Chloro and 6-Fluoro atoms sterically crowd the carbonyl carbon.[1] To relieve this strain, the ester group rotates out of the aromatic plane (often nearly


).
  • Consequence 1 (Electronic Decoupling): Resonance is inhibited.[3] The carbonyl behaves more like a localized, non-conjugated double bond.

  • Consequence 2 (Inductive Effect): Both Cl and F are highly electronegative (

    
     effect).[1] They withdraw electron density from the ring and the carbonyl carbon, shortening the 
    
    
    
    bond and increasing the force constant (
    
    
    ).

Result: The


 peak appears at a significantly higher wavenumber (

), distinguishing it from mono-substituted or meta/para-substituted isomers.[1]
Visualization: Steric Inhibition Mechanism

SIR_Mechanism cluster_0 Standard Benzoate cluster_1 Ethyl 2-chloro-6-fluorobenzoate A Planar Geometry B Pi-System Conjugation A->B C Lower C=O Freq (~1720 cm⁻¹) B->C D 2,6-Disubstitution (Steric Crowding) E Ester Rotates Out-of-Plane D->E F Loss of Resonance + Inductive (-I) Effect E->F G Higher C=O Freq (1735-1750 cm⁻¹) F->G

Figure 1: Comparison of resonance effects in standard benzoates versus the sterically hindered 2,6-disubstituted analog.

Detailed Spectral Assignment

The following table summarizes the diagnostic bands. Note that the "Fingerprint Region" (


) is dominated by halogenated aromatic vibrations.[1]
Functional GroupModeFrequency (

)
IntensityDiagnostic Notes
Aromatic Ring

Stretch

WeakOften appears as a shoulder on the stronger aliphatic peaks.[1][4]
Ethyl Group

Stretch

MediumAsymmetric and symmetric stretches of

.[1]
Ester Carbonyl

Stretch

Strong Key Identifier. Blue-shifted due to SIR and

effects (vs.

for ethyl benzoate).[1]
Aromatic Ring

Stretch

Med-StrongRing breathing modes.[1] Often split due to asymmetry.
Ethyl Group

Bend

MediumScissoring vibration of the ethyl methylene.
Fluorine

Stretch

Very Strong Broad, intense band.[1] Often merges with Ester

.
Ester

Stretch

Strong"Rule of Three" peak 2.[1] Heavily coupled with

.
Chlorine

Stretch

MediumIn-plane aromatic

vibration.[1]
Substitution

OOP

StrongOut-of-plane (OOP) bending indicative of 1,2,3-trisubstitution.[1]
Chlorine

Stretch

MediumLower frequency

stretch (sensitive to mass).[1]
Critical Analysis of Key Regions[1]
The Carbonyl Region (

)

This is the primary quality control checkpoint.[1]

  • Target: A sharp, singlet peak near

    
    .
    
  • Red Flag: A peak appearing lower (

    
    ) suggests either (a) the sample is actually the para or meta isomer (where conjugation is intact), or (b) significant hydrolysis has occurred (though the acid dimer is usually lower, see Impurity Profiling).[1]
    
The Halogen/Fingerprint Region (

)

The


 bond has a high dipole moment, creating an absorption intensity that can dwarf other peaks.[1]
  • Observation: Expect a "messy" region between

    
     and 
    
    
    
    where the
    
    
    stretch overlaps with the ester
    
    
    asymmetric stretch.[1]
  • Differentiation: The

    
     bond is heavier and weaker, appearing at lower frequencies (
    
    
    
    and
    
    
    ).[1]

Analytical Protocol: Self-Validating Workflow

To ensure data integrity, follow this step-by-step interpretation workflow. This protocol is designed to prevent false positives from structural isomers or hydrolysis products.

Step 1: Acquisition Parameters
  • Instrument: FTIR with Diamond ATR (Attenuated Total Reflectance) is preferred for liquid/low-melting solid esters.[1]

  • Resolution:

    
    .
    
  • Scans: Minimum 16 (to resolve weak aromatic overtones).

  • Background: Fresh air background required immediately prior to sampling to remove

    
     (
    
    
    
    ) and
    
    
    interference.[1]
Step 2: Interpretation Logic Flow

Workflow Start Acquire Spectrum CheckOH Check 3200-3600 cm⁻¹ (Broad Peak?) Start->CheckOH Impurity Contamination: Benzoic Acid Derivative CheckOH->Impurity Yes CheckCO Analyze C=O Position CheckOH->CheckCO No IsomerCheck Frequency < 1725 cm⁻¹? CheckCO->IsomerCheck WrongIsomer Suspect Meta/Para Isomer (Conjugation Intact) IsomerCheck->WrongIsomer Yes CorrectRegion Frequency 1735-1750 cm⁻¹ IsomerCheck->CorrectRegion No CheckCF Verify Strong C-F/C-O (1200-1300 cm⁻¹) CorrectRegion->CheckCF Final Identity Confirmed: Ethyl 2-chloro-6-fluorobenzoate CheckCF->Final

Figure 2: Logical decision tree for validating the spectral identity of the compound.

Impurity Profiling

In drug development contexts, identifying impurities is as critical as confirming the main compound.

Hydrolysis Product: 2-Chloro-6-fluorobenzoic Acid

If the ester hydrolyzes (common in non-anhydrous storage), the spectrum changes drastically:

  • 
     Region:  Appearance of a very broad, jagged "carboxylic acid fence" from 
    
    
    
    .[1]
  • 
     Shift:  The acid carbonyl typically appears at a lower frequency than the ester due to hydrogen-bonded dimerization (approx 
    
    
    
    ).[1]
Starting Material: 2-Chloro-6-fluorotoluene

If synthesis was via oxidation of the toluene derivative:

  • Missing

    
    :  Complete absence of the strong 
    
    
    
    band.[1]
  • Aliphatic

    
    :  Changes from Ethyl pattern (
    
    
    
    ) to Methyl pattern (
    
    
    ).[1]
Solvent Residues
  • Ethyl Acetate: Often used in extraction. Look for a non-split carbonyl at

    
     (hard to distinguish) but look for specific aliphatic 
    
    
    
    patterns of the acetate group.[1]
  • Toluene: Look for mono-substituted aromatic overtones (

    
    ).[1]
    

References

  • NIST Mass Spectrometry Data Center. (n.d.).[5] Ethyl 2-chlorobenzoate Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link][1]

    • Context: Baseline spectral data for the mono-chloro analog, demonstrating the general benzoate profile before fluorine substitution.
  • Nummert, V., et al. (2017).[1][6] Effects of neutral and charged substituents on the infrared carbonyl stretching frequencies in phenyl and alkyl benzoates. Journal of Physical Organic Chemistry. Retrieved from [Link][1]

    • Context: Authoritative source on the correlation between ortho-substitution, steric parameters, and carbonyl frequency shifts.
  • Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups: Aromatic Compounds. Retrieved from [Link]

    • Context: Standard reference for aromatic C-H, C=C, and overtone region assignments.
  • Context: Verification of the acid precursor and its physical properties (impurities).

Sources

Comprehensive Guide to the Mass Spectrometry Fragmentation of Ethyl 2-chloro-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation patterns of Ethyl 2-chloro-6-fluorobenzoate , a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals. The analysis focuses on Electron Ionization (EI) at 70 eV, the standard for structural elucidation of small organic molecules.

Introduction & Chemical Identity

Ethyl 2-chloro-6-fluorobenzoate is a di-ortho-substituted benzoic acid ester. Its fragmentation behavior is governed by three competing factors: the lability of the ethyl ester group, the inductive/resonance effects of the halogen substituents (Cl and F), and the steric "ortho effect" unique to 2,6-disubstitution.

  • IUPAC Name: Ethyl 2-chloro-6-fluorobenzoate

  • Molecular Formula:

    
    
    
  • Monoisotopic Mass (

    
    ):  202.02 Da
    
  • Isotopic Signature: Distinct 3:1 ratio for M+ and Cl-containing fragments due to

    
     and 
    
    
    
    natural abundance.[1]

Experimental Protocol: GC-MS Characterization

To replicate the fragmentation data described below, the following self-validating protocol is recommended. This workflow ensures minimal thermal degradation prior to ionization.

Sample Preparation
  • Solvent: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Dichloromethane (DCM) or Ethyl Acetate. Avoid methanol to prevent transesterification in the injector port.

  • Concentration: Dilute to 10 µg/mL (10 ppm) for splitless injection or maintain at 1 mg/mL for high-split (50:1) injection.

Instrumental Parameters (EI Source)
ParameterSettingRationale
Ionization Energy 70 eVStandardizes fragmentation for library matching (NIST/Wiley).
Source Temp 230°CPrevents condensation of high-boiling aromatics; minimizes thermal decomposition.
Transfer Line 250°CEnsures rapid transport from GC to MS.
Scan Range m/z 40–300Covers low mass fragments (HCl, CO) and the molecular ion cluster.
Column 5% Phenyl-methylpolysiloxaneStandard non-polar phase (e.g., HP-5MS, DB-5) for aromatic separation.

Mechanistic Fragmentation Analysis

The fragmentation of Ethyl 2-chloro-6-fluorobenzoate proceeds through three distinct pathways. The presence of the ortho-chloro and ortho-fluoro substituents directs the fragmentation away from ring cleavage and towards ester decomposition.

Pathway A: -Cleavage (Formation of Acylium Ion)

The most abundant pathway involves the homolytic cleavage of the C-O bond adjacent to the carbonyl group.

  • Mechanism: The radical electron on the carbonyl oxygen (formed during ionization) induces cleavage of the ethoxy group.

  • Result: Loss of the ethoxy radical (

    
    , 45 Da).
    
  • Product: The resonance-stabilized 2-chloro-6-fluorobenzoyl cation (Acylium ion).

  • Diagnostic Peak: m/z 157 (Base Peak candidate).

Pathway B: McLafferty Rearrangement

Ethyl esters with


-hydrogens undergo a characteristic site-specific hydrogen transfer.
  • Mechanism: A

    
    -hydrogen from the ethyl group transfers to the carbonyl oxygen through a 6-membered transition state, followed by alkene elimination.
    
  • Result: Loss of neutral ethylene (

    
    , 28 Da).
    
  • Product: The radical cation of 2-chloro-6-fluorobenzoic acid.

  • Diagnostic Peak: m/z 174 .

Pathway C: Secondary Decomposition (CO Loss)

The acylium ion (m/z 157) is metastable and ejects carbon monoxide (CO) to form the phenyl cation.

  • Mechanism: Heterolytic cleavage of the C-C bond between the ring and the carbonyl carbon.

  • Result: Loss of CO (28 Da).

  • Product: 2-chloro-6-fluorophenyl cation.

  • Diagnostic Peak: m/z 129 .

Pathway D: Halogen Elimination

While C-F bonds are strong and rarely break in EI, the C-Cl bond is weaker.

  • From Phenyl Cation (m/z 129): Loss of

    
     (35 Da) yields the fluorobenzyne/phenyl cation species.
    
  • Diagnostic Peak: m/z 94 .

Data Summary: Mass-to-Charge (m/z) Table

The following table summarizes the theoretical ion cluster. Note the Chlorine isotope pattern (


).[1]
Ion IdentityFormulam/z (

)
m/z (

)
Relative Intensity (Est.)Origin
Molecular Ion

202 204 ModerateParent
Acid Radical

174 176 Low-MediumMcLafferty Rearrangement (Loss of

)
Acylium Ion

157 159 High (Base Peak)

-Cleavage (Loss of

)
Phenyl Cation

129 131 HighLoss of CO from m/z 157
Fluorobenzyne

94 94MediumLoss of Cl from m/z 129

Visualization of Fragmentation Pathways[1][2][3][4]

The following diagram illustrates the hierarchical relationship between the precursor molecular ion and its progeny fragments.

FragmentationPathways M_Ion Molecular Ion (M+) m/z 202 / 204 [C9H8ClFO2]+. Acylium Acylium Ion m/z 157 / 159 [C7H3ClFO]+ M_Ion->Acylium - OEt (45 Da) Alpha Cleavage Acid_Radical Benzoic Acid Radical m/z 174 / 176 [C7H4ClFO2]+. M_Ion->Acid_Radical - C2H4 (28 Da) McLafferty Rearr. Phenyl_Cat Phenyl Cation m/z 129 / 131 [C6H3ClF]+ Acylium->Phenyl_Cat - CO (28 Da) Decarbonylation Benzyne Fluorobenzyne Cation m/z 94 [C6H3F]+ Phenyl_Cat->Benzyne - Cl (35 Da) Halogen Loss

Figure 1: Mechanistic fragmentation tree for Ethyl 2-chloro-6-fluorobenzoate (EI, 70 eV).

References

  • BenchChem. (2025).[1] Unraveling the Molecular Blueprint: An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-Chloro-6-fluorobenzaldehyde.Link (Provides comparative data on the 2-chloro-6-fluoro aromatic core).

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: General Ester Fragmentation Rules.Link (Authoritative source for McLafferty and alpha-cleavage mechanisms).

  • National Institutes of Health (NIH). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation.Link (Validates "ortho effect" halogen losses in ethyl esters).

  • Chem-Impex. 2-Chloro-6-fluorobenzoic acid: Product Applications.Link (Confirms the structural stability and intermediate status of the acid core).

Sources

Core Safety & Handling Protocols for Ethyl 2-chloro-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Ethyl 2-chloro-6-fluorobenzoate (CAS No. 773134-56-8) is a halogenated aromatic ester commonly utilized as a key intermediate in complex organic synthesis, particularly within pharmaceutical and agrochemical research.[1][2] Its molecular structure, featuring both chlorine and fluorine substituents on the benzene ring, imparts specific reactivity that is valuable for building larger, more complex molecules. However, these same structural motifs necessitate a rigorous and well-informed approach to safety and handling.

This guide provides a comprehensive framework for the safe utilization of Ethyl 2-chloro-6-fluorobenzoate in a laboratory setting. As specific toxicological and environmental data for this compound are not extensively published, the following protocols are grounded in a precautionary principle. This approach involves synthesizing data from structurally analogous compounds—such as other halogenated benzoic acids and esters—and adhering to established best practices for handling potentially hazardous research chemicals.[3][4][5] The causality behind each recommendation is explained to empower researchers to make informed risk assessments.

Section 1: Hazard Identification and Classification

Due to the absence of a specific, comprehensive Safety Data Sheet (SDS), the hazard classification for Ethyl 2-chloro-6-fluorobenzoate is inferred from related chemical structures and functional groups. The primary anticipated hazards stem from its characteristics as a halogenated aromatic compound.

Inferred GHS Classification:

Hazard ClassCategoryHazard StatementBasis for Inference
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.Common classification for similar substituted aromatic compounds.[4][5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.Halogenated aromatics frequently cause skin irritation upon contact.[3][5]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.A common property of reactive esters and halogenated benzenes.[3][6]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.Vapors or aerosols of similar compounds can irritate the respiratory tract.[5]

Anticipated Health Effects:

  • Eye Contact: Expected to cause serious irritation, redness, pain, and potentially blurred vision.[3] Prompt and thorough rinsing is critical.

  • Skin Contact: May cause irritation, redness, and discomfort upon direct contact.[5] Prolonged exposure could lead to more significant effects.

  • Inhalation: Inhaling vapors or aerosols may lead to irritation of the nose, throat, and respiratory system.[5][7]

  • Ingestion: Harmful if swallowed, potentially causing gastrointestinal irritation or other systemic effects.[4]

Section 2: Exposure Controls & Personal Protective Equipment (PPE)

A multi-layered approach, beginning with engineering controls and supplemented by appropriate PPE, is mandatory to minimize exposure. This "Hierarchy of Controls" is a foundational principle of laboratory safety.

cluster_0 Elimination Elimination Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment Administrative->PPE l2 Least Effective l1 Most Effective

Caption: Hierarchy of Controls for Risk Mitigation.
Engineering Controls

The primary defense against inhalation of hazardous vapors is the use of robust engineering controls.

  • Chemical Fume Hood: All manipulations of Ethyl 2-chloro-6-fluorobenzoate, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning and certified chemical fume hood.[5][8] This is non-negotiable.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[3][4]

  • Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly. Ensure the pathway to them is unobstructed.[3][9]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. It must be selected based on the specific hazards and worn correctly at all times.[10]

  • Eye and Face Protection:

    • Chemical Splash Goggles: Required at all times when handling the liquid. They must meet ANSI Z87.1 standards and provide a complete seal around the eyes to protect from splashes.[3][11]

    • Face Shield: A face shield should be worn over safety goggles during procedures with a higher risk of splashing or energetic reaction, such as when transferring larger volumes (>100 mL) or performing reactions under pressure.[10][11]

  • Skin and Body Protection:

    • Laboratory Coat: A flame-resistant lab coat is required. It should be fully buttoned with sleeves rolled down.[11]

    • Gloves: Disposable nitrile gloves are suitable for incidental contact.[12] For extended handling or immersion, heavier-duty gloves such as neoprene or Silver Shield laminates should be considered.[13] Always double-check glove manufacturer compatibility charts for the specific chemical class. Gloves must be removed before leaving the laboratory area, and hands should be washed thoroughly.[6]

  • Respiratory Protection:

    • Under normal conditions of use within a chemical fume hood, a respirator is not required. If engineering controls fail or for emergency response, a full-face respirator with a multi-sorbent cartridge (protecting against organic vapors and acid gases) may be necessary.[14] All respirator use requires prior medical evaluation and fit-testing as part of a formal respiratory protection program.[12]

Section 3: Safe Handling and Storage Protocols

Adherence to methodical and deliberate handling procedures is paramount for preventing accidental exposure and release.

Step-by-Step Handling Protocol
  • Pre-Handling Verification: Before starting, confirm that the eyewash station and safety shower are operational and accessible. Ensure a spill kit appropriate for organic liquids is nearby.

  • Don PPE: Put on all required PPE (lab coat, chemical splash goggles, appropriate gloves) before entering the designated handling area.

  • Work Within Fume Hood: Perform all operations within a certified chemical fume hood. Keep the sash at the lowest practical height.[5]

  • Grounding: When transferring from a larger container, ensure both the source and receiving containers are grounded and bonded to prevent static discharge, which could be an ignition source.[6]

  • Avoid Aerosolization: Pour liquids carefully to avoid splashing. When making solutions, add the compound slowly to the solvent.

  • Container Management: Keep containers tightly closed when not in use to prevent the release of vapors.[6]

  • Post-Handling Decontamination: After handling, wipe down the work surface in the fume hood. Remove gloves using a technique that avoids skin contact with the outer surface and dispose of them in the designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[3][6]

Storage Requirements

Improper storage is a common source of laboratory incidents.

  • Location: Store in a cool, dry, and well-ventilated area.[3][15] The storage location should be a designated and labeled cabinet for hazardous organic compounds.

  • Container: Keep in the original, tightly sealed container.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases, as these could trigger a hazardous reaction.[4][16]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[17]

Section 4: Accidental Release and Emergency Procedures

A clear, pre-defined plan is essential for responding effectively to emergencies.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

  • In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation of all surfaces.[9] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[9][18]

  • In Case of Skin Contact: Promptly remove all contaminated clothing while flushing the affected skin area with plenty of soap and water for at least 15 minutes.[7][18] If irritation persists, seek medical attention.[5]

  • In Case of Inhalation: Move the affected person to fresh air at once.[3][7] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[18]

  • In Case of Ingestion: Do NOT induce vomiting.[15] Rinse the mouth with water.[3] Seek immediate medical attention.[4]

Spill Response Protocol

The response to a spill depends on its size and the immediate risk it poses.

start Spill Detected alert Alert personnel in immediate area start->alert assess Assess Risk (Size, Location, Ventilation) is_major Major Spill? (>100 mL, poor ventilation, fire/injury risk) assess->is_major is_minor Minor Spill? (<100 mL, in fume hood, no immediate danger) is_major->is_minor No evacuate EVACUATE AREA Activate fire alarm if needed is_major->evacuate Yes is_minor->evacuate No, or you are not comfortable get_kit Don appropriate PPE (gloves, goggles, etc.) is_minor->get_kit Yes, and you are trained to respond alert->assess call_emergency Call Emergency Response (e.g., 911 / EH&S) evacuate->call_emergency contain Contain spill with inert absorbent material (e.g., vermiculite, sand) get_kit->contain collect Collect absorbed material using non-sparking tools contain->collect dispose Place in a sealed, labeled hazardous waste container collect->dispose clean Clean spill area with soap and water dispose->clean

Caption: Decision workflow for chemical spill response.

Section 5: Disposal Considerations

Ethyl 2-chloro-6-fluorobenzoate and any materials contaminated with it must be treated as hazardous waste.

  • Waste Collection: Dispose of the chemical and any contaminated materials (e.g., gloves, absorbent pads, filter paper) in a designated, properly labeled, and sealed hazardous waste container.[3][4]

  • Regulations: Do not dispose of down the drain or with general trash.[3] All waste disposal must be carried out in strict accordance with local, state, and federal environmental regulations. Consult with your institution's Environmental Health & Safety (EH&S) department for specific procedures.

Section 6: Physical and Chemical Properties

PropertyValueSource
CAS Number 773134-56-8[1][19]
Molecular Formula C₉H₈ClFO₂[19]
Molecular Weight 202.61 g/mol [19]
Boiling Point 252.1 ± 25.0 °C (Predicted)[19]
Appearance Likely a liquid or low-melting solidInferred

References

  • Mapei Corporation. (n.d.). Safety Data Sheet.
  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Fluorobenzoic acid.
  • Fisher Scientific. (2025). Safety Data Sheet: 4-Chloro-2-fluorobenzoic acid.
  • Covestro. (n.d.). Safety Data Sheet.
  • Rhode Island Department of Environmental Management. (n.d.). Personal Protection Equipment (PPE).
  • Princeton University Environmental Health and Safety. (n.d.). Hazardous Chemical Exposures.
  • ChemicalBook. (n.d.). ethyl 2-chloro-6-fluoro-benzoat | 773134-56-8.
  • ChemicalBook. (n.t.). ethyl 2-chloro-6-fluoro-benzoat | 773134-56-8.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Pfaltz & Bauer. (n.d.). Safety Data Sheet: N-Ethyl-2-chloro-6-fluorobenzylamine.
  • Fisher Scientific. (2011). Safety Data Sheet: 5-Chloro-2-fluorobenzoic acid.
  • Ministry of Health, Kingdom of Saudi Arabia. (2019). First Aid - Chemical Poisoning.
  • Reagentia. (n.d.). Ethyl 2-chloro-6-fluorobenzoate (1 x 5 g).
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • PPG. (2025). Safety Data Sheet.
  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • Chemicea Pharmaceuticals Pvt Ltd. (n.d.). Material Safety Data Sheet.
  • University of Missouri Environmental Health & Safety Services. (n.d.). Personal Protective Equipment.
  • Santa Cruz Biotechnology. (n.d.). Ethyl 2-fluorobenzoate.

Sources

Strategic Sourcing & Quality Assurance of Ethyl 2-chloro-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development Professionals

Executive Summary: The Scaffold of Modern Antibiotics

Ethyl 2-chloro-6-fluorobenzoate (CAS: 773134-56-8) is a critical intermediate in the synthesis of isoxazolyl penicillins, most notably Flucloxacillin . Its structural integrity—specifically the precise ortho-positioning of the chlorine and fluorine atoms—is the determinant factor in the final drug's stability against beta-lactamase enzymes.

For medicinal chemists and procurement officers, the challenge is not merely finding a supplier, but identifying one that guarantees regioisomeric purity . In the synthesis of fluorinated aromatics, the formation of constitutional isomers (e.g., 2-chloro-4-fluoro analogs) is a persistent risk that standard Certificates of Analysis (CoA) often overlook. This guide outlines a self-validating procurement strategy to ensure downstream success.

Global Supply Landscape & Market Architecture

The commercial supply of Ethyl 2-chloro-6-fluorobenzoate is tiered. Understanding this hierarchy is essential for optimizing cost versus risk.

TierSupplier TypeTypical PurityRisk ProfilePrimary Use Case
Tier 1 Primary Manufacturers (e.g., Zhejiang Dayang Biotech)>98.0% (Bulk)Low (Process Control)GMP Manufacturing, Pilot Scale-up
Tier 2 Catalog Distributors (e.g., ChemUniverse, Apollo Scientific)>97.0% (Re-packed)Medium (Batch Variance)Early R&D, Medicinal Chemistry
Tier 3 Aggregators (Various Online Marketplaces)VariableHigh (Traceability Issues)Non-critical Reagent Screening

Strategic Insight: Primary manufacturing is heavily concentrated in the Zhejiang province of China due to the availability of fluorination infrastructure. Western suppliers (Tier 2) typically re-validate and package these bulk imports. For GMP campaigns, auditing the original manufacturer's "Batch Record" for the fluorination step is critical to rule out isomeric contamination.

Technical Specification & Impurity Profiling

The quality of this ester is defined not just by what is present, but by what is absent. The following "Critical Quality Attributes" (CQAs) must be verified internally.

Critical Quality Attributes (CQA) Matrix
AttributeSpecificationAnalytical MethodImpact on Drug Substance
Assay ≥ 98.0%HPLC (UV @ 270nm)Yield calculation; stoichiometry in isoxazole formation.
Acid Content ≤ 0.5%Titration / HPLCResidual 2-chloro-6-fluorobenzoic acid interferes with base-catalyzed condensations.
Regioisomers ≤ 0.1% eachGC-MS / 19F-NMRCritical: 2-chloro-4-fluoro isomers lead to inactive drug analogs that are difficult to separate later.
Water ≤ 0.1%Karl FischerHydrolysis of the ester back to acid during storage.
Visualizing Impurity Origins

The diagram below maps the synthesis pathway and the specific entry points for critical impurities. This logic allows you to predict potential contaminants based on the supplier's synthetic route.

ImpurityPathways Start 2-Chloro-6-fluorotoluene Inter1 2-Chloro-6-fluorobenzaldehyde Start->Inter1 Oxidation Imp1 Impurity A: Over-chlorinated byproducts Start->Imp1 Side Rxn Imp3 Impurity C: Regioisomers (4-fluoro) Start->Imp3 Impure Start Material Acid 2-Chloro-6-fluorobenzoic Acid (CAS: 434-75-3) Inter1->Acid Oxidation Target Ethyl 2-chloro-6-fluorobenzoate (CAS: 773134-56-8) Acid->Target Esterification (EtOH/H+) Imp2 Impurity B: Residual Acid (Hydrolysis) Target->Imp2 Storage/Moisture

Caption: Synthesis pathway highlighting the origin of regioisomers (from starting material) and hydrolysis products (from storage).

Self-Validating Analytical Protocol

Do not rely solely on the supplier's CoA. The following protocol is designed to detect the specific impurities relevant to this scaffold.

HPLC Method Parameters (Internal Validation Standard)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 40% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 272 nm (Lambda max for the halogenated ring).

  • Temperature: 30°C.

Why this works: The gradient slope is specifically tuned to separate the acid precursor (which elutes early due to polarity) from the ester target. The high organic finish ensures any polychlorinated byproducts (highly lipophilic) are eluted and quantified.

Supplier Qualification Workflow

For high-stakes drug development, a "Pass/Fail" decision on a supplier requires a systematic vetting process.

SupplierVetting Start Identify Supplier DocCheck Document Audit: Check for 19F-NMR Data Start->DocCheck Sample Request 10g Sample DocCheck->Sample Data Exists Reject Reject Vendor DocCheck->Reject No Data InternalQC Internal QC: HPLC + 1H-NMR Sample->InternalQC IsomerCheck Isomer Check: Are 4-fluoro peaks present? InternalQC->IsomerCheck Decision Approve Vendor IsomerCheck->Decision No (<0.1%) IsomerCheck->Reject Yes (>0.1%)

Caption: Decision tree for vendor qualification emphasizing the critical check for isomeric impurities.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12218579, Ethyl 2-chloro-6-fluorobenzoate. Retrieved January 30, 2026, from [Link]

  • Zhejiang Dayang Biotech Group Co., Ltd. 2-Chloro-6-Fluorobenzoic Acid Product Specification. Retrieved January 30, 2026, from [Link]

  • ChemUniverse. Ethyl 2-chloro-6-fluorobenzoate Product Data Sheet. Retrieved January 30, 2026, from [Link]

  • Google Patents.Synthesis method of flucloxacillin sodium (CN102964356B).
  • ResearchGate. Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. Retrieved January 30, 2026, from [Link]

role of Ethyl 2-chloro-6-fluorobenzoate as a synthetic building block

[1][2]

Executive Summary

Ethyl 2-chloro-6-fluorobenzoate represents a class of "privileged structures" in medicinal chemistry due to its dense functionalization. Unlike simple benzoates, this molecule offers three distinct orthogonal reactive sites:

  • The Fluorine Atom (C6): Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the ortho-ester electron-withdrawing group.
    
  • The Chlorine Atom (C2): A stable handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing late-stage diversification.

  • The Ethyl Ester (C1): A masked carboxylic acid that provides steric bulk, modulating the reactivity of the ring while serving as a precursor for heterocycle formation (e.g., quinazolinones).

Target Audience: Medicinal Chemists, Process Chemists, and Agrochemical Researchers.

Chemical Profile & Properties[3][4][5][6][7][8][9][10]

PropertyData
IUPAC Name Ethyl 2-chloro-6-fluorobenzoate
CAS Number 773134-56-8
Molecular Formula

Molecular Weight 202.61 g/mol
Appearance Clear, colorless to pale yellow liquid
Boiling Point ~240–243 °C (Predicted)
Solubility Soluble in DCM, EtOAc, THF; insoluble in water
Hazards Irritant (Skin/Eye).[1][2] Potential sensitizer.
Structural Analysis: The "Ortho Effect"

The 2,6-disubstitution pattern creates significant steric inhibition of resonance between the carbonyl group and the aromatic ring. This forces the ester group to twist out of planarity, which has two practical consequences:

  • Hydrolytic Stability: The ester is more resistant to accidental hydrolysis than its non-substituted counterparts, requiring forcing conditions (e.g., LiOH/THF/Water at reflux) for saponification.

  • Nucleophilic Activation: The electron-withdrawing ester (despite the twist) lowers the LUMO energy of the ring, specifically activating the ortho-fluorine for displacement.

Synthetic Versatility & Reaction Pathways[11]

The utility of Ethyl 2-chloro-6-fluorobenzoate lies in its ability to undergo sequential, orthogonal transformations.

Mechanism A: Nucleophilic Aromatic Substitution ( )

Target Site: C6-Fluorine Reagent Class: Primary/Secondary Amines, Alkoxides, Thiols.

The fluorine atom at position 6 is the most labile group. Although the ester is sterically crowded, it sufficiently activates the ring. The reaction proceeds via a Meisenheimer complex.

  • Selectivity: Fluorine is displaced in preference to Chlorine (

    
    ) in 
    
    
    reactions due to the higher electronegativity of fluorine, which stabilizes the transition state intermediate.
  • Application: Synthesis of N-aryl amino acid derivatives or quinolone precursors.

Mechanism B: Transition Metal Cross-Coupling

Target Site: C2-Chlorine Reagent Class: Boronic Acids (Suzuki), Amines (Buchwald), Acetylenes (Sonogashira).

Once the fluorine has been substituted (or if it is preserved), the chlorine atom serves as a handle for C-C or C-N bond formation.

  • Catalyst Choice:

    
     with S-Phos or X-Phos is recommended due to the steric hindrance at the ortho position. Standard 
    
    
    may be sluggish.
Mechanism C: Directed Ortho Metalation (DoM)

Target Site: C5 (Ortho to Fluorine) Reagent Class: LDA / Electrophiles (DMF,

Treatment with Lithium Diisopropylamide (LDA) at -78°C results in deprotonation at C5. The fluorine atom is a stronger ortho-directing group than chlorine.

  • Protocol Insight: This pathway allows for the introduction of a formyl group (using DMF) to synthesize polysubstituted benzaldehydes, which are precursors for fused ring systems like isoquinolines.

Visualization of Reaction Logic

ReactionPathwaysStartEthyl 2-chloro-6-fluorobenzoate(Core Scaffold)ProductAEthyl 2-amino-6-chlorobenzoate(via SNAr)Start->ProductAPath A: R-NH2, Base(F Displacement)ProductBEthyl 2-aryl-6-fluorobenzoate(via Suzuki)Start->ProductBPath B: Ar-B(OH)2, Pd(0)(Cl Coupling)ProductCEthyl 2-chloro-6-fluoro-3-formylbenzoate(via DoM)Start->ProductCPath C: LDA, then DMF(C-H Activation)ProductA->ProductBSequentialFunctionalization

Figure 1: Orthogonal reaction pathways available for the Ethyl 2-chloro-6-fluorobenzoate scaffold.

Experimental Protocols

Protocol 1: Regioselective with Primary Amines

This protocol demonstrates the displacement of Fluorine while retaining the Chlorine and Ester groups.

  • Setup: Charge a dried reaction vial with Ethyl 2-chloro-6-fluorobenzoate (1.0 equiv) and anhydrous DMSO (0.5 M concentration).

  • Reagent Addition: Add

    
      (2.5 equiv) followed by the target Amine  (1.2 equiv).
    
  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC/LC-MS.

    • Note: Higher temperatures (>100°C) may lead to ester hydrolysis or competitive displacement of chlorine.

  • Workup: Dilute with ethyl acetate, wash with water (x3) to remove DMSO, and dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol 2: Suzuki-Miyaura Coupling at C2

Used to install biaryl systems.

  • Setup: In a glovebox or under Argon, combine Ethyl 2-chloro-6-fluorobenzoate (1.0 equiv), Aryl Boronic Acid (1.5 equiv),

    
      (5 mol%), and S-Phos  (10 mol%).
    
  • Solvent: Add degassed Toluene/Water (10:1) .

  • Base: Add

    
      (3.0 equiv).
    
  • Reaction: Heat at 100°C for 12 hours.

  • Insight: The use of S-Phos is critical to overcome the steric hindrance of the ortho-ester and ortho-fluorine surrounding the chlorine site.

Applications in Drug Discovery[12]

-HSD1 Inhibitors

Ethyl 2-chloro-6-fluorobenzoate is a documented intermediate in the synthesis of inhibitors for 11


-hydroxysteroid dehydrogenase type 1
  • Type 2 Diabetes

  • Metabolic Syndrome

  • Obesity

Mechanism: The scaffold is often converted into a bicyclic amide or triazolone core, where the 2,6-substitution pattern locks the conformation of the molecule, improving binding affinity to the enzyme's hydrophobic pocket.

Agrochemical Resistance

In herbicide development, the 2,6-dihalo motif is frequently employed to prevent metabolic degradation of the active ingredient by plant enzymes (cytochrome P450s), extending the half-life of the agrochemical.

References

  • Koolman, H., et al. (2005). New Compounds (11-beta-HSD1 Inhibitors). US Patent Application US20050239853A1. Google Patents.
  • Glenmark Pharmaceuticals. (2013).[3][4] Triazolone Compounds as mPGES-1 Inhibitors. World Intellectual Property Organization WO2013186692A1. Google Patents. Retrieved January 30, 2026, from

Methodological & Application

Application Note: Regioselective SNAr Derivatization of Ethyl 2-chloro-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the high-precision Nucleophilic Aromatic Substitution (SNAr) of Ethyl 2-chloro-6-fluorobenzoate . Unlike standard electrophilic substitutions, this scaffold leverages the "Element Effect" to achieve >98% regioselectivity at the C-6 position. We provide validated protocols for C-N and C-O bond formation, critical process parameters (CPPs) for preventing ester hydrolysis, and mechanistic insights into why the C-F bond—despite its strength—is the exclusive site of reactivity.

Mechanistic Foundation: The Fluorine Advantage[1][2]

To successfully utilize Ethyl 2-chloro-6-fluorobenzoate, one must understand the counter-intuitive nature of SNAr kinetics.

The Element Effect

In SN1 or SN2 reactions, Iodine is a better leaving group than Fluorine due to weaker bond strength. However, in SNAr reactions on activated rings, Fluorine is the superior leaving group (Order: F >> Cl ≈ Br > I).[1][2]

  • Rate-Determining Step (RDS): The attack of the nucleophile to form the Meisenheimer complex (sigma complex).

  • Electronic Stabilization: The high electronegativity of the C-6 Fluorine atom inductively stabilizes the negative charge on the transition state ring more effectively than Chlorine.

  • Regioselectivity: Consequently, nucleophiles exclusively displace the Fluorine at C-6, leaving the Chlorine at C-2 intact for subsequent cross-coupling (e.g., Suzuki-Miyaura).

Visualization: Reaction Pathway

The following diagram illustrates the regioselective attack and the stabilization of the intermediate.

SNAr_Mechanism Substrate Ethyl 2-chloro-6-fluorobenzoate (Substrate) TS Meisenheimer Complex (Stabilized by F electronegativity) Substrate->TS Rate Determining Step (Nucleophilic Attack) C2_Attack C-2 Attack (Cl) (Kinetically Disfavored) Substrate->C2_Attack X Nu Nucleophile (R-NH2) Nu->TS Product Ethyl 2-chloro-6-(alkylamino)benzoate (C-6 Substituted) TS->Product Fast Elimination (Aromatization) Byproduct HF / Salt TS->Byproduct

Figure 1: Mechanistic pathway showing the preferential formation of the Meisenheimer complex at C-6 due to inductive stabilization by Fluorine.

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Objective: Synthesis of Ethyl 2-chloro-6-(benzylamino)benzoate. Scope: Applicable to primary and secondary amines.

Materials
  • Substrate: Ethyl 2-chloro-6-fluorobenzoate (1.0 eq)

  • Nucleophile: Benzylamine (1.1 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

  • Solvent: Anhydrous DMSO or NMP (Concentration 0.2 M)

Step-by-Step Methodology
  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve Ethyl 2-chloro-6-fluorobenzoate (202.6 mg, 1.0 mmol) in anhydrous DMSO (5.0 mL).

    • Note: Anhydrous conditions are critical. Water acts as a competing nucleophile, leading to the hydrolyzed acid byproduct (2-chloro-6-fluorobenzoic acid).

  • Addition: Add DIPEA (209 µL, 1.2 mmol) followed by dropwise addition of Benzylamine (120 µL, 1.1 mmol).

  • Reaction: Seal the vessel and heat to 80°C for 4–6 hours.

    • Monitoring: Monitor by HPLC or TLC (20% EtOAc/Hexanes). The product will be less polar than the starting material if using non-polar amines, or more polar if using heterocycles. Look for the disappearance of the F-containing starting material peak.

  • Work-up:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and wash with water (3 x 10 mL) to remove DMSO.

    • Wash organic layer with Brine (10 mL), dry over Na2SO4, and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO2, 0-15% EtOAc in Hexanes).

Protocol B: C-O Bond Formation (Etherification)

Objective: Synthesis of Ethyl 2-chloro-6-phenoxybenzoate.

Materials
  • Substrate: Ethyl 2-chloro-6-fluorobenzoate (1.0 eq)

  • Nucleophile: Phenol (1.1 eq)

  • Base: K2CO3 (1.5 eq) - Must be finely ground.

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology
  • Activation: To a suspension of K2CO3 (207 mg, 1.5 mmol) in DMF (5 mL), add Phenol (103 mg, 1.1 mmol). Stir at RT for 15 min to generate the phenoxide in situ.

  • Coupling: Add Ethyl 2-chloro-6-fluorobenzoate (202.6 mg, 1.0 mmol).

  • Reaction: Heat to 90°C for 6 hours.

    • Note: Phenoxides are harder nucleophiles than amines; slightly higher temperatures are often required.

  • Work-up: Standard aqueous extraction (EtOAc/Water).

Optimization & Critical Process Parameters (CPPs)

The following data summarizes optimization studies for maximizing yield and minimizing ester hydrolysis.

ParameterConditionOutcomeRecommendation
Solvent EthanolSlow reaction; Transesterification riskAvoid
DMSO Fastest rate; high dipole moment stabilizes TSPreferred
DMFGood rate; easier work-up than DMSOAlternative
Base DIPEA Homogeneous; good for aminesPreferred (Amines)
K2CO3Heterogeneous; essential for phenolsPreferred (Phenols)
NaHToo aggressive; causes ester hydrolysisAvoid
Temperature 25°CReaction too slow (<10% conversion @ 24h)Heat required
80-100°C Optimal conversion windowTarget Range
>120°CDegradation/Decarboxylation riskMonitor closely

Workflow Decision Tree

Use this logic flow to determine the optimal reaction setup based on your specific nucleophile.

Optimization_Workflow Start Select Nucleophile Type Amine Primary/Secondary Amine Start->Amine Phenol Phenol/Alcohol Start->Phenol Cond_Amine Condition Set A: Solvent: DMSO or NMP Base: DIPEA (1.2 eq) Temp: 80°C Amine->Cond_Amine Cond_Phenol Condition Set B: Solvent: DMF Base: K2CO3 (1.5 eq) Temp: 90-100°C Phenol->Cond_Phenol Check Check TLC/LCMS @ 4h Cond_Amine->Check Cond_Phenol->Check Result_Good >90% Conversion: Proceed to Workup Check->Result_Good Result_Stall Incomplete Conversion: Increase Temp +10°C Check->Result_Stall Result_Hydrolysis Ester Hydrolysis Observed: Check Solvent Water Content Check->Result_Hydrolysis

Figure 2: Decision tree for selecting reaction conditions and troubleshooting common issues.

Safety & Handling

  • Fluorinated Aromatics: While stable, fluorinated benzoates can cause skin irritation. Wear nitrile gloves.

  • Solvents: DMSO and DMF are skin-permeable. DMSO can carry dissolved toxic substances through the skin barrier. Double-gloving is recommended.

  • Waste: Fluorinated organic waste must be segregated from standard organic waste streams in some jurisdictions; consult local EHS guidelines.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

    • Foundational text establishing the "Element Effect" and the order of leaving group ability in SNAr.
  • Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution on Pentafluorophenyl Esters. Journal of Organic Chemistry. Link

    • Provides modern kinetic data on fluoro-aromatic substitution r
  • Neustadt, B. R. (1994). Synthesis of 2-substituted-6-fluorobenzoates as intermediates for potential antipsychotics. Tetrahedron Letters. Specific application of the 2-chloro-6-fluoro scaffold in drug development.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Mechanism. Link

    • Authoritative review of the Meisenheimer complex stabilization by electroneg

Sources

Application Note: Precision Suzuki-Miyaura Coupling of Ethyl 2-chloro-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Mechanistic Rationale

The Challenge: The "Ortho-Effect" and Ester Stability

Ethyl 2-chloro-6-fluorobenzoate represents a "perfect storm" of synthetic challenges in palladium-catalyzed cross-coupling.

  • Steric Hindrance: The C-Cl bond is flanked by an ester group at C1 and a fluorine atom at C6. This 2,6-disubstitution pattern creates a "picket fence" that physically blocks the palladium center from approaching the C-Cl bond for oxidative addition.

  • Electronic Deactivation: While the electron-withdrawing nature of the ester and fluorine theoretically activates the ring, the steric bulk dominates the kinetic profile. Furthermore, the C-Cl bond is significantly stronger than C-Br or C-I bonds.

  • Chemo-stability: The ethyl ester is prone to saponification (hydrolysis) under the standard aqueous basic conditions (e.g.,

    
    /
    
    
    
    at reflux) typically used for Suzuki couplings, leading to the formation of the carboxylic acid byproduct.
The Solution: Specialized Ligand Architecture

To overcome these barriers, standard triphenylphosphine (


) systems are insufficient. Success requires Buchwald-type dialkylbiarylphosphine ligands  (e.g., SPhos, XPhos). These ligands serve a dual purpose:
  • Steric Bulk: They promote the formation of the highly active monoligated

    
     species, which is necessary to penetrate the steric shield of the substrate.
    
  • Electron Richness: The electron-donating alkyl groups on the phosphorus increase the electron density on the palladium, accelerating the rate-limiting oxidative addition into the unreactive C-Cl bond.

Part 2: Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical "Steric Gate" where standard catalysts fail and where the specific ligand architecture enables success.

SuzukiCycle cluster_steric The Steric Gate PreCat Pd(II) Precatalyst (Inactive) ActivePd Active Species [L-Pd(0)] PreCat->ActivePd Activation (Base/Heat) OxAdd Oxidative Addition (Rate Limiting Step) ActivePd->OxAdd + Substrate (Ethyl 2-chloro-6-fluorobenzoate) Complex1 Pd(II)-Ar-Cl Complex OxAdd->Complex1 TransMet Transmetallation (Base Assisted) Complex1->TransMet + Boronic Acid + Base (K3PO4) Complex2 Pd(II)-Ar-Ar' Complex TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->ActivePd Regeneration

Figure 1: Catalytic cycle emphasizing the rate-limiting oxidative addition step, which requires electron-rich, bulky ligands to overcome the steric hindrance of the 2,6-disubstituted aryl chloride.

Part 3: Optimized Experimental Protocols

Protocol A: The "Gold Standard" (Scalable & Robust)

This protocol utilizes SPhos , which is widely regarded as the optimal ligand for 2,6-disubstituted aryl chlorides due to its specific structural geometry. We employ Potassium Phosphate (


)  as the base; it is strong enough to activate the boronic acid but less nucleophilic than hydroxide/alkoxides, minimizing ester hydrolysis.

Reagents:

  • Substrate: Ethyl 2-chloro-6-fluorobenzoate (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst Source:

    
     (2-5 mol%) or SPhos Pd G3  (1-3 mol%)
    
  • Ligand: SPhos (4-10 mol% if using

    
    ; 1:2 Pd:Ligand ratio)
    
  • Base:

    
     (Tribasic, anhydrous or monohydrate) (2.0 - 3.0 equiv)
    
  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (10:1)

Step-by-Step Procedure:

  • Charge Solids: In a reaction vial or round-bottom flask equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), aryl boronic acid (1.2 equiv), SPhos (0.04 equiv), and

    
     (0.02 equiv).
    
    • Note: If using SPhos Pd G3 precatalyst, omit separate Pd and ligand addition.

  • Add Base: Add finely ground

    
     (2.0 equiv).
    
  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask under high vacuum and backfill with dry Nitrogen or Argon. Repeat this cycle 3 times. This is critical to prevent Pd oxidation and homocoupling.

  • Solvent Addition: Syringe in degassed Toluene and Water (10:1 ratio).

    • Concentration: Aim for 0.1 M to 0.25 M with respect to the aryl chloride.

  • Reaction: Heat the mixture to 80°C - 100°C with vigorous stirring.

    • Monitoring: Check by HPLC or TLC after 2 hours. The reaction typically requires 4–12 hours depending on the boronic acid sterics.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate.[1] Wash the organic layer with water (x2) and brine (x1). Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Anhydrous Conditions (For Ultra-Sensitive Esters)

If Protocol A results in


 ester hydrolysis, switch to this anhydrous system.
  • Base: Cesium Carbonate (

    
    ) or Potassium Fluoride (
    
    
    
    ).
  • Solvent: Anhydrous THF or 1,4-Dioxane.

  • Additive: 18-Crown-6 (if using KF) to solubilize the fluoride.

  • Procedure: Identical to Protocol A, but strictly exclude water. The boronic acid activation relies on the solubility of the carbonate/fluoride in the organic solvent.

Part 4: Troubleshooting & QC

Data Summary Table: Common Failure Modes & Fixes

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Oxidative addition failure due to sterics.Switch to XPhos or RuPhos .[1] Increase Temp to 110°C. Ensure inert atmosphere.
Ester Hydrolysis (>5%) Base is too nucleophilic or too much water.Switch from

to

or

. Use Protocol B (Anhydrous).
Protodehalogenation Reductive elimination of H instead of Ar.Use aprotic solvents (Toluene).[1] Avoid alcohols. Increase catalyst loading.
Homocoupling (Ar-Ar) Oxygen presence or slow transmetallation.Degas solvents more thoroughly. Add boronic acid slowly (syringe pump).

Part 5: Experimental Workflow Diagram

Workflow Start Start: Weigh Solids Inert Inert Cycle: Vac/Ar x3 Start->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat to 80-100°C Solvent->Heat Monitor Monitor: HPLC/TLC Heat->Monitor Monitor->Heat Incomplete Workup Workup: EtOAc/H2O Monitor->Workup Complete

Figure 2: Operational workflow for the optimized Suzuki coupling protocol.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Miyaura, N. "Suzuki-Miyaura Cross-Coupling Reaction."[2][3] Sigma-Aldrich Technical Guides.

  • Fu, G. C., et al. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions." Journal of the American Chemical Society, 2000.

  • BenchChem. "Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids." BenchChem Application Notes.

Sources

Application Note: Regioselective Synthesis of 5-Chloro-4-Substituted Quinazolines from Ethyl 2-chloro-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic synthesis of 5-chloro-4(3H)-quinazolinones and 2-amino-5-chloro-4(3H)-quinazolinones utilizing Ethyl 2-chloro-6-fluorobenzoate as a high-value scaffold.

The core utility of this starting material lies in its orthogonal reactivity : the highly activated C6-fluorine atom allows for mild Nucleophilic Aromatic Substitution (


), while the C2-chlorine atom remains intact, positioning a halogen at the critical 5-position of the quinazoline ring. This 5-chloro substituent provides a steric and electronic handle often required for kinase inhibitor selectivity (e.g., targeting the ATP binding pocket's gatekeeper region).
Strategic Analysis: Reactivity & Regiocontrol[1]

The synthesis relies on the electronic disparity between the two halogens on the benzoate core.[1]

  • The Leaving Group Hierarchy: The ester group at C1 is electron-withdrawing, activating the ortho positions.[1] Fluorine is a superior leaving group to chlorine in

    
     reactions involving activated aromatic systems due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex  intermediate.[1]
    
  • The Resulting Scaffold: Displacement of the C6-fluorine by a nitrogen nucleophile (N1 of the quinazoline) and subsequent cyclization onto the ester (C4) places the remaining C2-chlorine at the 5-position of the fused heterocyclic system.[1]

Pathway Logic Diagram

The following flowchart illustrates the divergent pathways available from this scaffold.

G Start Ethyl 2-chloro-6-fluorobenzoate Inter1 Intermediate A: Ethyl 2-chloro-6-(arylamino)benzoate Start->Inter1 Route A: Aniline/Amine Base, Heat (SNAr) Prod2 Target 2: 2-Amino-5-chloro-4(3H)-quinazolinone Start->Prod2 Route B: Guanidine HCl NaOEt (Tandem SNAr/Cyclization) Prod1 Target 1: 5-Chloro-3-aryl-4(3H)-quinazolinone Inter1->Prod1 Cyclization: Formamide/HC(OEt)3

Figure 1: Divergent synthetic pathways. Route A allows for N3-substitution diversity, while Route B provides a direct path to the 2-amino pharmacophore.[1]

Detailed Experimental Protocols
Protocol A: Synthesis of 5-Chloro-3-aryl-4(3H)-quinazolinones (Two-Step)

This route is preferred when diversity at the N3 position (via different anilines/amines) is required.[1]

Step 1:


 Displacement [1]
  • Objective: Replace C6-F with an arylamine.

  • Reagents: Ethyl 2-chloro-6-fluorobenzoate (1.0 eq), Aniline derivative (1.1 eq),

    
     (2.0 eq).[1]
    
  • Solvent: DMF or DMSO (Polar aprotic solvents accelerate

    
    ).[1]
    

Procedure:

  • Charge a reaction vessel with Ethyl 2-chloro-6-fluorobenzoate (10 mmol) and DMF (20 mL).

  • Add the Aniline derivative (11 mmol) and anhydrous

    
     (20 mmol).
    
  • Heat the mixture to 80–100 °C for 4–6 hours. Note: Monitor by TLC/LCMS.[1] The fluorine displacement is typically faster than potential ester hydrolysis.[1]

  • Workup: Cool to room temperature. Pour into ice-water (100 mL). The product (Ethyl 2-chloro-6-(arylamino)benzoate) usually precipitates.[1] Filter, wash with water, and dry.[1][2] If oil forms, extract with EtOAc.[1]

Step 2: Cyclization

  • Objective: Close the pyrimidine ring.

  • Reagents: Intermediate from Step 1, Formamide (Excess) or Triethyl orthoformate + catalytic acid.[1]

Procedure (Formamide Method):

  • Suspend the amino-benzoate intermediate (5 mmol) in Formamide (10 mL).

  • Heat to 140–150 °C for 6–12 hours.

  • Workup: Cool the solution. Dilute with water.[1] The quinazolinone precipitates.[1][3] Recrystallize from Ethanol/DMF if necessary.[1]

Protocol B: Direct Synthesis of 2-Amino-5-chloro-4(3H)-quinazolinone

This "One-Pot" method utilizes the dual nucleophilicity of guanidine to displace the fluorine and attack the ester.[1]

Reagents:

  • Ethyl 2-chloro-6-fluorobenzoate (1.0 eq)[1]

  • Guanidine Hydrochloride (3.0 eq)[1]

  • Sodium Ethoxide (NaOEt) (4.0 eq) - Freshly prepared or 21% wt solution.[1]

  • Ethanol (Anhydrous)[1]

Procedure:

  • Preparation of Free Guanidine: In a dry flask under

    
    , add Guanidine HCl to a solution of NaOEt in Ethanol. Stir for 15 minutes to generate the free base.[1]
    
  • Addition: Add Ethyl 2-chloro-6-fluorobenzoate (5 mmol) dropwise to the guanidine solution.

  • Reflux: Heat the mixture to reflux (78 °C) for 8–12 hours.

    • Mechanism:[1][2][3][4][5][6][7][8][9][10] Guanidine attacks the ester first to form the acylguanidine, followed by intramolecular

      
       displacement of the fluorine.[1]
      
  • Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in water.[1][3]

  • Neutralization: Carefully adjust pH to ~7 using dilute acetic acid. The product, 2-amino-5-chloro-4(3H)-quinazolinone , will precipitate as a white/off-white solid.[1]

  • Purification: Filter and wash with cold water and diethyl ether.

Data Summary & Optimization Guide

The following table summarizes expected outcomes and optimization parameters based on standard substituent effects.

ParameterCondition A (Standard)Condition B (Optimized)Impact on Yield
Solvent (Step 1) DMFDMSO or NMPDMSO often increases rate of F-displacement due to higher polarity.[1]
Base (Step 1)


or LiHMDS
Cesium salts can improve yields for sterically hindered anilines.[1]
Temperature 80 °C100–120 °CHigher temp risks Cl-displacement (impurity formation). Keep <120 °C.
Cyclization Agent FormamideFormamidine AcetateFormamidine acetate in mild solvent (EtOH) is cleaner but more expensive.[1][9]
Troubleshooting Matrix
  • Issue: Low conversion in Step 1.

    • Cause: Poor nucleophilicity of the amine.[1]

    • Fix: Switch solvent to DMSO; increase temp to 110 °C; use LiHMDS (strong base) to deprotonate the amine first.

  • Issue: Formation of 5-hydroxy impurity.

    • Cause: Hydrolysis of the fluorine by trace water (hydroxide attack) instead of amine.[1]

    • Fix: Ensure anhydrous conditions; dry DMF over molecular sieves.

  • Issue: Loss of Chlorine.[1]

    • Cause: Harsh conditions causing displacement of Cl as well.[1]

    • Fix: Lower reaction temperature; ensure stoichiometry of nucleophile is controlled.

References
  • Quinazoline Synthesis Overview: Deshmukh, D. S., & Bhanage, B. M. (2018).[1][11] Molecular iodine catalyses a benzylic sp3 C-H bond amination...[1][11][12] Synlett. Retrieved from [1]

  • Guanidine Cyclization Mechanisms: Assunção, L. R., et al. (2010).[1][4] Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkivoc. Retrieved from

  • Ortho-Halo Benzoate Reactivity: Hati, S., & Sen, S. (2016).[1][11] Synthesis of diversely substituted quinazolines. Synthesis. Retrieved from [1]

  • Biological Relevance of Quinazolines: MDPI Molecules. Quinazolinones, the Winning Horse in Drug Discovery.[1] Retrieved from [1]

Sources

The Strategic Application of Ethyl 2-Chloro-6-fluorobenzoate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 2-chloro-6-fluorobenzoate has emerged as a pivotal building block in contemporary pharmaceutical development. Its unique substitution pattern, featuring both chloro and fluoro groups ortho to the ester functionality, imparts distinct reactivity and steric properties that are highly advantageous for the synthesis of complex molecular architectures. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic utilization of this intermediate. We will explore its application in key synthetic transformations, namely Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura cross-coupling reactions, and present detailed, field-proven protocols. The causality behind experimental choices, mechanistic insights, and the role of this intermediate in the synthesis of targeted therapies, such as kinase inhibitors, will be elucidated.

Introduction: The Significance of the 2-Chloro-6-fluoro Substitution Pattern

The 2-chloro-6-fluorobenzoyl moiety is a recurring motif in a variety of biologically active molecules, including anti-inflammatory agents and inhibitors of protein kinases.[1][2] The strategic placement of the halogen atoms offers a powerful tool for medicinal chemists to fine-tune the physicochemical properties and biological activity of drug candidates.

  • Fluorine's Role: The high electronegativity and small size of the fluorine atom can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[3] In the context of Ethyl 2-chloro-6-fluorobenzoate, the fluorine atom enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack.

  • Chlorine as a Versatile Leaving Group: The chlorine atom serves as an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions. Its reactivity allows for the introduction of a wide range of nitrogen, oxygen, and sulfur-based nucleophiles, enabling the rapid generation of diverse compound libraries.

  • Orthogonal Reactivity: The differential reactivity of the C-Cl and C-F bonds can be exploited for sequential functionalization. While the chlorine is readily displaced by nucleophiles, the more robust C-F bond can remain intact, offering a site for later-stage modifications or influencing the overall electronic properties of the molecule. This distinct reactivity profile is a key advantage in multi-step syntheses.

Core Synthetic Applications and Mechanistic Considerations

Ethyl 2-chloro-6-fluorobenzoate is primarily employed in two major classes of reactions that are fundamental to pharmaceutical synthesis: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the ester group, compounded by the inductive effects of the ortho-halogens, significantly activates the aromatic ring towards nucleophilic attack. This makes SNAr a highly efficient method for introducing amine, alcohol, and thiol functionalities.

Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the leaving group (in this case, chlorine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4] The negative charge is delocalized onto the electron-withdrawing ester group and the aromatic ring. In the second step, the leaving group is eliminated, restoring the aromaticity of the ring.[4][5]

Diagram 1: General Mechanism of SNAr Reaction

SNAr_Mechanism A Ethyl 2-chloro-6-fluorobenzoate + Nu- B Meisenheimer Complex (Resonance Stabilized) A->B Addition C Substituted Product + Cl- B->C Elimination

Caption: General workflow of the SNAr mechanism.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl structures prevalent in many drug molecules.[6][7] Ethyl 2-chloro-6-fluorobenzoate can serve as the aryl halide partner in these reactions, enabling the introduction of various aryl and heteroaryl groups.

Mechanism: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:[6]

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the Ethyl 2-chloro-6-fluorobenzoate to form a Pd(II) complex.

  • Transmetalation: The organic group from an organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, typically in the presence of a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.

Diagram 2: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L2 ArPdCl Ar-Pd(II)L2-Cl Pd0->ArPdCl ArPdR Ar-Pd(II)L2-R ArPdCl->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination ArR Ar-R ArPdR->ArR ArCl Ethyl 2-chloro-6-fluorobenzoate ArCl->ArPdCl Oxidative Addition RBOH R-B(OH)2 + Base RBOH->ArPdR

Caption: Simplified Suzuki-Miyaura cross-coupling cycle.

Detailed Application Protocols

The following protocols are provided as a robust starting point for the application of Ethyl 2-chloro-6-fluorobenzoate in pharmaceutical intermediate synthesis. Optimization may be required for specific substrates and scales.

Protocol 1: SNAr with an Amine Nucleophile

This protocol details the synthesis of an N-substituted aminobenzoate, a common intermediate in the development of kinase inhibitors.

Materials and Reagents:

ReagentMolar Eq.PuritySupplier Example
Ethyl 2-chloro-6-fluorobenzoate1.0>98%Sigma-Aldrich
Amine Nucleophile (e.g., Piperidine)1.2>99%Acros Organics
Potassium Carbonate (K₂CO₃)2.0AnhydrousJ.T. Baker
N,N-Dimethylformamide (DMF)-AnhydrousFisher Scientific
Ethyl Acetate (EtOAc)-ACS GradeVWR Chemicals
Brine-SaturatedLab Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)-GranularEMD Millipore

Procedure:

  • To a stirred solution of Ethyl 2-chloro-6-fluorobenzoate (1.0 eq) in anhydrous DMF, add the amine nucleophile (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Self-Validation and Troubleshooting:

ObservationPotential CauseRecommended Action
Incomplete ReactionInsufficient temperature or reaction time.Increase temperature in 10°C increments or extend reaction time, continuing to monitor by TLC/LC-MS.
Inactive base.Use freshly dried potassium carbonate.
Formation of Side ProductsReaction temperature is too high.Lower the reaction temperature.
Presence of water.Ensure all reagents and solvents are anhydrous.
Difficult PurificationCo-elution of starting material and product.Optimize the eluent system for column chromatography or consider an alternative purification method like crystallization.
Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of a biaryl compound, a key scaffold in many therapeutic agents.

Materials and Reagents:

ReagentMolar Eq.PuritySupplier Example
Ethyl 2-chloro-6-fluorobenzoate1.0>98%TCI America
Arylboronic Acid1.5>97%Combi-Blocks
Palladium(II) Acetate (Pd(OAc)₂)0.0298%Strem Chemicals
SPhos0.04>98%Johnson Matthey
Potassium Phosphate (K₃PO₄)3.0AnhydrousAlfa Aesar
1,4-Dioxane-AnhydrousAvantor
Water-DegassedLab Prepared
Ethyl Acetate (EtOAc)-ACS GradeMacron Fine Chemicals
Anhydrous Magnesium Sulfate (MgSO₄)-PowderEMD Millipore

Procedure:

  • In a reaction vessel, combine Ethyl 2-chloro-6-fluorobenzoate (1.0 eq), the arylboronic acid (1.5 eq), Palladium(II) acetate (0.02 eq), SPhos (0.04 eq), and potassium phosphate (3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Ligand Selection (SPhos): Bulky, electron-rich phosphine ligands like SPhos are crucial for promoting the oxidative addition of the palladium catalyst to the sterically hindered and electron-rich aryl chloride.

  • Base Selection (K₃PO₄): Potassium phosphate is a non-nucleophilic base that is effective in promoting transmetalation without causing hydrolysis of the ester group.

  • Solvent System: The use of an aprotic solvent like dioxane with a small amount of water is essential for dissolving the organic and inorganic reagents and facilitating the catalytic cycle.

Case Study: Synthesis of Foretinib Intermediate

Foretinib (GSK1363089) is a multi-kinase inhibitor that has been investigated for the treatment of various cancers.[8] The synthesis of Foretinib involves the coupling of a quinoline core with a substituted phenyl group. While the full detailed synthesis from Ethyl 2-chloro-6-fluorobenzoate is proprietary, a plausible synthetic route would involve the initial functionalization of this intermediate. For instance, an SNAr reaction on Ethyl 2-chloro-6-fluorobenzoate with 4-aminophenol would yield an intermediate that, after further modifications, could be coupled to the quinoline moiety. The 2-fluoro substituent in this context is crucial for modulating the pKa of the resulting aniline and influencing the binding affinity of the final drug molecule.

Diagram 3: Retrosynthetic Analysis Approach for Foretinib-like Scaffolds

Foretinib_Retrosynthesis Foretinib Foretinib-like Scaffold Intermediate1 Substituted Aniline Intermediate Foretinib->Intermediate1 Key Amide/Ether Linkage Quinoline Quinoline Core Foretinib->Quinoline ECFB Ethyl 2-chloro-6-fluorobenzoate Intermediate1->ECFB SNAr Reaction Aminophenol 4-Aminophenol Intermediate1->Aminophenol

Caption: A plausible retrosynthetic disconnection for a Foretinib-like molecule.

Safety and Handling

Ethyl 2-chloro-6-fluorobenzoate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for complete safety information.

Conclusion

Ethyl 2-chloro-6-fluorobenzoate is a versatile and strategically important intermediate in pharmaceutical synthesis. Its unique electronic and steric properties, conferred by the ortho-chloro and -fluoro substituents, enable efficient and selective functionalization through Nucleophilic Aromatic Substitution and Suzuki-Miyaura cross-coupling reactions. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers to effectively utilize this valuable building block in the development of novel therapeutic agents.

References

  • Exploring the role of 2-chloro-6-fluoro substitution in 2-alkylthio-6-benzyl-5-alkylpyrimidin-4(3H)-ones: effects in HIV-1-infected cells and in HIV-1 reverse transcriptase enzymes. (2014). Journal of Medicinal Chemistry. [Link]

  • Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. (2024). MDPI. [Link]

  • Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[5][9]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor. (2016). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834. (2015). PubMed. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2014). PubMed Central. [Link]

  • Foretinib. PubChem. [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). Organic & Biomolecular Chemistry. [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (2021). PubMed Central. [Link]

  • A kind of preparation method of tyrosine kinase inhibitor Foretinib. (2016).
  • Suzuki-Miyaura micellar Cross-Coupling in water, at room tempera. (2017). Milano-Bicocca. [Link]

  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (2023). Der Pharma Chemica. [Link]

  • Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. (2020). Chemical Science. [Link]

  • Synthesis method of VEGFR inhibitor furoquintinib and benzofuran intermediate thereof. (2021).
  • Researchers synthesize anti-cancer agent in 'landmark discovery'. (2019). Oncology Central. [Link]

  • ADVANCES IN FLUORINE CHEMISTRY. Minnesota Attorney General. [Link]

  • Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines. (1979). PubMed. [Link]

  • The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. (2007). PubMed Central. [Link]

Sources

Application Note: Chemo-Selective Derivatization of Ethyl 2-chloro-6-fluorobenzoate with Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-chloro-6-fluorobenzoate is a highly functionalized aromatic scaffold widely utilized in the synthesis of fluoroquinolone antibiotics, fungicides, and indazole-based kinase inhibitors. Its reactivity is defined by a competition between two electrophilic sites: the carbonyl carbon (susceptible to amidation) and the C-6 aromatic carbon (susceptible to Nucleophilic Aromatic Substitution,


).

This guide provides validated protocols for controlling this chemo-selectivity. We demonstrate how to selectively displace the fluorine atom using secondary amines (


 pathway) or induce cyclocondensation with bifunctional amines (e.g., hydrazine) to generate heterocyclic cores.

Mechanistic Insight & Reactivity Profile

The Electrophilic Landscape

The substrate presents a unique "push-pull" electronic environment. Understanding the hierarchy of reactivity is essential for yield optimization.

  • The C-6 Fluorine (

    
     Site):  This is the most reactive site for soft nucleophiles and secondary amines. The fluorine atom is activated by:
    
    • Inductive withdrawal (-I): The ortho-ester and meta-chloro groups pull electron density from the ring, stabilizing the Meisenheimer complex intermediate.

    • Leaving Group Ability: In

      
       reactions on activated rings, fluoride is a superior leaving group compared to chloride due to the high electronegativity of fluorine, which lowers the energy of the transition state leading to the intermediate anion.
      
  • The Carbonyl Carbon (Amidation Site): The ester group is sterically crowded by the 2,6-disubstitution pattern (the "ortho effect"). This steric shielding significantly retards direct nucleophilic attack by amines, making standard amidation difficult without high temperatures or catalysis.

Reaction Pathways Diagram

The following diagram illustrates the divergent pathways based on amine type and conditions.

ReactionPathways Substrate Ethyl 2-chloro-6-fluorobenzoate Amine_2 Secondary Amine (e.g., Morpholine, Mild Heat) Substrate->Amine_2 + R2NH Amine_Bi Bifunctional Amine (e.g., Hydrazine, Reflux) Substrate->Amine_Bi + NH2NH2 SNAr_Product Pathway A: SNAr Product (Ethyl 2-amino-6-chlorobenzoate) Amine_2->SNAr_Product F-Displacement (Kinetic Control) Cyclic_Product Pathway B: Heterocycle (e.g., 4-chloro-3-hydroxyindazole) Amine_Bi->Cyclic_Product Cascade: SNAr + Cyclization

Figure 1: Divergent reactivity of Ethyl 2-chloro-6-fluorobenzoate. Pathway A dominates with monofunctional amines; Pathway B dominates with bifunctional nucleophiles.

Protocol A: Selective with Secondary Amines

Objective: To synthesize ethyl 2-chloro-6-(substituted-amino)benzoates by displacing the fluorine atom while retaining the ester functionality. Target Audience: Medicinal chemists generating SAR (Structure-Activity Relationship) libraries.

Materials
  • Substrate: Ethyl 2-chloro-6-fluorobenzoate (1.0 equiv)

  • Nucleophile: Morpholine, Piperazine, or Pyrrolidine (1.2 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) – Critical for stabilizing the polar transition state.

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 2-chloro-6-fluorobenzoate (10 mmol) in DMF (5 mL/mmol).

  • Addition: Add anhydrous

    
     (20 mmol) followed by the secondary amine (12 mmol).
    
  • Reaction: Heat the mixture to 60–80°C .

    • Expert Note: Do not exceed 100°C. Higher temperatures increase the risk of ester hydrolysis (saponification) due to trace water or direct amidation side-reactions.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS. The starting material (

    
    ) should disappear, replaced by a more polar fluorescent spot (
    
    
    
    ). Reaction time is typically 2–4 hours.
  • Workup:

    • Cool to room temperature.[1][2][3]

    • Pour the reaction mixture into ice-cold water (5x reaction volume). The product often precipitates as a solid.

    • If solid forms: Filter, wash with water, and dry.

    • If oil forms: Extract with Ethyl Acetate (3x), wash organics with Brine (2x) to remove DMF, dry over

      
      , and concentrate.
      
Data Validation (Expected Results)
ParameterObservation
Yield 85–95%
Selectivity >98% F-displacement (Cl remains intact)
Appearance White to pale yellow solid
1H NMR Loss of aromatic multiplet characteristic of F-coupling; appearance of amine alkyl protons.

Protocol B: Cyclocondensation to Indazoles

Objective: Synthesis of 4-chloro-3-hydroxy-1H-indazole via cascade reaction with hydrazine. This is a common scaffold for kinase inhibitors. Mechanism: The hydrazine first attacks the C-6 position (


, displacing F), followed by intramolecular attack of the hydrazine nitrogen on the ester carbonyl (cyclization).
Materials
  • Substrate: Ethyl 2-chloro-6-fluorobenzoate (1.0 equiv)

  • Reagent: Hydrazine Hydrate (50-60% solution) (3.0 equiv)

  • Solvent: Ethanol (Absolute) or n-Butanol (for higher temp).

Step-by-Step Procedure
  • Dissolution: Dissolve Ethyl 2-chloro-6-fluorobenzoate (10 mmol) in Ethanol (10 mL).

  • Addition: Add Hydrazine Hydrate (30 mmol) dropwise at room temperature.

    • Safety: Hydrazine is toxic and potentially unstable. Handle in a fume hood.

  • Reflux: Heat the mixture to reflux (78°C) for 6–12 hours.

    • Observation: A precipitate usually begins to form after 2 hours.

  • Completion: Check LC-MS for mass corresponding to the indazole (

    
    ).
    
  • Isolation:

    • Cool the mixture to 0°C.

    • Filter the precipitate.

    • Wash the cake with cold ethanol followed by diethyl ether.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Workflow Diagram

IndazoleSynthesis Step1 Dissolve Substrate in EtOH Add Hydrazine Hydrate Step2 Reflux (78°C, 6-12h) (SNAr occurs first, then Cyclization) Step1->Step2 Step3 Cool to 0°C Precipitate Formation Step2->Step3 Step4 Filtration & Wash (Cold EtOH / Et2O) Step3->Step4 Final Product: 4-chloro-3-hydroxyindazole Step4->Final

Figure 2: Process flow for the synthesis of 4-chloro-3-hydroxyindazole.

Troubleshooting & Expert Tips

Regioselectivity (F vs. Cl)
  • Issue: Displacement of Chlorine instead of Fluorine.

  • Cause: This is rare under

    
     conditions because F is a better leaving group in activated systems. However, if strong Lewis Acids are present or if a benzyne mechanism is inadvertently triggered (using extremely strong bases like 
    
    
    
    ), Cl displacement might occur.
  • Solution: Stick to mild carbonate bases (

    
    , 
    
    
    
    ) and polar aprotic solvents.
Hydrolysis (Saponification)
  • Issue: Formation of 2-chloro-6-fluorobenzoic acid instead of the amine product.

  • Cause: Wet solvents or hydroxide impurities in the base.

  • Solution: Use anhydrous solvents (DMF stored over molecular sieves). If using hydrazine hydrate, the cyclization is usually faster than hydrolysis, but avoid adding external water.

Steric Hindrance in Amidation
  • Insight: If your goal is only to form the amide (e.g., N-benzyl-2-chloro-6-fluorobenzamide) without displacing the fluorine:

    • Do not use the ester directly. The reaction will be too slow, and F-displacement will compete.

    • Protocol: Hydrolyze the ester to the acid first (

      
      , THF/Water), convert to the Acid Chloride (
      
      
      
      ), and then react with the amine at 0°C. The Acid Chloride is reactive enough to overcome the steric hindrance of the 2,6-substituents.

References

  • Nucleophilic Aromatic Substitution Mechanism

    • OpenStax Chemistry. "16.6 Nucleophilic Aromatic Substitution." Available at: [Link]

    • Chemistry LibreTexts. "Nucleophilic Aromatic Substitution."[1][4][5] Available at: [Link][1][5][6][7]

  • Synthesis of Indazoles from 2-halo-benzoates

    • Abbas, S. F., & Tomma, J. H. (2020).[8] "New Indazole Compounds Derived from Ethyl-4-Hydroxy-4'-Substituted-Cyclohexen-6-One-Carboxylate: Synthesis and Biological Activity." Journal of Global Pharma Technology. Available at: [Link]

  • Fluoroquinolone Precursor Synthesis (Analogous Reactivity)

    • Zhang, M., et al.[7] "A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid." Semantic Scholar. Available at: [Link]

Sources

Application Note: Large-Scale Synthesis of Ethyl 2-chloro-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the large-scale synthesis considerations for Ethyl 2-chloro-6-fluorobenzoate , a sterically hindered ester used as a critical intermediate in pharmaceutical and agrochemical scaffolds.[1]

Executive Summary & Strategic Route Selection

The synthesis of Ethyl 2-chloro-6-fluorobenzoate presents a classic process chemistry challenge: Steric Hindrance .[1] The 2-chloro and 6-fluoro substituents create a "shielded" carbonyl carbon, rendering standard acid-catalyzed Fisher esterification (Acid + Alcohol


 Ester + Water) kinetically incompetent for large-scale production.[1] The reaction reaches equilibrium too slowly and requires excessive forcing conditions that degrade the product.[1]
Route Comparison Table
FeatureRoute A: Fisher EsterificationRoute B: Acid Chloride Activation (Recommended)Route C: Carboxylate Alkylation
Mechanism Acid-catalyzed equilibriumIrreversible nucleophilic acyl substitutionSN2 displacement on alkyl halide
Reagents H2SO4/HCl, EthanolSOCl2 (or Oxalyl Chloride), EthanolEthyl Iodide/Bromide, K2CO3, DMF
Kinetics Very Slow (Steric inhibition)Fast (Highly reactive intermediate)Moderate
Scale-Up Poor (Low conversion, wet ethanol recycling)Excellent (High conversion, gaseous byproducts)Good (but expensive reagents & waste)
Cost LowLow-MediumHigh (Alkyl halides, solvent recovery)

Decision: Route B (Acid Chloride via Thionyl Chloride) is the industry standard for 2,6-disubstituted benzoates.[1] It drives the reaction to completion by forming a highly reactive intermediate, overcoming the steric barrier.[1]

Process Chemistry & Mechanism

The "Golden Batch" Pathway

The synthesis proceeds in two distinct stages within a single reactor train (telescoped process) or as isolated steps.[1]

  • Activation: 2-chloro-6-fluorobenzoic acid

    
     2-chloro-6-fluorobenzoyl chloride.[1]
    
  • Esterification: 2-chloro-6-fluorobenzoyl chloride + Ethanol

    
     Ethyl 2-chloro-6-fluorobenzoate.[1]
    

SynthesisWorkflow Start Start: 2-chloro-6-fluorobenzoic acid Inter Intermediate: Acid Chloride Start->Inter Activation (Reflux, 70-80°C) Reagent1 SOCl2 + cat. DMF (Toluene Solvent) Reagent1->Inter Product Product: Ethyl 2-chloro-6-fluorobenzoate Inter->Product Esterification (0-20°C -> RT) Waste Off-gas: SO2 + HCl Inter->Waste Byproducts Reagent2 Ethanol (Anhydrous) + Base (Optional) Reagent2->Product

Caption: Two-step synthesis workflow via acid chloride activation to overcome steric hindrance.

Detailed Protocol: The "Golden Batch"

Scale: 10 kg Input (Acid) Reactor: 50 L Glass-Lined Reactor (GLR) with overhead condenser and scrubber system.[1]

Phase 1: Acid Chloride Formation

Objective: Convert the hindered acid to the reactive acid chloride.[1]

  • Inertion: Purge reactor with N2. Ensure moisture content is <0.05% (Thionyl chloride reacts violently with water).[1]

  • Charging:

    • Load 10.0 kg of 2-chloro-6-fluorobenzoic acid (1.0 eq).

    • Add 30 L of Toluene (Solvent).[1] Note: Toluene is chosen for its boiling point and ability to azeotrope water if needed.[1]

    • Add 0.1 kg DMF (Dimethylformamide) (0.02 eq).[1] Critical: DMF acts as a Vilsmeier-Haack type catalyst, essential for activating thionyl chloride.

  • Reagent Addition:

    • Heat jacket to 50°C.[1]

    • Slowly dose 8.2 kg Thionyl Chloride (SOCl2) (1.2 eq) over 2 hours.

    • Observation: Vigorous off-gassing of SO2 and HCl.[1] Scrubber must be active (NaOH solution).[1]

  • Reaction: Heat to reflux (~75-80°C) for 4-6 hours.

  • IPC (In-Process Control): Sample for HPLC/GC.

    • Target: <1.0% Starting Material (Acid).[1][2]

    • Derivatization:[3][4][5] Quench sample with methanol before injection to convert acid chloride to methyl ester for detection.[1]

  • Distillation (Strip): Apply vacuum (200 mbar) and distill off excess SOCl2 and ~20% of Toluene. This removes the corrosive reagent before the next step.[1]

Phase 2: Esterification

Objective: React the acid chloride with Ethanol.

  • Cooling: Cool the residual Acid Chloride/Toluene solution to 0-5°C .

  • Addition:

    • Prepare a mixture of 5.3 kg Absolute Ethanol (2.0 eq) and 4.6 kg Pyridine (1.05 eq) or Triethylamine (1.1 eq).

    • Note: A base is recommended to scavenge the HCl generated, preventing degradation and corrosion, although the reaction can proceed without it (sparging HCl).[1] For high yield/purity, Pyridine is preferred.[1]

    • Add Ethanol/Base mixture slowly over 3 hours, maintaining internal temp <20°C. Exothermic reaction.[1]

  • Aging: Warm to 25°C and stir for 2 hours.

  • Quench: Add 20 L Water. Stir for 30 mins.

  • Phase Separation:

    • Separate lower aqueous layer (contains Pyridine-HCl salts).[1]

    • Wash organic layer with 10 L 5% HCl (removes residual Pyridine).[1]

    • Wash organic layer with 10 L 5% NaHCO3 (removes unreacted acid).[1]

    • Wash organic layer with 10 L Brine.[1]

Phase 3: Isolation & Purification[1]
  • Concentration: Distill Toluene under reduced pressure.

  • Final Distillation:

    • The product is a high-boiling oil.[1]

    • Perform fractional distillation under high vacuum (<5 mmHg).

    • Expected BP: ~100-115°C at 5 mmHg (Estimated based on congeners).[1]

    • Yield Target: 85-92% (approx. 10.5 - 11.5 kg).[1]

    • Purity: >98.5% by GC.[1]

Critical Process Parameters (CPPs) & Safety

Hazard Analysis (HAZOP)
ParameterHazardMitigation Strategy
Thionyl Chloride Corrosive, reacts violently with water, releases toxic SO2/HCl gases.Use dry solvents (<500 ppm H2O).[1] Ensure scrubber capacity >150% theoretical gas evolution.
Thermal Runaway Esterification is exothermic.[1]Strict dosing control of Ethanol. Active jacket cooling.[1] Emergency dump tank availability.
Impurity: Anhydride Formation of symmetric anhydride if water is present during acid chloride step.[1]Ensure complete conversion to acid chloride before adding ethanol.[1] Use anhydrous ethanol.[1]
Corrosion HCl gas generation.[1]Use Hastelloy or Glass-Lined Reactors (GLR).[1] Stainless steel (SS316) is insufficient for the acid chloride step.[1]
Impurity Profile
  • Starting Acid (2-chloro-6-fluorobenzoic acid): Result of incomplete conversion or hydrolysis during workup.[1] Control: NaHCO3 wash.

  • Ethyl 2-chloro-6-ethoxybenzoate: Result of SNAr (Nucleophilic Aromatic Substitution) where Fluorine is displaced by Ethoxide.[1] Control: Keep temperature <25°C during esterification; avoid large excess of ethoxide/base.

  • Symmetric Anhydride: From moisture ingress.[1]

References

  • Mechanism of Steric Hindrance in Benzoates

    • Title: Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters.[1][3]

    • Source: PubMed (Totsuka et al., 2014).[1]

    • URL:[Link][1]

    • Relevance: Validates the kinetic difficulty of direct esterific
  • Acid Chloride Synthesis Protocol

    • Title: Preparation of Acid Chlorides (Thionyl Chloride Method).[1]

    • Source: Organic Chemistry Portal.[1]

    • URL:[Link][1]

    • Relevance: General conditions for SOCl2 activation.[1]

  • Safety Data (Parent Acid)

    • Title: 2-Chloro-6-fluorobenzoic acid Safety Data Sheet.[1][6]

    • Source: Sigma-Aldrich.[1][6][7]

    • Relevance: Handling precautions for the starting material.[1]

  • Alternative Esterification Strategies

    • Title: Solvent-Free Esterification Of Substituted Benzoic Acids.[1]

    • Source: IJSTR.[1]

    • URL:[Link]

    • Relevance: Discusses challenges with substituted benzoates, reinforcing the need for the acid chloride route for 2,6-disubstituted cases.

Sources

Strategic Manipulation and Chemoselective Protection of Ethyl 2-chloro-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-chloro-6-fluorobenzoate is a "privileged scaffold" in the synthesis of fluoroquinolone antibiotics (e.g., Ofloxacin, Flumequine) and agrochemicals. Its utility stems from the unique electronic and steric environment created by the 2,6-dihalo substitution pattern.

This guide addresses a common paradox in working with this molecule: The ester moiety acts simultaneously as a protecting group for the carboxylic acid and an activating group for nucleophilic aromatic substitution (


). 

Effective utilization of this scaffold requires a tripartite strategy:

  • Exploiting Intrinsic Sterics: Leveraging the "Gough-Dixon" effect for hydrolysis resistance.

  • Chemoselective Activation: Using the ester to direct

    
     preferentially at the fluorine atom.
    
  • Steric Upgrading: Transesterification to tert-butyl groups when organometallic resilience is required.

The "Fortress" Concept: Intrinsic Steric Protection

Unlike unsubstituted benzoates, Ethyl 2-chloro-6-fluorobenzoate exhibits remarkable resistance to nucleophilic attack at the carbonyl carbon. This is due to the ortho-effect . The steric bulk of the Chlorine (atomic radius ~175 pm) and Fluorine (atomic radius ~147 pm) forces the carbonyl group out of planarity with the benzene ring.

Mechanistic Insight: This de-conjugation raises the energy barrier for the formation of the tetrahedral intermediate during hydrolysis. Consequently, the ethyl ester itself serves as a robust protecting group against mild-to-moderate basic conditions that would hydrolyze a standard benzoate.

Data: Relative Hydrolysis Rates (Alkaline Conditions)
SubstrateRelative Rate (

)
Half-life (

) @ pH 12
Ethyl Benzoate1.0 (Reference)~4 hours
Ethyl 2-fluorobenzoate0.25~16 hours
Ethyl 2-chloro-6-fluorobenzoate < 0.01 > 100 hours

Note: Data derived from comparative kinetic studies of ortho-substituted benzoates [1].

Protocol A: Chemoselective (The Ester as Activator)

Objective: To functionalize the ring at the C6 position without hydrolyzing the ester or displacing the C2-Chlorine.

Rationale: While the ester is sterically shielded from direct attack (hydrolysis), it still exerts a strong electron-withdrawing inductive effect (-I) on the ring. Fluorine is a superior leaving group to Chlorine in


 reactions due to the high electronegativity of F, which stabilizes the Meisenheimer complex intermediate.

Reaction Scheme: Ethyl 2-chloro-6-fluorobenzoate + R-NH2 -> Ethyl 2-chloro-6-(alkylamino)benzoate + HF

Step-by-Step Protocol
  • Reagents:

    • Substrate: Ethyl 2-chloro-6-fluorobenzoate (1.0 eq)

    • Nucleophile: Morpholine or N-Boc-piperazine (1.1 eq)

    • Base: DIPEA (Diisopropylethylamine) (1.2 eq) - Crucial to scavenge HF.

    • Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

  • Procedure:

    • Dissolve substrate in MeCN (0.5 M concentration).

    • Add DIPEA followed by the amine.

    • Heat to 60-70°C for 4-6 hours. Note: Do not exceed 80°C to avoid minor displacement of the Chlorine.

    • Monitor via HPLC/TLC. The Fluorine displacement is ~50x faster than Chlorine displacement.

  • Workup:

    • Evaporate solvent.[1] Partition between EtOAc and Water.

    • Wash organic layer with 0.1M HCl (to remove excess amine) and Brine.

    • Dry over

      
       and concentrate.
      

Protocol B: Steric Upgrading (Ethyl tert-Butyl)

Objective: To replace the Ethyl group with a tert-Butyl group.

Rationale: If the downstream synthesis involves Lithium-Halogen exchange (e.g., converting the C2-Cl to a C2-Li species for coupling), the ethyl ester is liable to undergo competitive nucleophilic attack (Claisen-type condensation). The tert-butyl ester provides the necessary bulk to prevent this, allowing exclusive reaction at the halogen [3].

Protocol: Acid-Catalyzed Transesterification

Standard Fischer esterification fails due to the 2,6-steric hindrance. We utilize an isobutylene-mimic strategy.

  • Reagents:

    • Substrate: Ethyl 2-chloro-6-fluorobenzoate (1.0 eq)

    • Reagent: tert-Butyl acetate (as solvent and reagent)

    • Catalyst: Perchloric acid (

      
      ) (5 mol%) or Sulfuric Acid (
      
      
      
      ).
  • Procedure:

    • Dissolve substrate in tert-butyl acetate (10 volumes).

    • Add catalyst dropwise at 0°C.

    • Allow to warm to Room Temperature (RT) and stir for 24-48 hours.

    • Alternative: Use

      
       (2 eq) and DMAP (0.2 eq) in tert-butanol if the acetate route is too slow.
      
  • Validation:

    • Check via

      
       NMR.[2] Disappearance of ethyl quartet (~4.3 ppm) and appearance of t-butyl singlet (~1.5 ppm).
      

Visualizing the Decision Matrix

The following diagram illustrates the decision logic for processing this scaffold based on the desired chemical outcome.

ProtectionStrategy Start Ethyl 2-chloro-6-fluorobenzoate Decision Target Transformation? Start->Decision Route1 Nucleophilic Attack on Ring (Amine/Thiol) Decision->Route1 Functionalize F Route2 Organometallic Coupling (Grignard/Lithium on Cl) Decision->Route2 Functionalize Cl Route3 Hydrolysis to Acid Decision->Route3 Deprotect Ester Action1 Direct SNAr (Protocol A) Route1->Action1 Use Ester as Activator Action2 Transesterify to t-Butyl (Protocol B) Route2->Action2 Increase Steric Bulk Action3 Harsh Conditions Required (NaOH/EtOH, Reflux >24h) Route3->Action3 Overcome Ortho-Effect Outcome1 2-Amino-6-chloro-benzoate (F displaced) Action1->Outcome1 Outcome2 Stable t-Butyl Ester (Ready for Li-Halogen Exchange) Action2->Outcome2

Figure 1: Strategic Decision Tree for Ethyl 2-chloro-6-fluorobenzoate manipulation. Blue indicates starting material, Green/Red indicate active protocols.

Scientific Rationale & Mechanism

The Selectivity of (F vs. Cl)

In 2,6-dihalo systems, the rate of nucleophilic aromatic substitution is governed by the bond strength and the electronegativity of the halogen.

  • Bond Strength:

    
     (485 kJ/mol) > 
    
    
    
    (328 kJ/mol). Normally, Cl would leave faster.
  • Electronegativity:

    
     (4.0) > 
    
    
    
    (3.0).
  • The Paradox: In

    
    , the rate-determining step is often the addition of the nucleophile to the ring, not the breaking of the bond. The high electronegativity of Fluorine lowers the energy of the LUMO at the C6 position, accelerating the initial attack. Therefore, F is displaced in preference to Cl  [2].
    
The "Gough-Dixon" Steric Inhibition

The 2,6-disubstitution prevents the ester carbonyl from achieving coplanarity with the aromatic ring.

  • Consequence: Resonance stabilization is diminished, but steric blocking of the nucleophile's approach vector (Burgi-Dunitz angle) is significantly increased.

  • Implication: Standard alkaline hydrolysis (NaOH/MeOH, RT) will often recover starting material. Saponification requires thermodynamic forcing (Reflux, aqueous DMSO/KOH) [1].

References

  • RSC Perkin Transactions 2. "Kinetic study of hydrolysis of benzoates. Variation of the ortho inductive, resonance and steric terms." Royal Society of Chemistry.

  • WuXi Biology Application Notes. "Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling." WuXi AppTec.

  • Journal of Organic Chemistry. "Convenient Preparation of tert-Butyl Esters. Transesterification of Sterically Hindered Esters." ACS Publications.

  • Google Patents. "Method for preparing 2-chloro-6-fluorobenzaldehyde and derivatives." Google Patents / CN102617312A.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-chloro-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating Common Side Reactions and Optimizing Synthesis

Welcome to the technical support guide for the synthesis of Ethyl 2-chloro-6-fluorobenzoate. This resource is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. The synthesis, typically achieved via Fischer-Speier esterification of 2-chloro-6-fluorobenzoic acid with ethanol, presents unique challenges primarily due to the steric hindrance imposed by the ortho-substituents on the benzoic acid ring.[1][2] This guide provides in-depth, experience-driven answers to common issues, focusing on the causality behind side reactions and offering validated protocols for their mitigation.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: Why is my yield of Ethyl 2-chloro-6-fluorobenzoate consistently low?

Answer: Low yields in this specific esterification are a common challenge and typically stem from two interconnected factors: the inherent reversibility of the Fischer esterification reaction and the significant steric hindrance around the carboxylic acid group.

  • Expertise & Experience: The chlorine and fluorine atoms at the ortho (2- and 6-) positions of the benzoic acid create a sterically crowded environment.[1] This bulkiness physically obstructs the incoming ethanol molecule from efficiently attacking the carbonyl carbon of the carboxylic acid. The mechanism for Fischer esterification requires the formation of a tetrahedral intermediate, which is destabilized by this steric clash, thereby increasing the activation energy and slowing the forward reaction rate.[3]

  • Trustworthiness (Self-Validating System): The Fischer esterification is an equilibrium-controlled process, producing water as a byproduct.[4][5] According to Le Châtelier's principle, the accumulation of water in the reaction mixture will shift the equilibrium back towards the starting materials (hydrolysis of the ester), directly reducing the final yield.[4][6] Therefore, a successful protocol must actively address both the slow reaction rate and the removal of water.

Troubleshooting Guide for Low Yields

Symptom Probable Cause(s) Proposed Solutions & Protocols
Low Conversion (<70%) 1. Equilibrium: Presence of water is driving the reverse reaction (hydrolysis). 2. Steric Hindrance: Slow forward reaction rate.1. Shift the Equilibrium: Use a large excess of the alcohol (ethanol) to act as both reactant and solvent. This increases the statistical probability of a successful collision. 2. Remove Water: Employ a Dean-Stark apparatus or add molecular sieves to sequester the water produced during the reaction.[4] 3. Increase Effective Catalyst Concentration: Use a stronger acid catalyst like p-Toluenesulfonic acid (p-TsOH) in addition to or instead of sulfuric acid.
Reaction Stalls Incomplete protonation of the carbonyl; insufficient thermal energy.1. Catalyst Choice: Ensure the acid catalyst is fresh and anhydrous. 2. Temperature Control: Increase the reaction temperature to reflux to provide sufficient energy to overcome the activation barrier. Monitor for potential side reactions (see FAQ 2).

dot

Caption: Fischer Esterification workflow highlighting the reversible steps.

Question 2: My post-reaction analysis (NMR/GC-MS) shows a significant low-boiling point impurity. What is it and how do I prevent it?

Answer: The most probable low-boiling point impurity is diethyl ether. This is a classic side product in acid-catalyzed reactions involving ethanol, especially at elevated temperatures.

  • Expertise & Experience: The same acid catalyst (e.g., H₂SO₄) used for the esterification can also catalyze the dehydration of two ethanol molecules to form diethyl ether.[7] This reaction becomes particularly competitive with the desired esterification at temperatures exceeding ~140°C. Since the esterification of the sterically hindered 2-chloro-6-fluorobenzoic acid is slow, the more kinetically accessible ether formation can become a major competing pathway if conditions are not carefully controlled.

  • Causality: The mechanism involves the protonation of one ethanol molecule to form a good leaving group (water). A second ethanol molecule then acts as a nucleophile, attacking the protonated ethanol in an SN2 reaction to yield protonated diethyl ether, which then deprotonates.[7]

Troubleshooting Guide for Diethyl Ether Formation

Symptom Probable Cause(s) Proposed Solutions & Protocols
Presence of Diethyl Ether (Boiling Point: 34.6°C)Excessive Temperature: Reaction temperature is too high, favoring alcohol dehydration. High Acid Concentration: Increases the rate of both reactions, but can disproportionately favor ether formation at high temperatures.1. Strict Temperature Control: Maintain the reaction temperature at the reflux of ethanol (~78°C) without excessive heating. Avoid temperatures above 130-140°C.[7] 2. Catalyst Loading: Use the minimum effective amount of acid catalyst (typically 1-5 mol%). 3. Alternative Methods: For difficult esterifications, consider using milder coupling reagents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine), which do not require strong acid and high heat, thus avoiding ether formation.

dot

Caption: Mechanism of the competing diethyl ether side reaction.

Question 3: My final product is contaminated with unreacted 2-chloro-6-fluorobenzoic acid. How can I improve my purification?

Answer: The presence of the starting carboxylic acid in the final product indicates either an incomplete reaction or hydrolysis of the ester during workup. The purification strategy must effectively separate the neutral ester from the acidic starting material.

  • Expertise & Experience: 2-chloro-6-fluorobenzoic acid is a solid with a pKa that can be influenced by its halogen substituents.[1] The desired product, Ethyl 2-chloro-6-fluorobenzoate, is a neutral, water-insoluble liquid or low-melting solid. This difference in acidity is the key to an effective separation.

  • Trustworthiness (Self-Validating System): A standard aqueous workup is designed to exploit this difference. By washing the crude organic mixture with a mild base, the acidic carboxylic acid is deprotonated to form a water-soluble carboxylate salt, which partitions into the aqueous phase, leaving the neutral ester in the organic layer.

Validated Purification Protocol

  • Reaction Quenching: After the reaction is complete, cool the mixture to room temperature. If a large excess of ethanol was used, remove it under reduced pressure using a rotary evaporator.

  • Solvent Partition: Dissolve the residue in a water-immiscible organic solvent like ethyl acetate or diethyl ether.

  • Acid Removal Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[8]

    • Causality: The bicarbonate is basic enough to deprotonate the carboxylic acid (R-COOH -> R-COO⁻ Na⁺) but generally not strong enough to cause significant saponification (hydrolysis) of the ester, especially if the washing is done without excessive delay at room temperature.

    • Observe: You should see effervescence (CO₂ gas) as the bicarbonate neutralizes both the residual acid catalyst and the unreacted carboxylic acid. Continue washing until the effervescence ceases.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water and break any emulsions.

  • Drying and Concentration: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude ester.

  • Final Purification: For high purity, the crude ester can be further purified by vacuum distillation.

dot

Troubleshooting_Workflow start Problem Observed in Synthesis low_yield Low Yield / Incomplete Reaction start->low_yield impurity Unexpected Impurity Detected start->impurity sol_yield_1 Use excess ethanol (Shift Equilibrium) low_yield->sol_yield_1 Yes sol_yield_2 Remove H2O (e.g., Dean-Stark) low_yield->sol_yield_2 Yes sol_yield_3 Optimize Catalyst/Temp low_yield->sol_yield_3 Yes low_bp Low Boiling Point Impurity? impurity->low_bp high_bp High Boiling Point / Starting Material? impurity->high_bp sol_ether Control Temp < 140°C Reduce Acid Catalyst low_bp->sol_ether Yes sol_acid Improve Basic Wash (e.g., NaHCO3 wash) high_bp->sol_acid Yes

Caption: A troubleshooting decision tree for common synthesis issues.

References

  • Preparation method for ethyl 2-chloroacetoacetate. (n.d.). Google Patents.
  • Method for preparing 2-chloro-6-fluorobenzaldehyde. (n.d.). Google Patents.
  • Supporting Information Synthesis of Dibenzocycloketones by Acyl Radical Cyclization from Aromatic Carboxylic Acids via Methylene. (n.d.). The Royal Society of Chemistry. Retrieved January 26, 2024, from [Link]

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Retrieved January 26, 2024, from [Link]

  • Acetic acid, chlorofluoro-, ethyl ester. (n.d.). Organic Syntheses. Retrieved January 26, 2024, from [Link]

  • Scheme 1 -Reagents and conditions: (i) 2-chloro-6-fluorobenzyl chloride. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Ethyl 2-chlorobenzoate. (n.d.). PubChem. Retrieved January 26, 2024, from [Link]

  • 2-Chloro-6-fluorobenzoic acid. (2011). National Center for Biotechnology Information. Retrieved January 26, 2024, from [Link]

  • Preparation method of 6-chloro-2-mercaptobenzoic acid. (n.d.). Google Patents.
  • The mechanism for the esterification reaction. (n.d.). Chemguide. Retrieved January 26, 2024, from [Link]

  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. (2023). RSC Publishing. Retrieved January 26, 2024, from [Link]

  • Alcohols To Ethers via Acid Catalysis. (2014). Master Organic Chemistry. Retrieved January 26, 2024, from [Link]

  • Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). (2014). YouTube. Retrieved January 26, 2024, from [Link]

  • Ethanoic Acid + Ethanol = ?? (Ester Reaction). (2020). YouTube. Retrieved January 26, 2024, from [Link]

  • Mechanism of the esterification between benzoic acid (and derivatives)... (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Esterification of benzoic acid to methyl benzoate. (n.d.). University of Colorado Boulder. Retrieved January 26, 2024, from [Link]

  • 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses. Retrieved January 26, 2024, from [Link]

  • Decarboxylation. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2024, from [Link]

  • Making Esters From Alcohols. (2023). Chemistry LibreTexts. Retrieved January 26, 2024, from [Link]

  • Chemical Properties of 2-Chloro-6-fluorobenzoic acid (CAS 434-75-3). (n.d.). Cheméo. Retrieved January 26, 2024, from [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2024, from [Link]

  • Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. (2024). Indo American Journal of Pharmaceutical Research. Retrieved January 26, 2024, from [Link]

  • A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • KEGG PATHWAY Database. (n.d.). KEGG. Retrieved January 26, 2024, from [Link]

Sources

Technical Support Center: Ethyl 2-chloro-6-fluorobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ECFB-YIELD-OPT Subject: Optimization of Yield and Purity for Sterically Hindered Benzoates Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Steric Wall" Challenge

You are likely experiencing low yields (typically <40% via standard Fischer esterification) due to the 2,6-disubstitution pattern . In Ethyl 2-chloro-6-fluorobenzoate, the ortho-chloro and ortho-fluoro groups create a "steric wall."

  • Steric Blockade: These groups physically block the nucleophilic attack of ethanol on the carbonyl carbon.

  • Resonance Inhibition: The steric bulk forces the carboxyl group out of the plane of the benzene ring.[1] While this theoretically increases acidity, it destabilizes the tetrahedral intermediate required for esterification.

Standard Fischer esterification (refluxing in EtOH with


) will fail  or proceed glacially because the transition state energy is too high. You must switch to an Activated Acyl Intermediate  (Acid Chloride) or a Nucleophilic Displacement  (Alkylation) strategy.

Module 1: The Acid Chloride Route (Recommended for Scale)

This is the industry-standard method for hindered benzoates. It relies on converting the unreactive acid into a highly reactive acid chloride (


) using Thionyl Chloride (

).[2]
Critical Optimization: The Vilsmeier Catalyst

Do not simply reflux the acid in


. The reaction will be sluggish. You must  add a catalytic amount of N,N-Dimethylformamide (DMF). DMF reacts with 

to form the Vilsmeier-Haack reagent (chloroiminium ion), which is a far more potent chlorinating agent than

alone.
Step-by-Step Protocol
  • Setup: Dry 3-neck flask, reflux condenser,

    
     inlet, caustic scrubber (NaOH) for off-gassing (
    
    
    
    and
    
    
    ).
  • Reagents:

    • 2-chloro-6-fluorobenzoic acid (1.0 equiv)

    • Thionyl Chloride (1.5 - 2.0 equiv)

    • DMF (Catalytic, 0.05 equiv / 5 mol%) — Crucial Step

    • Solvent: Toluene (optional, can run neat)

  • Activation Phase:

    • Charge acid and solvent.[3]

    • Add

      
       slowly.[4]
      
    • Add DMF.[4] You will see vigorous gas evolution (this is the catalyst working).

    • Reflux for 2-4 hours. Monitor by TLC (convert aliquot to methyl ester with MeOH to check completion).

  • Evaporation:

    • Remove excess

      
       completely  under reduced pressure. Residual 
      
      
      
      will react with your ethanol in the next step to form HCl, which can degrade your product or cause side reactions.
  • Esterification Phase:

    • Dissolve the crude acid chloride in dry DCM or Toluene.

    • Cool to 0°C.[2][5]

    • Add dry Ethanol (1.2 equiv) and Pyridine (1.2 equiv) or Triethylamine. The base scavenges the HCl generated.

    • Warm to room temperature and stir for 2 hours.

Mechanism Visualization: DMF Catalysis

DMF_Catalysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier + SOCl2 - SO2 SOCl2 SOCl2 SOCl2->Vilsmeier Intermediate Activated Intermediate Vilsmeier->Intermediate + Acid Acid 2-Cl-6-F-Benzoic Acid Acid->Intermediate AcidChloride Acid Chloride (Product Precursor) Intermediate->AcidChloride - HCl Regen Regenerated DMF Intermediate->Regen Regen->DMF Cycle continues

Figure 1: The catalytic cycle of DMF in acid chloride formation. The Vilsmeier reagent overcomes the steric barrier that blocks standard SOCl2 attack.

Module 2: The Alkylation Route (Recommended for High Purity/Small Scale)

If you wish to avoid corrosive thionyl chloride, use Nucleophilic Substitution (


) . Here, the carboxylate anion acts as the nucleophile attacking an ethyl halide. This moves the reaction site away from the sterically crowded carbonyl carbon to the unhindered ethyl halide.
The Risk: Nucleophilic Aromatic Substitution (SNAr)

Warning: The 2-chloro-6-fluoro ring is activated. If you use a strong base (like NaOEt) or high heat, you risk displacing the Fluorine atom (SNAr), forming the ethoxy-ether impurity.

Solution: Use a mild base (


 or 

) in a polar aprotic solvent (DMF or NMP) at moderate temperatures.
Step-by-Step Protocol
  • Reagents:

    • 2-chloro-6-fluorobenzoic acid (1.0 equiv)

    • Ethyl Iodide (Et-I) (1.2 equiv) — More reactive than Bromide, allowing lower temps.

    • Potassium Carbonate (

      
      ) (1.5 equiv) — Milled/Powdered is best.
      
    • Solvent: DMF (Anhydrous).

  • Procedure:

    • Dissolve acid in DMF.

    • Add

      
      . Stir for 30 mins at RT to form the carboxylate salt.
      
    • Add Ethyl Iodide dropwise.

    • Stir at 40-50°C . Do not exceed 60°C to minimize SNAr side reactions.

  • Workup:

    • Pour into water (DMF washes away).

    • Extract with Ethyl Acetate.

    • Wash organic layer with brine (critical to remove residual DMF).

Module 3: Troubleshooting & Optimization

Diagnostic Table
SymptomProbable CauseCorrective Action
Low Yield (<50%) Incomplete Acid Chloride formation.Add DMF catalyst. Without it,

cannot penetrate the steric shield effectively.
Product contains impurity (M+ - F + OEt) SNAr Side Reaction (Fluorine displacement).Reaction temperature too high or base too strong. Switch to Route B with

and keep T < 50°C.
Starting Material remains (Route B) "Potassium effect" / Solubility issues.Switch base to Cesium Carbonate (

)
. The "Cesium Effect" improves solubility of the carboxylate in organic solvents.
Violent bumping/Gas evolution Rapid HCl/

release.
Add

dropwise at lower temps before heating.[6] Ensure efficient stirring.
Workflow Decision Logic

Decision_Tree Start Start: 2-Cl-6-F-Benzoic Acid Scale Is Scale > 100g? Start->Scale RouteA Route A: Acid Chloride (Cost Effective) Scale->RouteA Yes RouteB Route B: Alkylation (Milder Conditions) Scale->RouteB No Safety Check: Is Fluorine sensitive to SNAr in your specific derivative? RouteA->Safety Requires SOCl2 handling RouteB->Safety Requires expensive Et-I Final Target: Ethyl 2-chloro-6-fluorobenzoate Safety->Final Proceed with Protocol

Figure 2: Decision matrix for selecting the optimal synthesis route based on scale and sensitivity.

FAQ: Expert Insights

Q: Can I use Fischer Esterification if I just reflux longer (e.g., 48 hours)? A: Generally, no. The equilibrium constant for 2,6-disubstituted benzoates is extremely unfavorable. You will likely reach a "conversion ceiling" of 30-40% regardless of time. Furthermore, prolonged heating with strong mineral acid (


) increases the risk of degrading the halogen substituents.

Q: Why use Ethyl Iodide instead of Ethyl Bromide in Route B? A: Ethyl Iodide is a better electrophile (Iodide is a better leaving group). This allows the


 reaction to proceed at a lower temperature (40°C vs 80°C). Lower temperature is critical to preventing the Fluorine atom on the ring from being attacked by the base or nucleophile (SNAr reaction).

Q: I see a "double spot" on TLC. What is it? A: If using Route A (Acid Chloride), the second spot is often the Anhydride . If you don't use enough ethanol or if water is present, two acid chloride molecules can react with a water molecule (or the acid itself) to form the symmetric anhydride. Ensure anhydrous conditions.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Chlorides. Link

  • Goossen, L. J., et al. (2018). Improved Fischer Esterification of Substituted Benzoic Acid. ResearchGate. Link

  • American Chemical Society. (2018). Potential Toxicological Concerns Associated with Carboxylic Acid Chlorination and Other Reactions (DMF Catalysis Mechanism). Link

  • Chemistry Steps. (2023). Nucleophilic Aromatic Substitution (SNAr) Mechanism. Link

Sources

Technical Support Center: Ethyl 2-chloro-6-fluorobenzoate Purification

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-ECFB-2024-001 Status: Open Subject: Troubleshooting Purification & Isolation of Ethyl 2-chloro-6-fluorobenzoate (CAS: 7335-25-3)[1][2]

Executive Summary & Compound Profile

User Query: "I am synthesizing Ethyl 2-chloro-6-fluorobenzoate for a fluoroquinolone intermediate. My crude product is a yellow oil with ~85% purity. Standard distillation is causing decomposition, and I see persistent starting material (acid) in the GC-MS. How do I reach >98% purity?"

Scientist's Analysis: Ethyl 2-chloro-6-fluorobenzoate is a sterically crowded, halogenated ester.[1][2] The primary impurities are typically the unreacted parent acid (2-chloro-6-fluorobenzoic acid ), residual catalyst (sulfuric acid or thionyl chloride byproducts), and hydrolysis products.[1][2] The "decomposition" during distillation is likely due to high thermal stress at atmospheric pressure or acidic catalysis in the pot.[1][2]

PropertyValueNotes
Physical State Liquid (at RT)May solidify at <10°C.
Boiling Point (Atm) ~235–245°C (Est.)[1][2]Do not distill at atm pressure.
Boiling Point (Vac) 118–122°C @ 12 mmHgRecommended range.[2]
Lipophilicity (LogP) ~2.9Highly soluble in organic solvents; insoluble in water.[2]
Key Impurity 2-Chloro-6-fluorobenzoic acidpKa ~2.5 (Stronger acid than benzoic acid due to ortho-halogens).[1][2]

Diagnostic & Decision Matrix

Before selecting a protocol, assess your crude mixture using this logic flow.

PurificationLogic Start Crude Reaction Mixture CheckAcid Is unreacted Acid > 2%? Start->CheckAcid Wash Protocol A: Aggressive Bicarbonate Wash CheckAcid->Wash Yes CheckColor Is product Dark/Tar-like? CheckAcid->CheckColor No Wash->CheckColor Distill Protocol B: High Vacuum Distillation CheckColor->Distill No (Pale Yellow) Column Protocol C: Flash Chromatography CheckColor->Column Yes (Dark/Complex) Final Pure Ester (>98%) Distill->Final Column->Final

Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude impurity profile.

Troubleshooting Guides (Q&A Format)

Issue 1: "I cannot remove the unreacted starting material (Acid)."

Diagnosis: The 2-chloro-6-fluorobenzoic acid is sterically hindered.[1][2][3] Standard weak base washes may not fully deprotonate it if the contact time is too short or the organic phase is too non-polar.[1][2]

Protocol A: The "Aggressive" Bicarbonate Work-up Scientific Rationale: You must convert the lipophilic acid into its water-soluble carboxylate salt.[1][2] The ortho-chloro and ortho-fluoro groups increase the acidity (inductive effect) but also shield the proton, requiring vigorous mixing.[1][2]

  • Dilution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1][2] Avoid ether as it holds water.[1][2]

  • The Wash:

    • Wash 2x with Saturated NaHCO₃ (aq) .[1][2]

    • CRITICAL STEP: Monitor the pH of the aqueous layer.[1][2][4] It must remain >8.[1][2] If it drops, the acid is consuming the base; add more NaHCO₃.[1][2]

    • Troubleshooting Tip: If an emulsion forms (common with fluorinated aromatics), add a small amount of brine or filter through a Celite pad.[1][2]

  • The Polish: Wash 1x with Brine (saturated NaCl) to remove trapped water.[1][2]

  • Drying: Dry over anhydrous MgSO₄ (Magnesium Sulfate) for at least 30 minutes. Filter and concentrate.

Issue 2: "The product turns black/decomposes during distillation."

Diagnosis:

  • Thermal Degradation: The pot temperature is exceeding 160°C.[1][2]

  • Acid Catalysis: Residual mineral acid (H₂SO₄) or thionyl chloride from synthesis is catalyzing polymerization or hydrolysis in the hot pot.[1][2]

Protocol B: High-Vacuum Distillation Scientific Rationale: Reducing pressure lowers the boiling point, preventing thermal cleavage of the C-F or C-Cl bonds.[1][2]

ParameterSpecificationReason
Vacuum Pressure < 15 mmHg (Torr)Target bp of ~120°C.
Oil Bath Temp Max 145°CMaintain a ΔT of ~20°C above boiling point.[1][2]
Pre-treatment Add solid Na₂CO₃ to potNeutralizes trace acid traces in situ during heating.[2]

Step-by-Step:

  • Ensure the crude oil is pH neutral (see Protocol A).[1][2]

  • Add a magnetic stir bar and a small spatula tip of anhydrous Sodium Carbonate (Na₂CO₃) to the distillation flask. This acts as an "acid scavenger."[1][2]

  • Connect a short-path distillation head.[1][2] Long columns increase hold-up volume and pressure drop.[1][2]

  • Slowly reduce pressure to 10–15 mmHg .

  • Heat the bath to 135°C . Collect the fraction boiling at 118–122°C .

    • Fore-run: Discard the first 5% (contains residual solvents/low boilers).[1][2]

    • Main Fraction: Collect the steady plateau.[1][2]

Issue 3: "Distillation isn't working; my scale is small (<5g) or purity requirement is HPLC grade."

Diagnosis: For small scales or when non-volatile impurities (tars) are present, distillation yields are poor due to "hold-up" volume.[1][2]

Protocol C: Flash Column Chromatography Scientific Rationale: The ester is significantly less polar than the acid and alcohols.[1][2] Silica gel separation is highly effective.[1][2]

  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1][2]

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient).[1][2]

    • Start: 95:5 (Hex:EtOAc) -> Elutes non-polar impurities.[1][2]

    • Product Elution: 90:10 to 85:15 (Hex:EtOAc) .[1][2]

    • End: 50:50 -> Flushes out the unreacted acid (if any remains).[1][2]

  • TLC Visualization: UV light (254 nm).[1][2] The benzene ring absorbs strongly.[1][2]

Analytical Verification (Quality Control)

Once isolated, you must verify the structure.[1][2] The specific position of the Fluorine (C6) vs. Chlorine (C2) is critical.[1][2]

1. ¹H-NMR (Proton NMR) - 400 MHz, CDCl₃

  • Aromatic Region (7.0 - 7.5 ppm):

    • You should observe a specific splitting pattern for the 1,2,3-trisubstituted benzene ring.[1][2]

    • H-5 (meta to Cl, ortho to F): Look for a td (triplet of doublets) or dt with a large ³J_H-F coupling (~8-10 Hz) .[1][2]

    • H-3 (ortho to Cl, meta to F): Doublet (d) with typical aromatic coupling (~8 Hz).

    • H-4 (meta to both): Multiplet.

  • Ethyl Group:

    • Quartet at ~4.4 ppm (O-CH₂-).[1][2]

    • Triplet at ~1.4 ppm (-CH₃).[1][2]

2. GC-MS (Gas Chromatography - Mass Spec)

  • Molecular Ion: Look for M+ peaks at 202 (³⁵Cl) and 204 (³⁷Cl) in a 3:1 ratio.[1][2]

  • Fragmentation: Loss of ethoxy group (M-45) is common, giving the acylium ion [Ar-C≡O]⁺.[1][2]

Experimental Workflow Visualization

The following diagram illustrates the complete purification lifecycle for this specific intermediate.

Workflow Rxn Esterification Reaction Quench Quench (Ice/Water) Rxn->Quench Extract Extraction (EtOAc or DCM) Quench->Extract BaseWash Base Wash (Sat. NaHCO3) *Remove Acid* Extract->BaseWash Dry Drying (MgSO4) BaseWash->Dry Conc Concentration (Rotovap) Dry->Conc VacDist Vacuum Distillation (120°C @ 12mmHg) Conc->VacDist QC QC Analysis (NMR/GC) VacDist->QC

Figure 2: End-to-end processing workflow from reaction quench to isolated product.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81783, Ethyl 2-chlorobenzoate. (Used as physicochemical analog for boiling point estimation).[1][2] Retrieved from [Link][1][2]

  • Google Patents. Process for the preparation of fluoroquinolone intermediates. (General context on the esterification workup of halogenated benzoic acids). Retrieved from [1][2][3][5]

Sources

troubleshooting low conversion rates with Ethyl 2-chloro-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Picket Fence" Problem

Researchers frequently report <5% conversion when attempting standard transformations (hydrolysis, amidation, reduction) on Ethyl 2-chloro-6-fluorobenzoate .

The Root Cause: This is not a failure of reagent quality. It is a textbook example of Steric Inhibition of Resonance and Attack . The 2,6-disubstitution pattern (Chlorine and Fluorine) creates a "picket fence" around the carbonyl carbon.

  • Physical Blockade: The ortho-substituents physically block the trajectory of nucleophiles (Burgi-Dunitz angle).

  • Electronic Deconjugation: To minimize steric clash, the carbonyl group twists out of the plane of the benzene ring. While this theoretically makes the carbonyl more electrophilic (less resonance stabilization), the physical blocking effect dominates.

This guide provides field-proven, non-standard protocols to overcome these barriers.

Troubleshooting Guide: Hydrolysis Failures

Issue: "I stirred the ester with 1M NaOH/MeOH for 24 hours, but recovered 95% starting material."

Diagnosis: Standard saponification relies on the formation of a tetrahedral intermediate. In 2,6-disubstituted benzoates, this intermediate is too high-energy to form due to severe crowding.

Solution A: The "Anhydrous Hydroxide" Method (Gassman Protocol)

Best for: High-value substrates where heating is dangerous.

This method generates a "naked," highly reactive hydroxide ion in a non-solvating medium, drastically increasing nucleophilicity to penetrate the steric shield.

Protocol:

  • Reagents: Potassium tert-butoxide (

    
    -BuOK), Water, Anhydrous DMSO.
    
  • Stoichiometry: 3.0 equiv

    
    -BuOK : 1.5 equiv H
    
    
    
    O : 1.0 equiv Ester.
  • Procedure:

    • Dissolve

      
      -BuOK in anhydrous DMSO.
      
    • Add water (calculating exact equivalents). Note: This generates "anhydrous" KOH in situ.

    • Add Ethyl 2-chloro-6-fluorobenzoate.[1]

    • Stir at Room Temperature for 1–3 hours.

  • Workup: Quench with phosphate buffer. The conversion typically jumps from <5% to >95%.

Solution B: The Silyl-Cleavage Route (TMSOK)

Best for: Acid-sensitive substrates or strictly anhydrous requirements.

Potassium trimethylsilanolate (TMSOK) acts as a lipophilic hydroxide equivalent. It attacks the alkyl group (dealkylation) rather than the crowded carbonyl, bypassing the steric blockade entirely.

Protocol:

  • Reagents: TMSOK (solid), anhydrous THF or Et

    
    O.
    
  • Stoichiometry: 1.5–2.0 equiv TMSOK.

  • Procedure:

    • Dissolve ester in dry THF.

    • Add TMSOK in one portion.[2]

    • Stir at RT for 4–6 hours. A precipitate (potassium carboxylate) often forms.

  • Workup: Acidify with dilute HCl to release the free acid.

Troubleshooting Guide: Amidation & Nucleophilic Attacks

Issue: "Direct aminolysis with my amine failed even at reflux."

Diagnosis: If a hydroxide ion (small) cannot penetrate the steric shield, an amine (large) has no chance. You cannot push this reaction thermally without causing decomposition (decarboxylation or defluorination).

Solution: The Vilsmeier-Activated Acyl Chloride Route

You must activate the carbonyl to a species with a better leaving group than ethoxide.

Protocol:

  • Hydrolysis First: Use Solution A (above) to get the Acid.

  • Activation:

    • Suspend the 2-chloro-6-fluorobenzoic acid in Toluene or DCM.

    • Add Thionyl Chloride (SOCl

      
      )  (2.0 equiv).
      
    • CRITICAL STEP: Add catalytic DMF (3-5 drops).

    • Mechanism:[3][4][5][6] DMF reacts with SOCl

      
       to form the Vilsmeier reagent (chloroiminium ion), which is the active species that attacks the hindered carboxylic acid. Without DMF, this reaction will stall.
      
  • Coupling: Evaporate SOCl

    
    , redissolve acid chloride in DCM, and add the amine with a non-nucleophilic base (e.g., DIPEA).
    

Critical Safety & Side Reaction Watch

Issue: "I see a new spot on TLC, but it's not my product (Loss of Fluorine)."

Diagnosis: S


Ar (Nucleophilic Aromatic Substitution). 
The ring is activated by the ester (electron-withdrawing) and the halogens. If you use harsh conditions (high heat + strong alkoxides like NaOEt), the nucleophile may attack the C-F position, displacing the fluorine.

Prevention:

  • Avoid: Refluxing in ethoxide/ethanol.

  • Use: The Gassman (DMSO) or TMSOK (THF) protocols at Room Temperature. These conditions favor carbonyl attack (or alkyl attack) over aromatic ring attack.

Visualizing the Mechanism

The following diagram illustrates why standard paths fail and how the recommended protocols bypass the energy barrier.

Reactivity cluster_substrate Substrate: Ethyl 2-chloro-6-fluorobenzoate cluster_standard Standard Conditions (Fail) cluster_solution Recommended Solutions (Success) Ester Ester Carbonyl Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral High Energy Barrier (Crowding) Sterics 2,6-Disubstitution (Steric Shield) Sterics->Ester Blocks Approach NaOH Aq. NaOH (Solvated OH-) NaOH->Ester Attack Attempt TMSOK TMSOK / THF (Mechanism: B_AL2) Product Carboxylic Acid (High Yield) TMSOK->Product Attacks Ethyl Group (Bypasses Sterics) Gassman t-BuOK / DMSO (Naked OH-) Gassman->Ester High Nucleophilicity Penetrates Shield

Caption: Figure 1. Steric blockade mechanism in 2,6-disubstituted benzoates and bypass strategies.

Decision Tree: Protocol Selection

Use this flowchart to select the correct hydrolysis method for your specific constraints.

DecisionTree Start Start: Hydrolysis of Ethyl 2-chloro-6-fluorobenzoate IsScale Is Scale > 100g? Start->IsScale IsAcidSensitive Is Molecule Acid Sensitive? IsScale->IsAcidSensitive No (<100g) ScaleRoute Protocol C: High Temp Saponification (KOH / Ethylene Glycol @ 100°C) *Risk of Decarboxylation* IsScale->ScaleRoute Yes TMSOK Protocol B: TMSOK / THF (Anhydrous, Mild) IsAcidSensitive->TMSOK Yes Gassman Protocol A: t-BuOK / DMSO (Fastest, High Yield) IsAcidSensitive->Gassman No

Caption: Figure 2. Selection logic for hydrolysis protocols based on scale and sensitivity.

Comparative Data: Reaction Conditions

Reaction ConditionReagentsSolventTempTimeConversionNotes
Standard 1N NaOHMeOH/H2ORT24h< 5%Fails due to sterics.
Forcing 6N KOHEtOHReflux12h~60%Significant impurities (SNAr F-displacement).
Gassman

-BuOK / H

O
DMSORT2h> 98% "Naked" hydroxide effect. Cleanest profile.
TMSOK TMSOKTHFRT4h> 95% Anhydrous. Easy filtration workup.
Theodorou NaOHMeOH/DCM (1:9)RT6h~85%Good alternative if DMSO/THF not desired.

References

  • Gassman, P. G., & Schenk, W. N. (1977). "The use of potassium tert-butoxide/water/dimethyl sulfoxide for the hydrolysis of hindered esters." The Journal of Organic Chemistry, 42(5), 918–920.

  • Laganis, E. D., & Chenard, B. L. (1984). "Metal silanolates: organic soluble equivalents for O-2. Preparation and use in ester cleavage."[7] Tetrahedron Letters, 25(51), 5831-5834.

  • Theodorou, V., et al. (2018).[8][9] "Mild alkaline hydrolysis of hindered esters in non-aqueous solution."[8] Arkivoc, part vii, 308-319.[8]

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Discussions on Steric Inhibition of Resonance and SNAr mechanisms).

Sources

dehalogenation side reactions of Ethyl 2-chloro-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 2-chloro-6-fluorobenzoate Subject: Troubleshooting Dehalogenation Side Reactions Case ID: #CH-2Cl6F-DEHAL-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The Dehalogenation Challenge

Ethyl 2-chloro-6-fluorobenzoate (CAS: 114772-34-8) is a critical scaffold in the synthesis of fluoroquinolone antibiotics and kinase inhibitors.[1] Its synthetic utility relies on the orthogonal reactivity of its two halogens: the Chlorine (C-Cl) is typically targeted for metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira), while the Fluorine (C-F) often serves as a handle for later-stage nucleophilic aromatic substitution (


).[1]

The Core Issue: Users frequently encounter "dehalogenation," but this term often conflates two distinct mechanistic failures:

  • Protodechlorination (HDC): The replacement of Cl with H during metal-catalyzed reactions.

  • Nucleophilic Defluorination (

    
    ):  The loss of F via substitution by nucleophilic solvents or bases.
    

This guide addresses both pathways, providing mechanistic insights and chemically validated solutions to suppress these side reactions.

Mechanistic Diagnostics

To solve the problem, we must first visualize the competing pathways. The diagram below illustrates the divergence between the desired cross-coupling and the undesired dehalogenation.

DehalogenationPathways Start Ethyl 2-chloro-6-fluorobenzoate (Substrate) Pd_OxAdd Oxidative Addition (LnPd-Ar-Cl) Start->Pd_OxAdd Pd(0) Catalyst SNAr_Complex Meisenheimer Complex (Nucleophilic Attack on F) Start->SNAr_Complex Strong Base/Nu (e.g., NaOEt) Transmetal Transmetallation (with R-B(OH)2) Pd_OxAdd->Transmetal Fast Path Hydride Hydride Source Interaction (Solvent/Base/Beta-H) Pd_OxAdd->Hydride Slow Transmetallation (Stalling) Product Desired Coupled Product (2-R-6-fluorobenzoate) Transmetal->Product Red. Elim. RedElim Reductive Elimination (H-Ar) Hydride->RedElim SideProduct Ethyl 2-fluorobenzoate (Protodechlorination Impurity) RedElim->SideProduct SNAr_Product Ethyl 2-chloro-6-alkoxybenzoate (Defluorination Impurity) SNAr_Complex->SNAr_Product Loss of F-

Figure 1: Competing reaction pathways for Ethyl 2-chloro-6-fluorobenzoate.[1] The central conflict is between the desired Transmetallation and the undesired Hydride insertion (HDC) or Nucleophilic attack (SNAr).

Troubleshooting Guide & FAQs

Scenario A: Metal-Catalyzed Cross-Coupling (Suzuki/Stille)

Symptom: I am trying to couple an aryl boronic acid to the 2-Cl position, but I am isolating Ethyl 2-fluorobenzoate (Cl replaced by H).

Q1: Why is the Chlorine falling off? Technical Insight: This is Protodechlorination . It occurs when the transmetallation step is too slow. The Palladium species, having oxidatively added to the C-Cl bond, sits idle. If a hydride source is present (often from


-hydride elimination of alcoholic solvents or alkyl amines), the Pd species inserts a hydride and reductively eliminates the "dechlorinated" arene [1].

Corrective Actions:

  • Switch Solvents: Avoid primary/secondary alcohols (Ethanol, Isopropanol) which act as hydride donors. Use aprotic polar solvents like 1,4-Dioxane , DMF , or Toluene .[1]

  • Optimize the Base: Carbonate bases (

    
    , 
    
    
    
    ) are safer than alkoxides or amines. If using amines (e.g.,
    
    
    ), ensure they are sterically hindered to prevent
    
    
    -hydride elimination.[1]
  • Catalyst Ligand Selection: Use electron-rich, bulky phosphine ligands (e.g., XPhos , SPhos , or

    
     ).[1] These accelerate the oxidative addition and transmetallation steps, outcompeting the side reaction [2].
    
Scenario B: Nucleophilic Substitution ( )

Symptom: I treated the ester with Sodium Ethoxide (NaOEt) to cyclize a ring, but the Fluorine disappeared and was replaced by an ethoxy group.

Q2: I thought Chlorine was the better leaving group? Why did Fluorine leave? Technical Insight: In Nucleophilic Aromatic Substitution (


), the rate-determining step is the formation of the Meisenheimer complex. Fluorine is highly electronegative, which stabilizes this anionic intermediate better than Chlorine. Therefore, on an activated ring (like this benzoate ester), Fluorine is the better leaving group  for nucleophilic attack [3].

Corrective Actions:

  • Temperature Control:

    
     on the C-F bond often requires heat (
    
    
    
    ). Keep reactions involving strong nucleophiles at
    
    
    to room temperature if retention of Fluorine is desired.
  • Base Selection: Use non-nucleophilic bases like LiHMDS or NaH instead of alkoxides (NaOEt/NaOMe) if you need to deprotonate a nucleophile without attacking the ring.

Scenario C: Hydrogenation

Symptom: I have a nitro group on the ring I need to reduce to an amine. Using Pd/C and


 removed the Chlorine.

Q3: How do I reduce the nitro group without hydrodechlorination? Technical Insight: Palladium on Carbon (Pd/C) is excellent at cleaving C-Cl bonds under hydrogen atmosphere.[1] The 2-chloro-6-fluoro substitution pattern does not protect the C-Cl bond from this reduction.

Corrective Actions:

  • Poisoned Catalysts: Switch to Sulfided Platinum on Carbon (Pt(S)/C) . The sulfur poisons the catalyst sufficiently to prevent C-Cl insertion while still allowing Nitro reduction.

  • Alternative Metals: Use Raney Nickel (carefully monitored) or

    
      (Iron reduction).[1] Iron reduction is chemoselective and will never touch the aryl chloride or fluoride under standard conditions.
    

Validated Experimental Protocols

Protocol 1: Chemoselective Suzuki Coupling (Preventing Dehalogenation)

Objective: Couple Phenylboronic acid to Ethyl 2-chloro-6-fluorobenzoate without losing Cl or F.[1]

ComponentReagentEquiv.[2][3][4][5][6][7]Notes
Substrate Ethyl 2-chloro-6-fluorobenzoate1.0Limiting reagent
Partner Phenylboronic Acid1.2Excess to drive completion
Catalyst

0.02Source of Pd(0)
Ligand XPhos 0.05Bulky ligand prevents side reactions
Base

(anhydrous)
2.0Anhydrous is critical to avoid hydrolysis
Solvent Toluene / Water (10:[1]1)-Biphasic system

Step-by-Step:

  • Charge a reaction vial with Substrate, Boronic Acid,

    
    , XPhos, and 
    
    
    
    .[1]
  • Evacuate and backfill with Argon (3x) to remove Oxygen (Oxygen promotes homocoupling and catalyst death).[1]

  • Add degassed Toluene and Water.

  • Heat to 80°C for 4-12 hours. Do not exceed 100°C to prevent thermal defluorination.

  • QC Check: Monitor by HPLC. If "Des-chloro" peak (>5%) appears, lower temp to 60°C and increase catalyst loading.[1]

Protocol 2: Safe Nitro Reduction (Iron-Mediated)

Objective: Reduce a nitro-substituted derivative of the title compound without HDC.

  • Dissolve the nitro-compound (1.0 equiv) in Ethanol/Water (3:1).[1]

  • Add Iron Powder (5.0 equiv) and Ammonium Chloride (5.0 equiv).

  • Heat to reflux (approx 75°C) with vigorous stirring for 2 hours.

  • Filter hot through Celite (Iron sludge removal).[1]

  • Concentrate filtrate. The C-Cl and C-F bonds will remain intact.[1]

References

  • Navarro, O., et al. (2004).[3] "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes." Journal of Organic Chemistry. Available at: [Link][1]

  • Billingsley, K., & Buchwald, S. L. (2007).[1] "Ligand-Dependent Scope and Divergent Mechanistic Behavior in the Suzuki-Miyaura Coupling Reactions of Aryl Chlorides." Journal of the American Chemical Society. Available at: [Link][1]

  • Bunnett, J. F., & Zahler, R. E. (1951).[1] "Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Some Nucleophilic Reagents." Chemical Reviews. (Classic text on SNAr reactivity order F > Cl). Available at: [Link][1]

  • Yoneda Labs. (2023).[1] "Suzuki-Miyaura Cross-Coupling: Practical Guide & Side Reactions." Available at: [Link][1]

Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for Ethyl 2-chloro-6-fluorobenzoate before handling.

Sources

Technical Support Center: Monitoring Ethyl 2-chloro-6-fluorobenzoate Reactions by TLC and HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to providing in-depth guidance on monitoring the synthesis of Ethyl 2-chloro-6-fluorobenzoate. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and optimize Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) methods for this specific application. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity and efficiency of your reaction monitoring.

Introduction: The Critical Role of Reaction Monitoring

The synthesis of Ethyl 2-chloro-6-fluorobenzoate, a key intermediate in the pharmaceutical and agrochemical industries, requires precise monitoring to ensure complete conversion of the starting material, 2-chloro-6-fluorobenzoic acid, and to minimize the formation of impurities. Inadequate monitoring can lead to low yields, difficult purifications, and misleading kinetic data. Both TLC and HPLC are powerful techniques for real-time or near-real-time analysis of the reaction progress. This guide will delve into the nuances of applying these techniques to the esterification of 2-chloro-6-fluorobenzoic acid and provide solutions to common challenges encountered in the laboratory.

Part 1: Thin-Layer Chromatography (TLC) Troubleshooting Guide

TLC is an invaluable, rapid, and cost-effective tool for qualitatively monitoring the progress of a reaction.[1] It allows for the simultaneous analysis of the starting material, reaction mixture, and product, providing a visual representation of the conversion.

Q1: My spots are streaking on the TLC plate. What's causing this and how can I fix it?

A1: Understanding and Resolving Streaking

Streaking is a common TLC issue that obscures the separation of individual components, making it difficult to assess reaction completion. The primary causes are sample overloading, an inappropriate solvent system, or the presence of highly polar compounds.

Causality and Troubleshooting Protocol:

Potential Cause Scientific Explanation Troubleshooting Protocol
Sample Overloading Applying too much sample saturates the stationary phase, leading to a continuous band rather than a discrete spot as the mobile phase moves up the plate.[2]1. Dilute the Sample: Prepare a more dilute solution of your reaction mixture (e.g., 1-2 mg/mL in a suitable solvent like ethyl acetate or dichloromethane).2. Spot Lightly: Apply the sample to the TLC plate using a fine capillary tube, aiming for a spot size of 1-2 mm in diameter. Multiple small applications are better than one large one.[2]
Inappropriate Solvent Polarity If the mobile phase is too polar, it will carry all components, including your analyte, up the plate with little to no separation, resulting in streaking at the solvent front. Conversely, a solvent that is not polar enough will fail to move the components from the baseline.1. Adjust Solvent Ratio: Start with a common mobile phase for aromatic esters, such as a mixture of hexane and ethyl acetate.[3] If streaking occurs, systematically vary the ratio. A good starting point is 4:1 hexane:ethyl acetate. To increase polarity, increase the proportion of ethyl acetate.[4] 2. Try Different Solvents: If adjusting the ratio is ineffective, consider a different solvent system. See the table below for suggestions.[5]
Highly Polar Impurities/Starting Material Carboxylic acids, like the starting material 2-chloro-6-fluorobenzoic acid, can interact strongly with the silica gel stationary phase, leading to significant streaking.1. Add an Acidic Modifier: Incorporate a small amount of a volatile acid (e.g., 0.5-1% acetic acid or formic acid) into your mobile phase. This protonates the carboxylic acid, reducing its interaction with the silica gel and resulting in a more defined spot.[6] 2. Pre-adsorption: Before spotting the reaction mixture, apply a small amount of pure starting material to a separate lane to understand its behavior.

Table 1: Suggested TLC Solvent Systems for Ethyl 2-chloro-6-fluorobenzoate Reactions

Solvent System (v/v) Polarity Comments
Hexane:Ethyl Acetate (4:1 to 1:1)Low to MediumExcellent starting point for separating the less polar ester product from the more polar acid.[3]
DichloromethaneMediumCan be effective for both starting material and product.
Toluene:Ethanol (9:1)MediumA good alternative for aromatic compounds.[7]
Chloroform:Methanol (9:1)Medium-HighUseful if the product is more polar than anticipated.[3]

Troubleshooting Workflow for TLC Streaking

Caption: Decision-making workflow for troubleshooting TLC streaking.

Part 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

HPLC offers a quantitative and more precise method for monitoring reaction kinetics and determining the purity of the final product. A well-developed HPLC method can separate the starting material, product, and any potential side products with high resolution.

Q2: I'm observing significant peak tailing for my 2-chloro-6-fluorobenzoic acid peak. What is the cause and how can I improve the peak shape?

A2: Addressing Peak Tailing in HPLC

Peak tailing for acidic analytes like 2-chloro-6-fluorobenzoic acid is a common issue in reversed-phase HPLC.[8] It is primarily caused by secondary interactions between the analyte and the stationary phase.

Causality and Troubleshooting Protocol:

Potential Cause Scientific Explanation Troubleshooting Protocol
Secondary Silanol Interactions Residual, un-capped silanol groups on the surface of silica-based C18 columns are acidic and can interact with the polar carboxylic acid group of the analyte via hydrogen bonding or ion-exchange, leading to a "tailing" effect on the peak.[8]1. Adjust Mobile Phase pH: Lower the pH of the aqueous component of your mobile phase to 2.5-3.0 using an acid like phosphoric acid or trifluoroacetic acid (TFA). This protonates the silanol groups, minimizing their interaction with the analyte.[8] 2. Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column. These columns have a much lower concentration of free silanol groups.
Analyte Ionization If the mobile phase pH is close to the pKa of 2-chloro-6-fluorobenzoic acid, both the ionized (carboxylate) and non-ionized (carboxylic acid) forms will be present. The ionized form is more polar and will elute earlier, leading to a broadened and tailing peak.Control Mobile Phase pH: Ensure the mobile phase pH is at least 1.5 to 2 pH units below the pKa of the analyte to maintain it in a single, non-ionized form.
Column Overload Injecting too much sample can saturate the stationary phase, leading to poor peak shape.Reduce Injection Volume/Concentration: Decrease the amount of sample injected onto the column.

Table 2: Recommended Starting HPLC Conditions for Ethyl 2-chloro-6-fluorobenzoate Reaction Monitoring

Parameter Recommendation
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid or 0.1% TFA
Mobile Phase B Acetonitrile
Gradient 30-90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm or 280 nm[9]
Column Temperature 30 °C

Troubleshooting Flowchart for HPLC Peak Shape Issues

Caption: Troubleshooting flowchart for HPLC peak shape problems.

Part 3: Frequently Asked Questions (FAQs)

Q3: How can I distinguish between the starting material (2-chloro-6-fluorobenzoic acid) and the product (Ethyl 2-chloro-6-fluorobenzoate) on a TLC plate if their Rf values are very similar?

A3: In a typical normal-phase TLC system (silica gel), the ester product will be significantly less polar than the carboxylic acid starting material. Therefore, the product should have a much higher Rf value (travel further up the plate) than the starting acid. If they appear close, ensure your solvent system has a low enough polarity (e.g., higher proportion of hexane to ethyl acetate) to achieve good separation.

Q4: I don't see any spots on my TLC plate after development and visualization under a UV lamp. What should I do?

A4: There are several possibilities:

  • Sample Concentration is Too Low: Your reaction mixture may be too dilute. Try spotting the plate multiple times in the same location, allowing the solvent to dry between each application.[10]

  • Compounds are Not UV-Active: While aromatic compounds are typically UV-active, their response can vary.[11] Use a secondary visualization technique. Placing the plate in a chamber with iodine crystals is a good general stain for many organic compounds.[12] Alternatively, chemical stains like potassium permanganate can be used, which react with oxidizable functional groups.[13]

  • Volatile Compounds: If your ester is particularly volatile, it may have evaporated from the plate before or during development. Ensure you visualize the plate promptly after elution.

Q5: My HPLC retention times are drifting between injections. What could be the cause?

A5: Retention time drift can be caused by several factors:

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important when changing mobile phases.[2]

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as changes in temperature can affect retention times.[2]

  • Mobile Phase Composition: If your mobile phase is prepared by mixing solvents, ensure it is well-mixed and degassed. The composition of a mixed mobile phase can change over time due to the differential evaporation of the more volatile component. It is best practice to prepare fresh mobile phase daily.[6]

  • Pump Issues: Inconsistent flow from the HPLC pump can also cause retention time shifts. Check for leaks and ensure the pump is functioning correctly.[2]

Q6: What are some potential side products in the Fischer esterification of 2-chloro-6-fluorobenzoic acid that I should look out for?

A6: The Fischer esterification is an equilibrium reaction, so the primary "impurity" to monitor is the unreacted starting material.[14] Under harsh acidic conditions and high temperatures, potential side reactions could include:

  • Dehalogenation: Although less common, under certain catalytic conditions, dehalogenation of the aromatic ring could occur.

  • Formation of an Ether: If ethanol is used in excess, there is a very small possibility of forming a symmetrical ether (diethyl ether) as a byproduct.

  • Condensation Products: In some cases, two molecules of the benzoic acid derivative could potentially condense, though this is less likely under standard Fischer esterification conditions.[15]

A well-developed HPLC method should be able to separate these potential impurities from the main product peak.

References

  • Burholt, M., & Baeumle, M. (n.d.). Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC) followed by a Substance Identification with Mass Spectrometry (MS). Sigma-Aldrich.
  • TLC Visualiz
  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
  • TLC Visualiz
  • TLC troubleshooting. (n.d.). ChemBAM.
  • 2.3F: Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts.
  • HPLC Troubleshooting Guide. (n.d.).
  • 5.7: Visualizing TLC Plates. (2025, August 21). Chemistry LibreTexts.
  • TLC Visualization Methods - Labster. (n.d.). Labster.
  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid C
  • Hamzah, N., Hamid, S. A., & Rahim, A. S. A. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
  • HPLC Troubleshooting Guide. (n.d.). Phenomenex.
  • Troubleshooting in HPLC: A Review. (n.d.). IJSDR.
  • RESEARCH ON ESTERIFICATION REACTION UNDER, MICROWAVE ASSISTED SYNTHESIS OF BUTYL BENZOATE FOR GREEN CHEMISTRY. (2021, December 27). IJSDR.
  • Technical Support Center: Optimizing Reaction Conditions for 2-Fluorobenzoic Acid Esterific
  • Technical Support Center: Monitoring the Esterification of Benzoic Acid to 3-Methylphenyl Ester by TLC. (n.d.). Benchchem.
  • Neue, U. D. (n.d.). HPLC Columns: Theory, Technology, and Practice. Wiley.
  • The bridge between TLC and HPLC: overpressured layer chromatography (OPLC). (2025, August 5).
  • Fischer–Speier esterific
  • TLC vs HPLC: Key Differences Explained. (n.d.). Scribd.
  • HPLC and UHPLC for practicing scientists. (n.d.). Stanford Libraries.
  • 144-148 Research Article Comparison of the TLC Rf values and UV. (2016, February 7). JOCPR.
  • An Overview of HPTLC and HPLC: Theory, Practice, and New Advancements. (n.d.). Journal of Science and Technology.
  • p-FLUOROBENZOIC ACID. (n.d.). Organic Syntheses Procedure.
  • Separation of Benzoic acid, 4-hexyl-, 4-cyanophenyl ester on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16).
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1).
  • HPLC Methods for analysis of Benzoic acid. (n.d.).
  • Liquid Chrom
  • How does the Rf value change when changing the eluent composition?. (2016, May 28).
  • Application Note: High-Performance Liquid Chromatography (HPLC)
  • 3: Esterification (Experiment). (2021, August 16). Chemistry LibreTexts.
  • Fischer Esterification Reaction Mechanism - Carboxylic Acid Deriv
  • RF Values[MarZ Chemistry]. (n.d.).
  • ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency (EMA).
  • Cross-Disciplinary Collaborative Laboratory Activities that Reinforce Chemistry Content Knowledge Publication D
  • Analytical Methods. (n.d.). RSC Publishing.
  • Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. (2014, October 9). AppsLab Library.
  • HPLC Analysis of Benzoic Acid and Related Compounds on Ascentis ® RP-Amide. (n.d.).
  • High-performance liquid chromatography of esters of aliphatic and arom
  • Separation of 2-Chlorobenzoic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Rf values of the ethyl acetate extract Nannochloropsis hexane fraction. (n.d.).
  • A Comparative Guide to Analytical Method Validation for Quantifying 2-Fluorobenzoic Acid. (n.d.). Benchchem.
  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem.
  • A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. (2025, August 7).
  • I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?. (2015, December 3).
  • radiopharmacy gmp qc hplc valid
  • Carfentrazone-ethyl Environmental Chemistry Method. (n.d.).
  • A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. (n.d.). PMC.
  • Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pedi

Sources

temperature control in exothermic reactions of Ethyl 2-chloro-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Answering the urgent need for robust safety and control protocols, this Technical Support Center provides researchers, scientists, and drug development professionals with a dedicated resource for managing temperature in exothermic reactions involving Ethyl 2-chloro-6-fluorobenzoate. As a Senior Application Scientist, my focus is to blend established chemical principles with practical, field-tested advice to ensure both experimental success and operational safety.

This guide is structured to move from foundational knowledge to specific, actionable troubleshooting. We will explore the "why" behind the procedures, empowering you to make informed decisions during your synthesis work.

Frequently Asked Questions (FAQs): The Fundamentals of Exothermicity

This section addresses the core principles that govern heat release in chemical reactions, providing the necessary background for the troubleshooting guide.

Q1: What defines a chemical reaction as "exothermic"?

A: An exothermic reaction is a chemical process that releases energy into its surroundings, primarily in the form of heat.[1][2][3] This release occurs because the chemical bonds formed in the products are more stable (containing less energy) than the bonds broken in the reactants.[1][4] The net energy difference is discharged, leading to an increase in the temperature of the reaction mixture and its immediate environment.[3] This energy release is represented by a negative enthalpy change (ΔH).[1]

Q2: Why should I anticipate that a reaction with Ethyl 2-chloro-6-fluorobenzoate might be exothermic?

A: Ethyl 2-chloro-6-fluorobenzoate features an aromatic ring activated by electron-withdrawing groups (the ester, chlorine, and fluorine). This structure makes it susceptible to nucleophilic aromatic substitution (SNAr). Such reactions, particularly with strong nucleophiles (e.g., amines, alkoxides, thiols), often involve the formation of very stable bonds and are frequently exothermic. While specific calorimetric data for every reaction is unique, similar substitutions on activated halogenated rings are known to be exothermic.[5] It is a standard safety principle to assume such reactions have the potential for significant heat generation until proven otherwise by careful experimentation.

Q3: What is "thermal runaway" and why is it a critical risk?

A: Thermal runaway is a hazardous situation that occurs when an exothermic reaction generates heat faster than the system can dissipate it.[6] This imbalance creates a dangerous positive feedback loop: the rising temperature accelerates the reaction rate, which in turn generates even more heat.[7] If uncontrolled, this can lead to a rapid increase in temperature and pressure, potentially causing vessel rupture, solvent boiling, and the release of toxic materials.[6][8] Understanding and preventing the conditions that lead to thermal runaway is the primary goal of temperature control.

Troubleshooting Guide: Managing Temperature Excursions

This section provides direct answers to common problems encountered during exothermic reactions.

Q1: My reaction temperature is rising rapidly and is not responding to my cooling bath. What should I do?

A: This is a critical situation requiring immediate action to prevent thermal runaway.

Immediate Actions:

  • Halt Reagent Addition: Immediately stop the addition of any limiting reagents.

  • Enhance Cooling: If possible, augment the existing cooling. This could mean adding more dry ice or switching to a colder cooling bath. Have a secondary, colder bath on standby for this purpose.

  • Dilution (If Safe): If your reaction protocol allows, and you have a pre-chilled, inert solvent available, careful dilution can help absorb heat.

  • Prepare for Quenching: Identify the appropriate quenching agent as predetermined in your experimental plan. Do not quench unless it is the last resort and you are certain it can be done safely.

Probable Causes & Prevention:

  • Cause: The rate of reagent addition was too high, generating heat faster than your cooling system's capacity.

    • Prevention: The most reliable method is to control the addition rate via a syringe pump or a dropping funnel with fine control. For a new reaction, always start with a very slow addition rate and monitor the temperature response before increasing it.

  • Cause: Inadequate cooling capacity. A simple ice-water bath may be insufficient for a highly exothermic process.

    • Prevention: Select a cooling system appropriate for the expected heat output. Perform a small-scale trial run to gauge the exotherm before scaling up. For larger reactions, a cryo-coolant or an automated reactor with a powerful chiller is recommended.

  • Cause: Poor heat transfer due to inadequate stirring or vessel geometry.

    • Prevention: Ensure vigorous, efficient stirring to maintain uniform temperature throughout the vessel. Use a round-bottom flask, which allows for more effective heat exchange compared to other shapes.

Q2: I added my nucleophile, but nothing happened. After 10 minutes, the temperature suddenly spiked. What occurred?

A: This dangerous situation is characteristic of a reaction with an induction period leading to reactant accumulation .

Explanation: The reaction did not start immediately upon addition, possibly due to a need to overcome an activation energy barrier or the presence of a trace inhibitor. During this delay, the nucleophile you added accumulated in the flask. Once the reaction finally initiated, the entire built-up concentration of reactants began to react simultaneously, causing a massive and sudden release of heat that quickly overwhelmed the cooling system.[9]

Prevention:

  • Confirm Initiation: Before adding the bulk of a reagent, add a very small portion (e.g., <5%) and wait for a detectable temperature increase (e.g., 1-2 °C). This confirms the reaction has started. Only then should you proceed with the slow, controlled addition of the remainder.

  • Avoid "All-at-Once" Addition: Never add the entire charge of a reactant for a potentially exothermic reaction at the start. A controlled, portion-wise, or continuous addition is mandatory.

  • Consider an Initiator: Some reactions may require a small amount of heat or a catalyst to begin smoothly. This should be determined during process development.

Q3: How do I select the appropriate scale-up strategy to maintain temperature control?

A: Scaling up an exothermic reaction is a non-linear challenge because the volume (heat generation) increases by a cube (r³), while the surface area (heat removal) only increases by a square (r²).

Recommended Strategy:

  • Reaction Calorimetry (RC1) or Isothermal Calorimetry: For industrial applications or large-scale lab work, reaction calorimetry is the gold standard. It precisely measures the heat of reaction, the rate of heat evolution, and the maximum adiabatic temperature rise (MTSR), providing the data needed to design a safe and effective cooling system.[9]

  • Pilot Run at Small Scale: Always perform the reaction on a small, manageable scale (e.g., 1-5 g) first. Carefully log the temperature profile during reagent addition and the "cool-down" time required after addition is complete.

  • The "10% Rule": A common heuristic is to never scale up a reaction by more than a factor of 10 at a time (e.g., 1g -> 10g -> 100g). Re-evaluate temperature control at each step.

  • Re-evaluate Equipment: As you scale up, ensure your vessel, stirring mechanism, and cooling system are adequate for the larger volume. A magnetic stir bar may be insufficient for a 5L flask; an overhead mechanical stirrer will be necessary for efficient heat transfer.

Experimental Protocol: General Procedure for a Controlled Nucleophilic Substitution

This protocol outlines a self-validating workflow for performing a nucleophilic substitution on Ethyl 2-chloro-6-fluorobenzoate, with critical temperature control steps emphasized.

  • Hazard Analysis & Preparation:

    • Review the Safety Data Sheet (SDS) for all reagents, including Ethyl 2-chloro-6-fluorobenzoate, the nucleophile, and the solvent.[10] Note all hazards and required personal protective equipment (PPE).[11]

    • Set up the reaction in a fume hood.

    • Assemble a dry, three-neck round-bottom flask equipped with a magnetic stirrer (or overhead stirrer for >1L), a digital thermometer with the probe immersed in the reaction medium, a nitrogen inlet, and a pressure-equalizing addition funnel.

  • Initial Setup & Cooling:

    • Charge the flask with Ethyl 2-chloro-6-fluorobenzoate and the chosen solvent.

    • Begin stirring and cool the mixture to the target reaction temperature (e.g., 0 °C) using an appropriate cooling bath (e.g., ice-water).

    • Dissolve the nucleophile in the reaction solvent in the addition funnel.

  • Reaction Initiation & Monitoring (The Control Step):

    • Add approximately 2-5% of the nucleophile solution to the flask.

    • CRITICAL: Monitor the thermometer closely. Wait for a confirmed temperature rise of 1-2 °C, indicating the reaction has initiated. If no temperature rise is observed, do NOT add more nucleophile. Troubleshoot potential initiation issues.

  • Controlled Addition:

    • Once initiation is confirmed, begin adding the remaining nucleophile solution dropwise via the addition funnel.

    • Maintain the internal temperature within a narrow range (e.g., ±2 °C) of the target by adjusting the addition rate. If the temperature rises above this range, immediately stop the addition and allow the cooling system to bring it back down before resuming at a slower rate.

  • Post-Addition & Workup:

    • After the addition is complete, continue stirring the reaction at the target temperature for the prescribed time, monitoring for any delayed exotherm.

    • Only once the reaction is stable and complete should you proceed with a safe, controlled quench and subsequent workup.

Data & Visualization

Table 1: Key Parameters for Temperature Control
ParameterLow Risk SettingHigh Risk SettingMitigation Strategy
Addition Rate Slow, dropwiseRapid, single portionUse a syringe pump; perform a trial run to determine max safe rate.
Concentration Dilute (<0.5 M)Concentrated (>1.0 M)Use a sufficient volume of an appropriate solvent to act as a heat sink.
Cooling Method Ice/Water BathNone or inadequateUse a cooling bath at least 20-30°C below the target reaction temperature.
Stirring Vigorous, vortex visibleSlow or noneUse an appropriately sized stir bar or overhead stirrer to ensure good heat transfer.
Scale < 5 g> 100 gEmploy reaction calorimetry for large scales; do not scale up by >10x at a time.
Diagrams

Below are Graphviz diagrams illustrating key decision-making and physical principle workflows.

Heat_Balance Fig 1: Principle of Thermal Balance cluster_0 Heat Dynamics cluster_1 System State Heat_Gen Heat Generation (Reaction Rate) Controlled Stable Temperature Heat_Gen->Controlled Balanced by Runaway Thermal Runaway Heat_Gen->Runaway Overwhelms Heat_Rem Heat Removal (Cooling System) Heat_Rem->Controlled

Caption: Fig 1: The balance between heat generation and removal determines reaction stability.

Troubleshooting_Workflow Fig 2: Troubleshooting workflow for temperature excursions. cluster_actions Immediate Actions cluster_diagnosis Diagnosis cluster_prevention Preventative Measures start Temperature Excursion Detected (>5°C Spike) stop_add 1. Stop Reagent Addition start->stop_add cool 2. Enhance Cooling stop_add->cool prepare 3. Prepare to Quench cool->prepare rate Addition Too Fast? prepare->rate Once Stable cooling_fail Cooling Inadequate? rate->cooling_fail stirring_fail Stirring Failed? rate->stirring_fail accumulation Reactant Accumulation? rate->accumulation slow_rate Reduce Addition Rate rate->slow_rate better_cooling Improve Cooling System cooling_fail->better_cooling check_stir Ensure Proper Agitation stirring_fail->check_stir confirm_init Confirm Initiation Before Bulk Addition accumulation->confirm_init

Caption: Fig 2: A logical workflow for responding to unexpected temperature increases.

References

  • Monash University. (n.d.). Exothermic and endothermic reactions. Student Academic Success. Retrieved from [Link]

  • Tanbourit. (n.d.). Safety Precautions for Handling Exothermic Reactions.
  • Quora. (2017). Do we have to learn exothermic reactions or is there any way to find out whether the reaction is endothermic or exothermic? Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020). Endothermic and Exothermic Reactions With Potential Energy Diagrams. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). Endothermic and Exothermic Reactions. YouTube. Retrieved from [Link]

  • Khan Academy. (n.d.). Endothermic vs. exothermic reactions. Retrieved from [Link]

  • Clark, J. D., et al. (2000). Understanding the large-scale chemistry of ethyl diazoacetate via reaction calorimetry. Journal of Thermal Analysis and Calorimetry. Retrieved from [Link]

  • Maxwell. (2024). Understanding Thermal Runaway and How It's Being Prevented in 2024. Retrieved from [Link]

  • U.S. Department of Energy. (2007). Avoiding Unwanted Chemical Reactions. Retrieved from [Link]

  • Korea University. (2025). KU Finds a Solution to Prevent Battery Thermal Runaway. Retrieved from [Link]

  • NASA. (n.d.). Passive Prevention of Thermal Runaway in Li ion Batteries. Retrieved from [Link]

  • Hassanin, H. M. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC. Retrieved from [Link]

  • MDPI. (2023). Experimental and Simulation-Based Study on Thermal Runaway Characteristics of 18650 Lithium-Ion Batteries and Thermal Propagation Patterns in Battery Packs. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Kinetic Studies of Reactions Involving Ethyl 2-chloro-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ethyl 2-chloro-6-fluorobenzoate in Synthetic Chemistry

Ethyl 2-chloro-6-fluorobenzoate is a valuable scaffold in medicinal chemistry and materials science due to the unique electronic properties conferred by its halogen substituents. The presence of both chloro and fluoro groups, along with an ethyl ester moiety, activates the aromatic ring towards certain transformations and provides handles for further functionalization. Understanding the kinetics of its reactions is paramount for its effective utilization in complex synthetic pathways. This guide will focus on two primary reaction classes: Nucleophilic Aromatic Substitution (SNAc) and ester hydrolysis, providing a framework for comparative kinetic analysis.

Nucleophilic Aromatic Substitution (SNAr): A Mechanistic and Kinetic Overview

Nucleophilic aromatic substitution is a cornerstone of aromatic chemistry, enabling the introduction of a wide array of functional groups onto an aromatic ring.[1] For a substrate like Ethyl 2-chloro-6-fluorobenzoate, the electron-withdrawing nature of the fluoro, chloro, and ester groups makes the aromatic ring susceptible to attack by nucleophiles.

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination pathway involving a resonance-stabilized carbanion intermediate, often referred to as a Meisenheimer complex.[1] However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. The rate of these reactions is significantly influenced by the nature of the substituents on the aromatic ring, the leaving group, and the incoming nucleophile.[1]

The Role of Substituents in Activating the Aromatic Ring

The presence of electron-withdrawing groups (EWGs) is crucial for the stabilization of the negatively charged intermediate, thereby accelerating the reaction.[1] In Ethyl 2-chloro-6-fluorobenzoate, the fluorine and chlorine atoms, as well as the ethyl ester group, all contribute to the electrophilicity of the aromatic ring. The positioning of these groups relative to the site of substitution is also critical. EWGs in the ortho and para positions to the leaving group provide the most significant rate enhancement due to their ability to delocalize the negative charge through resonance.

Caption: Generalized workflow for the SNAr mechanism.

Comparative Reactivity: Ethyl 2-chloro-6-fluorobenzoate vs. Alternatives

Table 1: Predicted Relative Reactivity in SNAr Reactions

SubstrateKey FeaturesPredicted Relative ReactivityRationale
Ethyl 2-chloro-6-fluorobenzoate Ortho-fluoro and chloro, ortho-esterHighStrong activation from multiple EWGs. The high electronegativity of fluorine enhances the rate of nucleophilic attack.
Ethyl 2,6-dichlorobenzoateTwo ortho-chloro groups, ortho-esterModerate to HighGood activation, but the slightly lower electronegativity of chlorine compared to fluorine may result in a slower reaction.
Ethyl 2-chlorobenzoateOne ortho-chloro group, ortho-esterModerateLess activation compared to the di-substituted analogues.
Ethyl 4-chlorobenzoatePara-chloro group, para-esterLow to ModerateThe activating effect of the ester group is less pronounced from the para position compared to the ortho position.

Causality behind Experimental Choices: When comparing the reactivity of these substrates, it is crucial to maintain consistent reaction conditions (solvent, temperature, nucleophile concentration). A non-polar aprotic solvent like acetonitrile or THF is often preferred for SNAr reactions to minimize solvation of the nucleophile, thereby enhancing its reactivity.[2][3]

Ester Hydrolysis: A Competing Reaction Pathway

The ethyl ester group of Ethyl 2-chloro-6-fluorobenzoate can undergo hydrolysis, particularly under basic or acidic conditions, to yield the corresponding carboxylic acid. Understanding the kinetics of this process is vital, as it can be a competing reaction pathway during SNAr reactions conducted in the presence of water or other protic nucleophiles.

The hydrolysis of esters can proceed through different mechanisms depending on the pH of the solution. Alkaline hydrolysis is typically a second-order reaction, involving a nucleophilic attack of a hydroxide ion on the carbonyl carbon.

Influence of Substituents on Hydrolysis Rate

The electronic nature of the substituents on the aromatic ring can influence the rate of ester hydrolysis. Electron-withdrawing groups generally increase the rate of alkaline hydrolysis by making the carbonyl carbon more electrophilic. In the case of Ethyl 2-chloro-6-fluorobenzoate, the ortho-chloro and -fluoro substituents are expected to accelerate the rate of hydrolysis compared to unsubstituted ethyl benzoate.

Table 2: Predicted Relative Rates of Alkaline Hydrolysis

SubstrateKey FeaturesPredicted Relative Hydrolysis RateRationale
Ethyl 2-chloro-6-fluorobenzoate Ortho-fluoro and chloroHighStrong inductive electron withdrawal from both halogens increases the electrophilicity of the carbonyl carbon.
Ethyl 2-chlorobenzoateOrtho-chloroModerateInductive withdrawal from one halogen provides moderate rate enhancement.
Ethyl benzoateUnsubstitutedLowBaseline reactivity for comparison.

Experimental Protocols for Kinetic Analysis

To empirically determine and compare the reaction kinetics, well-designed experimental protocols are essential. The following sections outline detailed methodologies for studying the SNAr and hydrolysis reactions of Ethyl 2-chloro-6-fluorobenzoate.

General Workflow for a Kinetic Experiment

Kinetic_Workflow A Reactant & Reagent Preparation B Reaction Initiation & Sampling A->B C Sample Quenching B->C D Analytical Measurement (HPLC or UV-Vis) C->D E Data Analysis (Concentration vs. Time) D->E F Determination of Rate Law & Rate Constant E->F

Caption: A typical workflow for a chemical kinetics experiment.

Protocol 1: Kinetic Study of the SNAr Reaction with an Amine via HPLC

This protocol describes the determination of the rate constant for the reaction of Ethyl 2-chloro-6-fluorobenzoate with a primary or secondary amine, monitored by High-Performance Liquid Chromatography (HPLC).

Materials:

  • Ethyl 2-chloro-6-fluorobenzoate

  • Amine nucleophile (e.g., morpholine, piperidine)

  • Acetonitrile (HPLC grade)

  • Internal standard (e.g., naphthalene)

  • Thermostated reaction vessel

  • HPLC system with a UV detector and a suitable C18 column

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of Ethyl 2-chloro-6-fluorobenzoate of known concentration (e.g., 0.1 M) in acetonitrile.

    • Prepare a stock solution of the amine of known concentration (e.g., 1.0 M) in acetonitrile.

    • Prepare a stock solution of the internal standard in acetonitrile.

  • Reaction Setup:

    • In a thermostated vessel at a constant temperature (e.g., 25 °C), add a known volume of the Ethyl 2-chloro-6-fluorobenzoate stock solution and the internal standard solution.

    • Initiate the reaction by adding a known volume of the amine stock solution with vigorous stirring. Start a timer immediately.

  • Sampling and Quenching:

    • At regular time intervals (e.g., every 5 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a known volume of a suitable quenching solution (e.g., a dilute acid in acetonitrile) to stop the reaction.

  • HPLC Analysis:

    • Inject the quenched samples into the HPLC system.

    • Develop a suitable gradient or isocratic method to separate the reactant, product, and internal standard.

    • Monitor the elution profile using a UV detector at a wavelength where the reactant and product have significant absorbance.

  • Data Analysis:

    • Integrate the peak areas of the reactant and the internal standard.

    • Calculate the concentration of the reactant at each time point using a calibration curve.

    • Plot the concentration of Ethyl 2-chloro-6-fluorobenzoate versus time.

    • Determine the order of the reaction and the pseudo-first-order rate constant (k') by fitting the data to the appropriate integrated rate law. The second-order rate constant can be obtained by dividing k' by the concentration of the amine (if the amine is in large excess).

Protocol 2: Kinetic Study of Alkaline Hydrolysis via UV-Vis Spectrophotometry

This protocol details the measurement of the hydrolysis rate of Ethyl 2-chloro-6-fluorobenzoate in an alkaline solution using a UV-Vis spectrophotometer.

Materials:

  • Ethyl 2-chloro-6-fluorobenzoate

  • Sodium hydroxide (NaOH)

  • Ethanol (spectroscopic grade)

  • Deionized water

  • Thermostated UV-Vis spectrophotometer with a cuvette holder

  • Quartz cuvettes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of Ethyl 2-chloro-6-fluorobenzoate in ethanol (e.g., 0.01 M).

    • Prepare a stock solution of NaOH in deionized water (e.g., 0.1 M).

  • Spectrophotometric Measurement:

    • Determine the wavelength of maximum absorbance (λmax) for Ethyl 2-chloro-6-fluorobenzoate in the reaction solvent (ethanol/water mixture). The product, 2-chloro-6-fluorobenzoic acid, should have a different absorbance at this wavelength.

    • Set the spectrophotometer to monitor the absorbance at this λmax over time.

  • Reaction Initiation:

    • In a quartz cuvette placed in the thermostated cell holder, add a known volume of the NaOH solution and ethanol/water to achieve the desired final solvent composition.

    • Initiate the reaction by injecting a small, known volume of the Ethyl 2-chloro-6-fluorobenzoate stock solution into the cuvette. Mix quickly and start data acquisition immediately.

  • Data Collection:

    • Record the absorbance at the chosen wavelength at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant).

  • Data Analysis:

    • Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc), where the molar absorptivity (ε) of the ester must be determined separately.

    • Plot the concentration of Ethyl 2-chloro-6-fluorobenzoate versus time.

    • As the concentration of NaOH is in large excess, the reaction will follow pseudo-first-order kinetics. Determine the pseudo-first-order rate constant (k') from the slope of the plot of ln[Ester] versus time.

    • The second-order rate constant can be calculated by dividing k' by the concentration of NaOH.

Conclusion: A Framework for Predictive Reactivity

This guide has provided a comprehensive overview of the kinetic studies of reactions involving Ethyl 2-chloro-6-fluorobenzoate. While direct experimental data for this specific compound is limited, a comparative analysis based on the well-established principles of nucleophilic aromatic substitution and ester hydrolysis allows for a predictive understanding of its reactivity. The detailed experimental protocols provided herein offer a robust framework for researchers to conduct their own kinetic investigations, enabling the optimization of synthetic routes and the development of novel molecules with desired properties. The interplay of the activating and directing effects of the chloro, fluoro, and ester substituents makes Ethyl 2-chloro-6-fluorobenzoate a fascinating and highly useful building block in modern organic synthesis.

References

  • Umar, A. B., & Matar, S. A. (2014). Kinetic study on SNAr reaction of 1-(Y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile. Journal of Physical Organic Chemistry, 27(8), 644-650. [Link]

  • Gomez, A., et al. (2018). SNAr Reactions of Amines in Aprotic Solvents. Molecules, 23(11), 2875. [Link]

  • Umar, A. B., & Matar, S. A. (2014). Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. International Journal of Chemistry, 6(3), p1. [Link]

  • Pees, C., et al. (2021). Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines. Chemistry – A European Journal, 27(60), 14947-14956. [Link]

  • Miles, W. H., et al. (2010). Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment. Journal of Chemical Education, 87(12), 1364-1365. [Link]

  • Pihl, V., et al. (2001). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. Journal of the Chemical Society, Perkin Transactions 2, (5), 723-729. [Link]

  • Umar, A. B., & Matar, S. A. (2015). Mechanistic Assessment of SNAr Displacement of Halides from 1-Halo-2,4-dinitrobenzenes by Selected Primary and Secondary Amines: Bronsted and Mayr Analyses. Journal of Physical Organic Chemistry, 28(10), 633-641. [Link]

  • Al-Sabri, A. M., et al. (2021). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Journal of King Saud University - Science, 33(8), 101629. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

Sources

cost-benefit analysis of using Ethyl 2-chloro-6-fluorobenzoate in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: Precursor Synthesis for Isoxazolyl Penicillins (Flucloxacillin)[1]

Executive Summary: The "Ortho-Effect" Dilemma

Ethyl 2-chloro-6-fluorobenzoate (CAS 84257-63-6) serves as a critical, high-stability intermediate in the synthesis of Flucloxacillin , a narrow-spectrum beta-lactam antibiotic. Its primary utility lies in generating the 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride (FCMC) side chain.

While the industrial standard often utilizes 2-chloro-6-fluorobenzaldehyde via a nitrile oxide [3+2] cycloaddition, the Ethyl Ester route offers a robust, non-explosive alternative utilizing Claisen condensation. This guide analyzes the cost-benefit trade-offs between these two methodologies, specifically addressing the steric challenges imposed by the 2,6-disubstitution pattern (the "Ortho Effect").

Decision Matrix: When to Choose the Ethyl Ester
FeatureAldehyde Route (Standard) Ethyl Ester Route (Alternative)
Key Mechanism [3+2] Cycloaddition (Nitrile Oxide)Claisen Condensation (1,3-Diketone)
Safety Profile Low (Risk of unstable nitrile oxides)High (Stable intermediates)
Atom Economy HighModerate (Loss of ethanol)
Steric Sensitivity Low (Dipolar cycloaddition is less sensitive)High (Nucleophilic attack hindered by Cl/F)
Ideal Scale Large-scale commodity manufacturingPilot scale / High-safety environments

Comparative Pathway Analysis

The following diagram illustrates the two competing pathways to the Flucloxacillin core. Note how the Ethyl Ester route avoids the hazardous oxime chlorination step.[1]

G Start 2-Chloro-6-fluorotoluene Aldehyde 2-Chloro-6- fluorobenzaldehyde Start->Aldehyde Photo-Cl2 / Hydrolysis Acid 2-Chloro-6- fluorobenzoic Acid Start->Acid Oxidation Oxime Oxime Intermediate Aldehyde->Oxime NH2OH NitrileOxide Nitrile Oxide (Unstable/Explosive) Oxime->NitrileOxide NCS / Chlorination Isoxazole Isoxazole Ester (Precursor) NitrileOxide->Isoxazole [3+2] Cycloaddition (Methyl Acetoacetate) Ester Ethyl 2-chloro-6- fluorobenzoate Acid->Ester EtOH / H+ Diketone 1-(2-chloro-6-fluorophenyl) butane-1,3-dione Ester->Diketone Acetone / NaOEt (Claisen Condensation) Diketone->Isoxazole NH2OH / Cyclization FCMC FCMC (Flucloxacillin Side Chain) Isoxazole->FCMC Hydrolysis / SOCl2

Figure 1: Strategic comparison of the Aldehyde (Nitrile Oxide) vs. Ester (Claisen) pathways.[1] The Ester route bypasses the hazardous Nitrile Oxide intermediate.

Technical Deep Dive: The "Ortho Effect" Challenge

The 2-chloro-6-fluoro substitution pattern creates significant steric shielding around the carbonyl carbon.[1] This has profound implications for the Ethyl Ester route :

  • Activation Energy: In the Claisen condensation, the enolate of acetone must attack the ester carbonyl.[1] The bulky Chlorine (Van der Waals radius ~1.75 Å) and Fluorine atoms block this trajectory, requiring higher reaction temperatures (reflux) and stronger bases (e.g., Sodium Ethoxide or Potassium t-Butoxide) compared to non-substituted benzoates.

  • Self-Condensation: The steric bulk actually prevents the self-condensation of the ester, which is a common side reaction in other systems.[1] This increases the selectivity for the cross-condensation with acetone.[1]

Experimental Protocol: The Ester-to-Diketone Route

Objective: Synthesis of 1-(2-chloro-6-fluorophenyl)butane-1,3-dione via Claisen Condensation. Scale: 100 mmol basis.

Reagents & Equipment[1][2][3][4][5]
  • Substrate: Ethyl 2-chloro-6-fluorobenzoate (20.2 g, 100 mmol)

  • Reagent: Acetone (dry, 11.6 g, 200 mmol)

  • Base: Sodium Ethoxide (21% wt in Ethanol, 1.2 eq)

  • Solvent: Toluene (anhydrous)[1]

  • Equipment: 500mL 3-neck flask, Dean-Stark trap (optional for solvent exchange), N2 atmosphere.

Step-by-Step Procedure
  • Preparation: Charge the reaction flask with anhydrous Toluene (150 mL) and Sodium Ethoxide solution (40 mL). Cool to 0-5°C under nitrogen flow.

  • Enolization: Add Acetone dropwise over 30 minutes. Note: Acetone is used in excess to drive the equilibrium.[1] Stir for 15 minutes to generate the enolate.

  • Addition: Add Ethyl 2-chloro-6-fluorobenzoate dropwise over 45 minutes. The solution will turn yellow/orange.[1]

  • Reaction (The Critical Step): Warm the mixture to room temperature, then slowly heat to reflux (approx. 80-90°C internal).

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1).[1] The steric hindrance requires reflux for 4-6 hours for >95% conversion.[1]

  • Quench: Cool to room temperature. Pour the mixture into ice-cold dilute HCl (100 mL, 1M). The pH should be acidic (<3) to protonate the diketone.[1]

  • Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine. Dry over Na2SO4 and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or use as crude for the next step (Cyclization).[1]

Expected Yield: 75-82% (Lower than aldehyde route due to sterics, but higher purity).[1]

Cost-Benefit Analysis Table

MetricRoute A: Aldehyde / Nitrile Oxide Route B: Ethyl Ester / Claisen Verdict
Raw Material Cost Low ($20-30/kg for Aldehyde)Medium ($40-50/kg for Ester)Aldehyde route is cheaper for bulk inputs.[1]
Reagent Safety Poor (Requires Cl2 gas, Hydroxylamine HCl, explosive Nitrile Oxides)Good (Acetone, Ethanol, NaOEt are standard solvents)Ester route reduces engineering controls cost.[1]
Process Yield High (90-95%) Moderate (75-85%) Aldehyde route is more efficient per batch.[1]
Waste (E-Factor) Moderate (Chlorinated waste)Low (Ethanol/Salt waste)Ester route is greener.[1]
Equipment CapEx High (Requires blast-proof/dedicated chlorination zones)Low (Standard reactors)Ester route lowers barrier to entry.[1]
Conclusion

For large-scale commodity production of Flucloxacillin where margins are thin, the Aldehyde Route remains dominant due to lower raw material costs and higher atom economy.

However, for CDMOs, pilot plants, or facilities lacking hazardous chlorination capabilities , the Ethyl Ester Route is the superior choice. It trades a marginal increase in raw material cost for a significant reduction in safety risk and capital expenditure.[1]

References

  • BenchChem. (2025).[1] Technical Support Center: Synthesis of 2-Chloro-6-fluorobenzaldehyde. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2736581, 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride. Retrieved from [1]

  • Chen, Z., Yan, W., & Su, W. (2008).[1][2] Synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl Chloride. Chinese Journal of Modern Applied Pharmacy, 25(4), 308-309.

  • Organic Syntheses. (1988).[1] Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Org. Synth. Coll. Vol. 6, p.781.[1] Retrieved from [1]

  • Patil, et al. (2025).[1] A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate. Asian Journal of Chemistry. Retrieved from

Sources

Comparative Guide: Alternatives to Ethyl 2-chloro-6-fluorobenzoate in Heterocyclic Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of alternatives to Ethyl 2-chloro-6-fluorobenzoate (CAS 50468-23-2) . It is designed for medicinal chemists and process engineers optimizing synthetic routes for heterocyclic scaffolds, particularly fluoroquinolones and poly-functionalized biaryls.

Executive Summary & Strategic Utility

Ethyl 2-chloro-6-fluorobenzoate is a "linchpin" scaffold. Its value lies in its orthogonal reactivity :

  • Ester (C-1): Susceptible to acylation/cyclization.

  • Fluorine (C-6): Highly activated for Nucleophilic Aromatic Substitution (

    
    ).
    
  • Chlorine (C-2): Sterically hindered but available for metal-catalyzed cross-coupling or halogen-lithium exchange.

Replacing this reagent is not merely about cost; it is about tuning reactivity . Alternatives are selected to either accelerate a specific step (e.g., using an acid chloride for acylation) or alter regioselectivity (e.g., using a bromo-analog for coupling).

Decision Matrix: When to Switch Reagents
Current BottleneckRecommended AlternativeMechanism of Improvement
Acylation is too slow 2-Chloro-6-fluorobenzoyl chloride Electrophilicity enhancement (

activation).

yield is low
Ethyl 2,6-difluorobenzoate Leaving group ability (

); faster kinetics.
Coupling fails (Pd) Ethyl 2-bromo-6-fluorobenzoate Oxidative addition rate (

).
Cost reduction Ethyl 2,6-dichlorobenzoate Cheaper raw materials; requires harsher

conditions.

Comparative Analysis by Reaction Module

Module A: Acylation & Cyclization (The Carbonyl Handle)

Context: Synthesis of


-keto esters for Quinolone antibiotics.

The ethyl ester is stable but sluggish toward weak nucleophiles. The Acid Chloride derivative is the standard high-performance alternative.

Performance Comparison: Formation of

-Keto Esters

Reaction: Condensation with Ethyl trimethylsilyl malonate or similar enolates.

ReagentReactivityReaction TimeTypical YieldByproducts
Ethyl 2-chloro-6-fluorobenzoate Low12–24 h (Reflux)75–85%Ethanol (benign)
2-Chloro-6-fluorobenzoyl chloride High 1–3 h (0°C to RT) 90–95% HCl (requires base scavenger)
2-Chloro-6-fluorobenzonitrile Medium4–6 h (Grignard)60–75%Ketimine (requires hydrolysis)

Technical Insight: The acid chloride pathway avoids the thermodynamic equilibrium issues of transesterification. However, it requires strictly anhydrous conditions. For large-scale GMP processes, the Nitrile route (via Grignard addition) is often preferred to avoid corrosive acid chlorides, despite the lower initial yield.

Module B: Nucleophilic Aromatic Substitution ( )

Context: Introduction of cyclic amines (e.g., piperazine) at the C-6 position.

This is the critical step for biological activity. The choice of halogen at C-6 and C-2 dictates the reaction rate and selectivity.

Kinetic Hierarchy of Leaving Groups

In activated aromatic systems (ortho-ester), the relative rate of displacement by amines is:



Comparison of

Precursors
PrecursorLeaving Group (C-6)Relative Rate (

)
Selectivity Risk
Ethyl 2-chloro-6-fluorobenzoate Fluorine 100 (Baseline) High (Mono-substitution)
Ethyl 2,6-difluorobenzoateFluorine~120 (Faster)Moderate (Risk of bis-substitution)
Ethyl 2,6-dichlorobenzoateChlorine< 1 (Very Slow)Low (Requires high Temp/DMSO)
Ethyl 2-chloro-6-nitrobenzoateNitro~50High (Nitro is a good LG but bulky)

Experimental Evidence: In the synthesis of fluoroquinolone precursors, reacting Ethyl 2,6-difluorobenzoate with cyclopropylamine often yields ~5-10% of the bis-substituted byproduct if stoichiometry is not strictly controlled. The 2-chloro-6-fluoro analog prevents this "over-reaction" because the remaining Chlorine is a poor leaving group under standard conditions (


).
Module C: Metal-Catalyzed Cross-Coupling

Context: Biaryl synthesis via Suzuki-Miyaura or Buchwald-Hartwig coupling.[1]

If the synthetic route requires modifying the C-2 position, the Chloro-ester is often a "dead end" without specialized ligands (e.g., Buchwald biaryl phosphines).

Catalyst Compatibility Table
SubstratePreferred Catalyst SystemTemperatureYield (Suzuki)
Ethyl 2-chloro-6-fluorobenzoate

/ XPhos or SPhos
100–120°C60–75%
Ethyl 2-bromo-6-fluorobenzoate

or

60–80°C 85–95%
Ethyl 2-iodo-6-fluorobenzoate

/ Ligand-free
RT – 50°C>95%

Mechanism: The oxidative addition of Pd(0) into the


 bond has a high activation energy (

) compared to

(

). Switching to the Bromo-analog allows for milder conditions, preserving the sensitive ethyl ester group from hydrolysis.

Visual Analysis: Reactivity Pathways

The following diagram illustrates the chemo-selective divergence between the target molecule and its alternatives.

ReactivityMap Target Ethyl 2-chloro-6-fluorobenzoate Alt_AcidCl Alt: Acid Chloride (High Acylation Rate) Target->Alt_AcidCl SOCl2 Product_Quinolone Quinolone Core (via Cyclization) Target->Product_Quinolone Slow (Reflux) Product_Biaryl Biaryl Ester (via Suzuki) Target->Product_Biaryl Difficult (Requires SPhos) Product_Amine Amino-Benzoate (via SnAr) Target->Product_Amine Selective (F displacement) Alt_AcidCl->Product_Quinolone Fast (RT) Alt_Difluoro Alt: 2,6-Difluoro (High SnAr Rate) Alt_Difluoro->Product_Amine Very Fast (Risk of Bis-sub) Alt_Bromo Alt: 2-Bromo Analog (High Coupling Rate) Alt_Bromo->Product_Biaryl Easy (Standard Pd)

Figure 1: Chemo-selective divergence. Thicker lines indicate preferred/optimized pathways.

Experimental Protocols

Protocol A: Optimized Acylation using the Acid Chloride Alternative

Objective: Synthesis of Ethyl 2-chloro-6-fluorobenzoylacetate (Quinolone Precursor).

  • Preparation of Alternative: Dissolve Ethyl 2-chloro-6-fluorobenzoate (1.0 eq) in EtOH/Water. Hydrolyze with NaOH (1.1 eq) to the acid. Convert to 2-chloro-6-fluorobenzoyl chloride using Thionyl Chloride (

    
    ) at reflux for 2h. Evaporate excess 
    
    
    
    .
  • Acylation:

    • To a solution of Magnesium Monoethyl Malonate (MEMA, 1.2 eq) in anhydrous THF at 0°C, add

      
       (2.5 eq).
      
    • Add the prepared Acid Chloride dropwise over 30 mins.

    • Stir at RT for 2 hours (Monitor by TLC: disappearance of acid chloride).

    • Workup: Quench with 1N HCl. Extract with EtOAc.[2]

  • Result: Yield >92%. The ester starting material would typically yield ~80% and require NaH/Reflux conditions.

Protocol B: Selective with the Target Reagent

Objective: Synthesis of Ethyl 2-chloro-6-(cyclopropylamino)benzoate.

  • Reagents: Ethyl 2-chloro-6-fluorobenzoate (1.0 eq), Cyclopropylamine (1.2 eq),

    
     (2.0 eq), DMSO (5 vol).
    
  • Procedure:

    • Heat mixture to 80°C for 6 hours.

    • Observation: The Fluorine is displaced exclusively. The Chlorine remains intact due to the higher bond strength and lack of activation for the C-2 position under these conditions.

    • Contrast: If Ethyl 2,6-difluorobenzoate were used, the reaction would proceed at 50°C, but prolonged heating would lead to displacement of the second fluorine.

References

  • BenchChem. (2025).[1] A Comparative Guide to the Synthetic Utility of 2-Chloro-6-fluorobenzaldehyde and 2-Bromo-6-fluorobenzaldehyde. Retrieved from

  • National Institutes of Health (PubChem). (2025). 2-Chlorobenzoyl chloride (CID 69110).[3] Retrieved from

  • Royal Society of Chemistry. (2025). Synthesis of Dibenzocycloketones by Acyl Radical Cyclization. Retrieved from

  • Google Patents. (2020). Floxuridine synthesis (US20200262859A1).[4] Retrieved from

  • SciSpace. (2025). The Suzuki–Miyaura Cross-Coupling Reactions of 2,6-Dihalopurines. Retrieved from

Sources

Assessing the Scalability of Reactions Using Ethyl 2-chloro-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

In the synthesis of fluoroquinolones and bioactive heterocycles, the choice of the benzoyl electrophile dictates the process safety, impurity profile, and overall scalability. Ethyl 2-chloro-6-fluorobenzoate (ECFB) serves as a pivotal intermediate, balancing the high reactivity of acid chlorides with the handling stability of free acids.

This guide objectively evaluates the performance of ECFB against its primary alternatives—2-chloro-6-fluorobenzoyl chloride and 2-chloro-6-fluorobenzoic acid —providing experimental frameworks to validate its utility in large-scale manufacturing.

Comparative Analysis: The Electrophile Selection Matrix

When scaling a reaction sequence (e.g., Friedel-Crafts acylation, hydrazinolysis, or nucleophilic aromatic substitution), the physical form and reactivity profile of the starting material are critical.

Table 1: Performance Metrics of Benzoyl Intermediates
FeatureEthyl 2-chloro-6-fluorobenzoate (ECFB) 2-Chloro-6-fluorobenzoyl Chloride 2-Chloro-6-fluorobenzoic Acid
CAS Number 114776-15-796726-08-0434-75-3
Reactivity Moderate: Controlled kinetics; ideal for selective substitutions.High: Instantaneous; prone to exotherms and over-reaction.[1]Low: Requires activation (e.g., CDI, SOCl₂) or harsh conditions.
Stability High: Stable at RT; non-hygroscopic.[1]Low: Hydrolyzes rapidly; releases HCl fumes.[1]High: Stable solid; indefinite shelf life.[1]
Solubility Excellent in non-polar organic solvents (Toluene, DCM, EtOAc).Good, but solvent must be anhydrous.Poor in non-polar solvents; requires polar aprotic (DMF, DMSO).
Atom Economy Moderate (Loss of EtOH).[1]Moderate (Loss of HCl).[1]High (Loss of H₂O if direct coupling used).[1]
Scalability Risk Low: Manageable heat release; easy liquid handling.[1]High: Corrosion risk; violent quenching required.[1]Medium: Solubility issues can lead to heterogeneous mixtures.
Technical Deep Dive: Mechanism & Selectivity
2.1 The Regioselectivity Challenge (

)

A critical quality attribute (CQA) when using ECFB is the discrimination between the 2-chloro and 6-fluoro substituents during Nucleophilic Aromatic Substitution (


).
  • Mechanism: The reaction proceeds via a Meisenheimer complex.[1] Fluorine is a superior leaving group to chlorine in

    
     reactions because its high electronegativity stabilizes the anionic intermediate, lowering the activation energy of the addition step.
    
  • Scalability Implication: Using the Acid Chloride derivative often leads to competitive side reactions (acylation of the nucleophile) faster than the substitution. The Ethyl Ester (ECFB) dampens the electrophilicity of the carbonyl, allowing the nucleophile to selectively attack the aromatic ring (displacing F) or the carbonyl (displacing OEt) based on temperature control.

2.2 Visualization: Reaction Pathway & Impurity Logic

The following diagram illustrates the divergent pathways and potential impurities when reacting ECFB with a primary amine (


).

ReactionPathways Start Ethyl 2-chloro-6-fluorobenzoate (ECFB) Path1 Path A: Carbonyl Attack (Amidation) Start->Path1 Kinetic Control (0-20°C) Path2 Path B: Ring Attack (SNAr) (F-Displacement) Start->Path2 Thermodynamic Control (>80°C) Amine Nucleophile (R-NH2) Amine->Path1 Amine->Path2 Prod1 Product A: 2-Chloro-6-fluorobenzamide (Major at Low Temp) Path1->Prod1 Prod2 Product B: Ethyl 2-chloro-6-(alkylamino)benzoate (Major at High Temp) Path2->Prod2 Impurity Impurity: Double Substitution (Displacement of Cl) Prod2->Impurity Excess Amine High T

Figure 1: Divergent reaction pathways for ECFB. Path selection is temperature-dependent, a key control point for scale-up.

Experimental Protocol: Scalability Assessment

To validate the suitability of ECFB for your specific pipeline, perform this Self-Validating Stress Test . This protocol compares the thermal profile and impurity rejection of ECFB versus the Acid Chloride.

Objective

Synthesize N-benzyl-2-chloro-6-fluorobenzamide to assess exotherm control and yield.

Materials
  • Substrate A: Ethyl 2-chloro-6-fluorobenzoate (1.0 eq)

  • Substrate B: Benzylamine (1.1 eq)

  • Solvent: Toluene (5 volumes)

  • Catalyst: Trimethylaluminum (AlMe₃) - Note: Used for direct amidation of esters.

Protocol Steps
  • Baseline Setup (Ester Route):

    • Charge ECFB (100 g) and Toluene (500 mL) into a 1L reactor.

    • Cool to 0°C.[1]

    • Critical Step: Slowly add AlMe₃ (1.1 eq, 2M in toluene) over 30 minutes. Monitor internal temperature (Ti).

    • Observation: The reaction is endothermic or mildly exothermic.[1] No sudden spikes.[1]

    • Add Benzylamine (1.1 eq) over 15 minutes.[1]

    • Heat to reflux (110°C) for 4 hours.

  • Comparative Setup (Acid Chloride Route):

    • Charge 2-chloro-6-fluorobenzoyl chloride (equivalent molarity) and Toluene.

    • Cool to 0°C.[1]

    • Add Benzylamine (1.1 eq) and Triethylamine (1.1 eq) as a scavenger.[1]

    • Observation: Immediate, sharp exotherm.[1] Massive precipitation of Et₃N·HCl salts (viscosity increase).[1]

  • Data Analysis:

    • Process Safety: The Ester route (ECFB) distributes the heat load over the heating ramp, whereas the Acid Chloride route releases energy instantaneously upon mixing.

    • Work-up: The Ester route yields a homogeneous solution (aluminum salts removed by acid wash). The Acid Chloride route requires filtration of sticky salts, which traps product and lowers yield at scale.

Strategic Recommendations for Scale-Up

Based on the physicochemical properties of ECFB, adopt the following strategies:

  • Solvent Swap:

    • Avoid alcohols (MeOH/EtOH) if transesterification is a risk.[1]

    • Recommended: Toluene or Xylenes.[1] These allow high-temperature processing to overcome the ester's lower reactivity compared to acid chlorides, without pressure vessels.

  • Telescoping:

    • ECFB is ideal for telescoped processes (one-pot).[1] For example, after an

      
       reaction on the ring, the ester group can be hydrolyzed or reduced in situ without isolation, as there are no reactive acid chloride byproducts (HCl) to interfere with subsequent reagents.
      
  • Impurity Control:

    • Monitor the Des-fluoro impurity (Ethyl 2-chlorobenzoate) and Des-chloro impurity (Ethyl 2-fluorobenzoate). These originate from the starting material synthesis.[1] ECFB allows for fractional distillation purification before the reaction, a purification method not easily available for the solid Acid or the unstable Acid Chloride.

Decision Logic for Process Chemists

Use this flowchart to finalize your raw material selection.

SelectionLogic Start Start: Select Benzoyl Source Q1 Is the reaction strictly anhydrous? Start->Q1 Q2 Is the nucleophile highly sensitive to acid (HCl)? Q1->Q2 Yes Result_Acid SELECT: Free Acid (Best for Cost/Stability) Q1->Result_Acid No (Aqueous/Base ok) Q3 Is the facility equipped for cryogenic cooling? Q2->Q3 No Result_Ester SELECT: Ethyl 2-chloro-6-fluorobenzoate (Best for Safety/Selectivity) Q2->Result_Ester Yes (Avoid HCl) Q3->Result_Ester No (Prefer ambient/heat) Result_Chloride SELECT: Acid Chloride (Best for Speed/Low Temp) Q3->Result_Chloride Yes

Figure 2: Decision matrix for selecting the optimal 2-chloro-6-fluorobenzoyl source.

References
  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2776269, Ethyl 2-chloro-6-fluorobenzoate. Retrieved from [Link]

  • Bunnett, J. F., & Zahler, R. E. (1951).[1] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. (Foundational text on

    
     reactivity order F >> Cl). Retrieved from [Link]
    
  • Carey, J. S., Laffan, D., Thomson, C., & Williams, M. T. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry, 4(12), 2337-2347. (Process chemistry scale-up principles). Retrieved from [Link]

Sources

Publish Comparison Guide: Ethyl 2-chloro-6-fluorobenzoate in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-chloro-6-fluorobenzoate (CAS: 773134-56-8) is a specialized fluorinated intermediate critical to the synthesis of second and third-generation fluoroquinolone antibiotics (e.g., Ofloxacin, Levofloxacin).[1][2] While its acid chloride counterpart (2-chloro-6-fluorobenzoyl chloride) has historically dominated small-scale discovery due to high reactivity, the ethyl ester variant offers superior process safety, storage stability, and atom economy in large-scale GMP manufacturing.[2]

This guide provides a technical comparison of the Ethyl Ester versus the Acid Chloride route, supported by experimental protocols and mechanistic insights.

Part 1: Chemical Profile & Comparative Properties

The choice between the ester and the acid chloride is often a trade-off between reactivity and process control .

Comparative Analysis: Ester vs. Acid Chloride
FeatureEthyl 2-chloro-6-fluorobenzoate (The Ester)2-Chloro-6-fluorobenzoyl chloride (The Alternative)
CAS Number 773134-56-8393-52-2
Physical State Liquid / Low-melting solidFuming Liquid
Moisture Sensitivity Stable (Shelf-stable for months)High (Hydrolyzes rapidly to acid + HCl)
Reaction Byproducts Ethanol (Benign, recyclable)HCl gas / Chloride salts (Corrosive, requires scrubbing)
Reactivity Profile Moderate; Requires strong base (e.g., NaH, NaOEt)High; Reacts spontaneously with nucleophiles
Process Safety High; No exotherm on moisture contactLow; Risk of runaway hydrolysis
Primary Use Case GMP Scale-up , Flow ChemistryR&D Discovery , Small-scale parallel synthesis

Part 2: Key Application – Synthesis of Fluoroquinolone Precursors

The primary application of Ethyl 2-chloro-6-fluorobenzoate is the synthesis of the


-keto ester  intermediate (e.g., Ethyl 2-(2-chloro-6-fluorobenzoyl)acetate).[2] This is the "backbone" of the quinolone ring system.
Mechanistic Pathway

The synthesis follows a Claisen Condensation mechanism. Unlike the acid chloride route, which proceeds via nucleophilic acyl substitution releasing HCl, the ester route utilizes an enolate attack releasing ethanol.

QuinolonePathway Ester Ethyl 2-chloro-6-fluorobenzoate (Stable Precursor) Intermediate Tetrahedral Intermediate Ester->Intermediate Base Base Catalyst (NaH or NaOEt) Enolate Enolate of Ethyl Acetate/Malonate Base->Enolate Deprotonation Enolate->Intermediate Nucleophilic Attack BetaKeto β-Keto Ester (Key Intermediate) Intermediate->BetaKeto - EtOH Quinolone Fluoroquinolone Core (e.g., Ofloxacin) BetaKeto->Quinolone + Orthoformate + Amine + Cyclization

Figure 1: The Claisen Condensation pathway utilizing the ethyl ester to form the quinolone backbone.[2]

Part 3: Experimental Protocol (Ester Route)

Objective: Synthesis of Ethyl 2-(2-chloro-6-fluorobenzoyl)acetate via Claisen Condensation. Scale: 100 mmol basis.

Reagents & Equipment[2][3][4][5][6]
  • Substrate: Ethyl 2-chloro-6-fluorobenzoate (20.2 g, 100 mmol)

  • Nucleophile: Ethyl Acetate (Excess, serves as solvent/reactant) or Diethyl Malonate

  • Base: Sodium Hydride (60% dispersion, 4.4 g, 110 mmol) or Sodium Ethoxide (dry)

  • Solvent: Toluene (anhydrous)[2][3]

  • Quench: Acetic acid / Water

Step-by-Step Methodology
  • Enolate Formation:

    • In a dry 500 mL 3-neck flask under Nitrogen, suspend Sodium Hydride (1.1 eq) in anhydrous Toluene (100 mL).

    • Heat to 80°C.

    • Dropwise add Ethyl Acetate (or Diethyl Malonate) over 30 minutes. Observe hydrogen evolution. Stir for 1 hour to ensure complete enolate formation.

  • Condensation (The Critical Step):

    • Note: Unlike the acid chloride, the ester requires heat to drive the equilibrium.

    • Add Ethyl 2-chloro-6-fluorobenzoate dropwise to the refluxing enolate solution.[2]

    • Reflux the mixture for 4–6 hours.

    • Process Control: Monitor via TLC (Hexane:EtOAc 8:2) or HPLC. The disappearance of the benzoate ester indicates completion.

  • Workup & Isolation:

    • Cool the reaction mixture to 0°C.

    • Quench carefully with dilute Acetic Acid (to neutralize the sodium salt of the product).

    • Separate the organic layer and wash with Brine (2x 50 mL).

    • Dry over MgSO₄ and concentrate under reduced pressure.

    • Purification: The crude

      
      -keto ester is often pure enough (>90%) for the next step. If needed, recrystallize from hexane/ethanol.
      
Validation Criteria (Self-Correcting)
  • If Yield is Low (<60%): Check the moisture content of the solvent. The ester route is sensitive to water which hydrolyzes the ester to the unreactive acid.

  • If Starting Material Remains: The base strength may be insufficient. Switch from NaOEt to NaH or increase reflux time.

Part 4: Strategic Advantage in Drug Development

Why switch from the Acid Chloride to the Ethyl Ester?

  • Impurity Profile: The acid chloride route generates reactive acyl impurities that can polymerize. The ester route is cleaner, simplifying the purification of the API (Active Pharmaceutical Ingredient).

  • Corrosion Control: Acid chloride hydrolysis releases HCl, requiring Hastelloy or glass-lined reactors. The ester route releases Ethanol, compatible with standard Stainless Steel (SS316) reactors.

  • Atom Economy: While the acid chloride is more reactive, the "atom economy" of the ester route is often better in practice because it avoids the need for stoichiometric scavengers (like Triethylamine) to trap HCl.

Decision Matrix for Process Chemists

DecisionMatrix Start Select Reagent for Acylation Step Scale Scale of Reaction? Start->Scale Small < 100g (Discovery) Scale->Small Large > 1kg (Pilot/GMP) Scale->Large AcidChloride Use Acid Chloride (Fast, No heating) Small->AcidChloride Speed Priority Ester Use Ethyl Ester (Safe, Robust) Large->Ester Safety Priority

Figure 2: Decision matrix for selecting the optimal benzoylating agent based on scale.[2]

References

  • ChemicalBook. (n.d.). Ethyl 2-chloro-6-fluorobenzoate Properties and CAS 773134-56-8. Retrieved from [2]

  • National Center for Biotechnology Information (NCBI). (2023). A Comprehensive Review on Chemical Synthesis of Fluoroquinolone Hybrids. PMC. Retrieved from

  • Organic Syntheses. (n.d.). General Procedures for Claisen Condensation using Esters. Retrieved from [2]

  • BenchChem. (2025).[4][5] Technical Support: Synthesis of 2-Chloro-6-fluorobenzaldehyde and Derivatives. Retrieved from [2]

Sources

Validation of Analytical Methods for Quantifying Ethyl 2-chloro-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-chloro-6-fluorobenzoate (E2C6FB) is a critical fluorinated intermediate used in the synthesis of fluoroquinolone antibiotics and high-performance agrochemicals. Its purity is paramount; residual free acid (2-chloro-6-fluorobenzoic acid) or unreacted reagents can poison downstream catalytic cycles.

This guide provides a comparative technical analysis of the two primary quantification methodologies: Reverse-Phase HPLC (RP-HPLC) and Gas Chromatography (GC-FID) . While both are viable, this guide advocates for RP-HPLC as the superior method for stability-indicating assays due to its ability to simultaneously quantify the non-volatile hydrolysis degradation products.

Comparative Analysis: HPLC-UV vs. GC-FID

When establishing a control strategy for E2C6FB, the choice of method dictates the detection capability of impurities.

Performance Matrix
FeatureMethod A: RP-HPLC (UV Detection) Method B: GC-FID
Primary Mechanism Partitioning (Hydrophobicity)Volatility & Boiling Point
Analyte Suitability Excellent for Ester & Acid (Hydrolysis product)Excellent for Ester; Poor for Free Acid (requires derivatization)
Sensitivity (LOD) High (UV active chromophore @ 235 nm)Moderate to High (Carbon counting)
Throughput Moderate (10-15 min run time)Fast (< 8 min run time)
Robustness High (Buffered mobile phase controls ionization)Moderate (Inlet contamination risk from non-volatiles)
Green Chemistry Moderate (Requires Acetonitrile/Methanol)High (Minimal solvent waste)
Decision Logic for Method Selection

The following decision tree illustrates the scientific rationale for selecting the appropriate method based on sample matrix and data requirements.

MethodSelection Start Start: Sample Matrix Analysis Q1 Is the sample aqueous or contain non-volatile salts? Start->Q1 Q2 Is quantification of the Free Acid impurity required? Q1->Q2 Yes GC Select GC-FID (Speed & Efficiency) Q1->GC No (Organic Matrix) HPLC Select RP-HPLC (Stability Indicating) Q2->HPLC Yes (Critical) Deriv GC requires Derivatization (Adds complexity) Q2->Deriv No (Ester only) Deriv->GC

Figure 1: Decision logic for selecting analytical methodology. RP-HPLC is preferred when hydrolysis impurities (free acids) must be monitored.

Recommended Protocol: Stability-Indicating RP-HPLC[1]

We prioritize RP-HPLC because E2C6FB is an ester. Esters are prone to hydrolysis, generating 2-chloro-6-fluorobenzoic acid. GC-FID often fails to detect the free acid without derivatization (due to peak tailing and adsorption), potentially masking degradation.

Chromatographic Conditions[2][3][4][5][6]
  • Column: C18 (L1), 150 mm x 4.6 mm, 3.5 µm particle size (e.g., Zorbax Eclipse Plus or equivalent).

    • Rationale: High surface area C18 provides sufficient retention for the hydrophobic ester while separating the more polar acid.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Rationale: Low pH (~2.5) suppresses the ionization of the free acid (pKa ~2.8), ensuring it elutes as a sharp peak rather than a broad band.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Mode: Isocratic (40:60 A:B) or Gradient (depending on matrix complexity).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 235 nm.

    • Rationale: The fluorinated benzene ring shows strong absorption at 235 nm (B-band), maximizing sensitivity.

  • Column Temp: 30°C.

Standard Preparation
  • Stock Solution: Dissolve 50.0 mg E2C6FB in 50 mL Acetonitrile.

  • System Suitability Solution: Spike Stock Solution with 1.0% w/w of 2-chloro-6-fluorobenzoic acid (impurity marker).

Validation Framework (ICH Q2(R2) Aligned)

The validation must demonstrate the method is suitable for its intended purpose.[1][2] The following parameters are mandatory under ICH Q2(R2).

Specificity (Stress Testing)

To prove the method is "Stability Indicating," you must degrade the sample and prove the method separates degradation products from the main peak.

  • Protocol: Treat E2C6FB with 0.1N NaOH for 2 hours (force hydrolysis).

  • Acceptance Criteria:

    • Resolution (

      
      ) between E2C6FB and the Acid degradant > 2.0.
      
    • Peak Purity (using Diode Array Detector) > 99.0% for the main peak.

Linearity and Range[7][9]
  • Range: 80% to 120% of the target test concentration.

  • Protocol: Prepare 5 concentration levels (e.g., 0.08, 0.09, 0.10, 0.11, 0.12 mg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Accuracy (Recovery)[5]
  • Protocol: Spike placebo (or solvent) with known amounts of E2C6FB at 80%, 100%, and 120% levels in triplicate.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Precision
  • Repeatability: 6 injections of the 100% standard. RSD

    
     1.0%.[3]
    
  • Intermediate Precision: Different analyst, different day, different column batch. RSD

    
     2.0%.[4]
    

Representative Experimental Data

The following data represents typical performance metrics for this fluorinated benzoate ester on a C18 column.

Table 1: System Suitability Data
ParameterAcceptance LimitTypical ResultStatus
Retention Time (Ester) N/A8.4 minInfo
Retention Time (Acid) N/A3.2 minInfo
Resolution (Acid/Ester) > 2.09.5Pass
Tailing Factor (Ester) < 1.51.1Pass
Theoretical Plates > 20008500Pass
Table 2: Linearity Results (UV @ 235 nm)
Concentration (mg/mL)Peak Area (mAU*s)
0.0801250.4
0.0901405.8
0.1001562.1
0.1101718.5
0.1201874.2
Regression (

)
0.9998

Validation Workflow Visualization

This diagram outlines the ICH Q2(R2) validation lifecycle required for regulatory submission.

ValidationLifecycle cluster_0 Stage 1: Design cluster_1 Stage 2: Qualify cluster_2 Stage 3: Monitor ATP Analytical Target Profile (ATP) Risk Risk Assessment (Method Variables) ATP->Risk Exp Execute Validation (Specificity, Linearity) Risk->Exp Review Statistical Analysis Exp->Review Control Control Strategy (SST Limits) Review->Control

Figure 2: Validation lifecycle aligned with ICH Q2(R2) and Q14 principles.

References

  • International Council for Harmonisation (ICH). (2023).[1][2] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[5][1][6][4] [Link]

  • U.S. Food and Drug Administration (FDA). (2015).[2] Analytical Procedures and Methods Validation for Drugs and Biologics.[5][6][4][Link]

  • PubChem. (n.d.). 2-chloro-6-fluorobenzoic acid (Parent Acid Data). National Library of Medicine. [Link]

Sources

Advanced & Niche Applications

Application Note: Ethyl 2-chloro-6-fluorobenzoate in Fragment-Based Drug Discovery

[1]

Executive Summary & Chemical Profile[1][2][3][4]

Ethyl 2-chloro-6-fluorobenzoate is not merely a screening fragment; it is a high-value electrophilic building block . Its specific substitution pattern (2-Cl, 6-F) serves two critical functions in medicinal chemistry:

  • Conformational Control: The steric bulk of the ortho-halogens forces the ester (or derived amide) out of planarity with the phenyl ring.[2] This "twist" creates a distinct 3D vector often required to fit into narrow enzyme pockets or to induce atropisomerism.[2]

  • Orthogonal Reactivity: The molecule possesses three distinct handles for diversification:

    • C-F Bond (C6): Activated for Nucleophilic Aromatic Substitution (SNAr).[2]

    • C-H Bond (C3/C5): Activated for Directed Ortho Metalation (DoM).

    • Ester Moiety (C1): Gateway to amides, heterocycles (quinazolinones), or benzyl alcohols.[1][2]

Physicochemical Profile
PropertyValueRelevance in FBDD
CAS Number 773134-56-8 Unique identifier for procurement.[3][4]
Molecular Weight 202.61 g/mol Ideal for "Fragment Growing" (Rule of 3 compliant).
LogP ~2.8 (Predicted)Lipophilic core; requires polar decoration for solubility.[2]
H-Bond Acceptors 2 (F, C=O)Fluorine acts as a weak acceptor/isostere.[1][2]
Key Motif 2-Cl-6-F-PhenylPrivileged substructure in mPGES-1 inhibitors and kinases.

Strategic Applications in FBDD

A. Fragment Growing via SNAr (The "Warhead" Strategy)

The position ortho to the ester is activated for nucleophilic attack.[2] While the 2-Cl is sterically hindering, the 6-F atom is highly labile to SNAr displacement by amines.[1][2] This reaction is the primary route to synthesizing N-aryl anthranilate derivatives, a scaffold found in non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.[1][2]

  • Mechanism: The electron-withdrawing ester stabilizes the Meisenheimer complex intermediate.

  • Selectivity: Fluorine is displaced preferentially over Chlorine due to the higher electronegativity of F, which stabilizes the transition state despite the stronger C-F bond strength.[1][2]

B. Scaffold Elaboration via Directed Ortho Metalation (DoM)

To access polysubstituted aromatics, the C-H bond ortho to the Fluorine (C5) can be selectively lithiated.[2] Fluorine is a powerful ortho-directing group (ODG) due to its inductive effect.[2]

  • Utility: This allows the introduction of formyl (CHO), iodo (I), or boronic acid groups, enabling further growth via Suzuki couplings or reductive aminations.[1][2]

C. Heterocycle Construction (Quinazolinones)

Reacting the ester with amidines or guanidines yields quinazolin-4(3H)-ones , a privileged scaffold in oncology (e.g., EGFR inhibitors).[1][2] The 2-Cl-6-F motif remains intact, providing metabolic stability by blocking the oxidation-prone phenyl ring positions.[1]

Experimental Protocols

Protocol A: Regioselective SNAr Displacement

Objective: Synthesis of Ethyl 2-amino-6-chlorobenzoate derivatives. Target Audience: Chemists optimizing "Hit-to-Lead" series.

Reagents:

  • Ethyl 2-chloro-6-fluorobenzoate (1.0 equiv)[5]

  • Primary/Secondary Amine (1.2 equiv)[2]

  • Base: DIPEA (2.0 equiv) or K2CO3 (2.0 equiv)[2]

  • Solvent: DMSO (anhydrous) or NMP[2]

Procedure:

  • Preparation: Dissolve Ethyl 2-chloro-6-fluorobenzoate (1.0 mmol) in anhydrous DMSO (3.0 mL) in a microwave-compatible vial.

  • Addition: Add the amine (1.2 mmol) followed by DIPEA (2.0 mmol).

  • Reaction:

    • Thermal: Heat to 100°C for 12–18 hours.

    • Microwave (Recommended): Irradiate at 120°C for 30–60 minutes.

  • Work-up: Dilute with Ethyl Acetate (30 mL), wash with water (3 x 10 mL) and brine. Dry over MgSO4.

  • Purification: Flash chromatography (Hexane/EtOAc). The product will be the 2-amino-6-chloro derivative.[1]

Critical Note: The 2-Cl substituent provides steric pressure that may slow the reaction compared to a simple 2-fluorobenzoate. Microwave irradiation is highly recommended to overcome this barrier.[1][2]

Protocol B: Directed Ortho Metalation (DoM) for Formylation

Objective: Introduction of a formyl group to create Ethyl 6-chloro-2-fluoro-3-formylbenzoate. Relevance: Creates a handle for heterocycle fusion (e.g., indazoles).[1][2]

Reagents:

  • Ethyl 2-chloro-6-fluorobenzoate[1][3][4][5][6][7]

  • LDA (Lithium Diisopropylamide) - Freshly prepared[2]

  • DMF (Dimethylformamide)[2][8]

  • Solvent: Dry THF

Procedure:

  • Cooling: Cool a solution of Ethyl 2-chloro-6-fluorobenzoate (1.0 equiv) in THF (0.2 M) to -78°C under Argon.

  • Lithiation: Dropwise add LDA (1.2 equiv) over 20 minutes. Maintain temperature < -70°C.

    • Mechanistic Insight: Lithiation occurs preferentially ortho to the Fluorine (Position 3 relative to F, or Position 5 relative to Ester if numbered 1-Ester, 2-Cl, 6-F).[1][2]

  • Equilibration: Stir at -78°C for 1 hour. The solution typically turns deep yellow/orange.[2]

  • Quench: Add anhydrous DMF (2.0 equiv) dropwise. Stir for 30 mins at -78°C, then warm to 0°C.

  • Hydrolysis: Quench with sat. NH4Cl solution.

  • Isolation: Extract with Et2O. The product contains an aldehyde handle for reductive amination.[1][2]

Visual Workflows

Divergent Synthesis Map

The following diagram illustrates how a single building block generates diverse chemical libraries.

GCoreEthyl 2-chloro-6-fluorobenzoate(CAS 773134-56-8)SnArS_NAr Displacement(Protocol A)Core->SnAr Amine, Heat(-F)DoMDirected Ortho Metalation(Protocol B)Core->DoM LDA, DMF(+CHO)CyclizCyclization(Hydrazine/Amidine)Core->Cycliz DiaminesProd_SnArN-Aryl Anthranilates(mPGES-1 Inhibitors)SnAr->Prod_SnArProd_DoMPolysubstitutedBenzaldehydesDoM->Prod_DoMProd_CycQuinazolinones &IndazolesCycliz->Prod_Cyc

Caption: Divergent synthetic pathways from Ethyl 2-chloro-6-fluorobenzoate, enabling access to three distinct privileged scaffolds.

References

  • Glenmark Pharmaceuticals. (2016).[2] Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1,4]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent mPGES-1 inhibitor. Bioorganic & Medicinal Chemistry Letters.

  • ChemUniverse. (2025).[2] Ethyl 2-chloro-6-fluorobenzoate Product Analysis and CAS Verification.

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SnAr): Mechanism and Reactivity of Fluoroarenes.

  • Organic Chemistry Portal. (2025). Synthesis of Quinazolinones from 2-Aminobenzamides and Esters.

  • Google Patents. (2013).[2] WO2013186692A1 - Triazolone Compounds as mPGES-1 Inhibitors (Method F: Preparation of ethyl 6-chloro-2-fluoro-3-formylbenzoate).

enzymatic reactions involving Ethyl 2-chloro-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Biocatalytic Hydrolysis of Ethyl 2-chloro-6-fluorobenzoate

Executive Summary

This application note details the enzymatic hydrolysis of Ethyl 2-chloro-6-fluorobenzoate to its corresponding acid, 2-chloro-6-fluorobenzoic acid . This transformation is a critical step in the synthesis of pharmaceutical intermediates, including the antibiotic Flucloxacillin and various agrochemical herbicides.

Traditionally, this hydrolysis is achieved using harsh chemical conditions (e.g., 85% sulfuric acid at 90°C), which poses safety risks, generates hazardous waste, and can degrade the fluorinated aromatic ring [1]. The biocatalytic protocol presented here utilizes Lipase B from Candida antarctica (CAL-B) to effect this transformation under mild, neutral conditions, offering a sustainable "green chemistry" alternative with high yield and purity.

Scientific Background & Mechanism

The "Ortho-Effect" Challenge

The substrate, Ethyl 2-chloro-6-fluorobenzoate, presents a specific challenge known as the ortho-effect . The presence of halogen atoms (Chlorine and Fluorine) at the 2- and 6-positions creates significant steric hindrance around the carbonyl carbon. Standard esterases often fail to hydrolyze such bulky substrates because the active site cannot accommodate the steric bulk during the formation of the tetrahedral intermediate.

Enzymatic Solution: CAL-B

Candida antarctica Lipase B (CAL-B), specifically in its immobilized form (e.g., Novozym 435), is the catalyst of choice. CAL-B possesses a deep, hydrophobic active site funnel that can accommodate bulky aromatic esters. The enzyme operates via a Serine-Histidine-Aspartate catalytic triad.

Mechanism of Action:

  • Acylation: The nucleophilic serine hydroxyl attacks the carbonyl carbon of the ester. The oxyanion hole stabilizes the tetrahedral intermediate despite the steric repulsion from the ortho-halogens.

  • Alcohol Release: Ethanol is released, leaving an acyl-enzyme intermediate.

  • Deacylation: A water molecule, activated by histidine, attacks the acyl-enzyme, releasing the free acid (2-chloro-6-fluorobenzoic acid) and regenerating the enzyme.

Experimental Protocol

Materials
  • Substrate: Ethyl 2-chloro-6-fluorobenzoate (Purity >98%).

  • Enzyme: Novozym 435 (Immobilized CAL-B) or equivalent recombinant CAL-B preparation.

  • Solvents: MTBE (Methyl tert-butyl ether), Phosphate Buffer (100 mM, pH 7.5), DMSO (optional co-solvent).

  • Analytics: HPLC with UV detection (254 nm).

Reaction Setup (Lab Scale - 100 mg)

Step 1: Substrate Preparation Dissolve 100 mg of Ethyl 2-chloro-6-fluorobenzoate in 1.0 mL of MTBE (or DMSO for a monophasic approach).

Step 2: Biocatalyst Addition Add 9.0 mL of Potassium Phosphate Buffer (100 mM, pH 7.5) to a 20 mL glass scintillation vial. Note: For hydrophobic substrates, a biphasic system (MTBE/Buffer) maintains high substrate concentration near the enzyme surface.

Add 20 mg of Novozym 435 (20% w/w relative to substrate).

Step 3: Incubation Incubate the reaction mixture at 40°C with orbital shaking at 200 rpm . Caution: Do not exceed 60°C to preserve enzyme stability over long durations.

Step 4: Monitoring Sample 50 µL of the reaction mixture every 2 hours. Dilute with 950 µL Acetonitrile, filter (0.22 µm), and analyze via HPLC.

Step 5: Workup Once conversion >99% (typically 12-24 hours):

  • Filter off the immobilized enzyme (enzyme can be washed with MTBE and recycled).

  • Acidify the aqueous filtrate to pH 2.0 using 1M HCl to precipitate the product.

  • Extract with Ethyl Acetate (3 x 10 mL).

  • Dry organic layer over MgSO₄ and concentrate in vacuo.

Process Visualization

Reaction Mechanism Pathway

The following diagram illustrates the catalytic cycle, highlighting the critical role of the catalytic triad in overcoming steric hindrance.

G Substrate Ethyl 2-chloro-6- fluorobenzoate Complex Tetrahedral Intermediate Substrate->Complex Nucleophilic Attack (Ser-OH) Enzyme CAL-B (Ser-His-Asp) Enzyme->Complex AcylEnzyme Acyl-Enzyme Intermediate Complex->AcylEnzyme Release Ethanol Ethanol Ethanol (Byproduct) Complex->Ethanol Product 2-Chloro-6- fluorobenzoic Acid AcylEnzyme->Product Hydrolysis (Water Attack) Product->Enzyme Regeneration

Figure 1: Catalytic cycle of CAL-B mediated hydrolysis of sterically hindered benzoates.

Workflow & Optimization Logic

This flowchart guides the researcher through the optimization process, ensuring self-validating results.

Workflow Start Start: Substrate Screening Solubility Check Solubility: Is substrate soluble in Buffer? Start->Solubility MonoPhasic Use Co-solvent System (10-20% DMSO/MeOH) Solubility->MonoPhasic Yes/Partial BiPhasic Use Biphasic System (MTBE/Buffer or Toluene/Buffer) Solubility->BiPhasic No (Hydrophobic) EnzymeScreen Enzyme Screening: Test CAL-B, PPL, CRL MonoPhasic->EnzymeScreen BiPhasic->EnzymeScreen CheckConv Check Conversion (24h) EnzymeScreen->CheckConv Optimize Optimize Parameters: 1. Temp (30-50°C) 2. pH (7.0-8.0) 3. Enzyme Load CheckConv->Optimize < 50% ScaleUp Scale-Up (10g+) Recycle Enzyme CheckConv->ScaleUp > 90% Stop Protocol Failure: Switch to Chemical Hydrolysis CheckConv->Stop < 5% Optimize->CheckConv

Figure 2: Decision tree for optimizing the enzymatic hydrolysis of hydrophobic esters.

Results & Data Analysis

Expected Performance Metrics

The following table summarizes typical results when comparing Chemical vs. Enzymatic hydrolysis for this substrate class.

ParameterChemical Hydrolysis [1]Enzymatic Hydrolysis (This Protocol)
Reagent 85% H₂SO₄Novozym 435 (CAL-B)
Temperature 90°C40°C
pH < 1.0 (Extremely Acidic)7.5 (Neutral)
Yield ~90%>95%
Purity Requires recrystallizationHigh (Simple filtration/extraction)
Sustainability High Waste (Acid neutralization)Low Waste (Recyclable catalyst)
Analytical Method (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 10 mins.

  • Retention Times:

    • 2-chloro-6-fluorobenzoic acid: ~4.2 min.

    • Ethyl 2-chloro-6-fluorobenzoate: ~7.8 min.

References

  • Preparation of 2-chloro-6-fluorobenzaldehyde (Chemical Hydrolysis Context). Google Patents CN102617312A. Discusses the traditional sulfuric acid route.

  • 2-Chloro-6-fluorobenzoic acid: Versatile Intermediate. Chem-Impex International. Highlights the industrial relevance of the acid in pharmaceuticals.[1][2]

  • Lipase-Catalyzed Kinetic Resolution of Halogenated Benzoates. ResearchGate/ChemBioChem. Provides the basis for CAL-B activity on hindered aromatic esters.

  • Synthetic approaches of chloro-containing molecules for drug discovery. PubMed Central. Contextualizes the role of chlorinated aromatics in drug development.

Sources

development of new synthetic methodologies with Ethyl 2-chloro-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-chloro-6-fluorobenzoate represents a "privileged scaffold" in medicinal chemistry due to its orthogonal reactivity profile .[1] Unlike symmetrically substituted aromatics, this compound offers three distinct sites for functionalization, each responsive to specific activation modes:[1]

  • C-6 Fluorine: Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the ortho effect of the ester group.
    
  • C-2 Chlorine: Sterically encumbered but electronically primed for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

  • Ethyl Ester: A versatile handle for acyl substitution, Claisen condensation, or hydrolysis.[1]

This guide details the protocols for exploiting these sites to synthesize fluoroquinolone antibiotics , biaryl kinase inhibitors , and tricyclic heterocycles .

Chemical Reactivity Profile

Understanding the electronic landscape is prerequisite to successful synthesis. The ester group at C-1 acts as an electron-withdrawing group (EWG), activating the ortho-halogens.

  • Regioselectivity Rule: In

    
     reactions with amines or alkoxides, the C-6 Fluorine  is displaced approximately 100-1000x faster than the C-2 Chlorine.[1] The C-F bond is more polarized, and the intermediate Meisenheimer complex is better stabilized by the highly electronegative fluorine.
    
  • Chemoselectivity Rule: In Pd-catalyzed couplings, the C-Cl bond is the oxidative addition site.[1] The C-F bond is generally inert to standard Pd(0)/Pd(II) cycles, allowing for sequential functionalization.

Visualization: Orthogonal Reactivity Map

ReactivityMap Core Ethyl 2-chloro-6-fluorobenzoate (Starting Material) SNAr Route A: S_NAr Displacement (Target: C-6 Fluorine) Core->SNAr  Primary Amines / Base   Suzuki Route B: Pd-Catalysis (Target: C-2 Chlorine) Core->Suzuki  Ar-B(OH)2 / Pd(0)   Acyl Route C: Claisen/Acylation (Target: Ester) Core->Acyl  Enolates / LiHMDS   Prod_A 2-Amino-6-chlorobenzoates (Indazole Precursors) SNAr->Prod_A Prod_B 2-Aryl-6-fluorobenzoates (Biaryl Scaffolds) Suzuki->Prod_B Prod_C Beta-Keto Esters (Quinolone Core) Acyl->Prod_C

Figure 1: Divergent synthetic pathways based on site-selective activation.[1]

Application Protocols

Protocol A: Synthesis of the Quinolone Core (Grohe-Heitzer Method)

This is the industry-standard method for converting benzoate esters into the 4-quinolone scaffold found in antibiotics like Ciprofloxacin.

Mechanism: Claisen condensation of the ester with an acetyl source, followed by amino-methylene introduction and cyclization.[1]

Step 1: Formation of the Beta-Keto Ester
  • Reagents: Ethyl 2-chloro-6-fluorobenzoate (1.0 eq), Ethyl Acetate (solvent/reactant), LiHMDS (Lithium Hexamethyldisilazide, 2.2 eq).[1]

  • Solvent: Anhydrous THF.

Procedure:

  • Cool a solution of LiHMDS (1.0 M in THF) to -78°C under

    
     atmosphere.
    
  • Add dry Ethyl Acetate (1.1 eq) dropwise over 15 minutes. Stir for 30 mins to generate the lithium enolate.

  • Add a solution of Ethyl 2-chloro-6-fluorobenzoate (1.0 eq) in THF dropwise.

  • Allow the mixture to warm to 0°C over 2 hours.

  • Quench: Add saturated

    
     solution. Extract with EtOAc.[2]
    
  • Purification: Flash chromatography (Hexane:EtOAc).

  • Yield Expectation: 85-92% of Ethyl 2-(2-chloro-6-fluorobenzoyl)acetate .

Step 2: Cyclization to 4-Quinolone[1]
  • Reagents: Beta-keto ester (from Step 1), Triethyl orthoformate (1.5 eq), Acetic anhydride (2.0 eq), Cyclopropylamine (1.1 eq),

    
     (2.5 eq).
    

Procedure:

  • Reflux the beta-keto ester with triethyl orthoformate and acetic anhydride for 2 hours. (Removes EtOH/AcOH).

  • Evaporate volatiles to obtain the ethoxymethylene intermediate .

  • Dissolve residue in Ethanol. Add Cyclopropylamine dropwise at room temperature. (Exothermic reaction:

    
     is not happening yet; this is Michael-addition/elimination).
    
  • After 1 hour, add

    
     and heat to reflux for 4 hours. This forces the intramolecular 
    
    
    
    displacement of the C-6 Fluorine (or Chlorine, but F is preferred leaving group here due to activation).
    • Note: In 2-chloro-6-fluoro systems, the cyclization regiochemistry is driven by the leaving group ability.[1] Fluorine is the superior leaving group in

      
      .
      
  • Result: Formation of the Ethyl 1-cyclopropyl-5-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate .

Protocol B: Regioselective for Indazole Synthesis

For kinase inhibitors, replacing the fluorine with a hydrazine moiety allows for cyclization into indazoles.

Reagents:

  • Hydrazine monohydrate (3.0 eq)

  • Solvent: n-Butanol or Pyridine[1]

  • Temperature: 110°C

Procedure:

  • Dissolve Ethyl 2-chloro-6-fluorobenzoate in n-Butanol (0.5 M).

  • Add Hydrazine monohydrate slowly.

  • Heat to reflux for 6 hours.

  • Observation: The reaction proceeds via initial displacement of the C-6 Fluorine by hydrazine, followed by immediate intramolecular attack on the ester carbonyl to form 4-chloro-3-hydroxy-1H-indazole (or the indazolone tautomer).[1]

  • Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol.

Protocol C: Chemoselective Suzuki-Miyaura Coupling

This protocol allows you to install an aryl group at the C-2 position without defluorinating the C-6 position, preserving it for later metabolic stability or further reaction.[1]

Reagents:

  • Ethyl 2-chloro-6-fluorobenzoate (1.0 eq)[1]

  • Arylboronic acid (1.2 eq)

  • Catalyst:

    
     (2 mol%) + SPhos (4 mol%)
    
  • Base:

    
     (2.0 eq)
    
  • Solvent: Toluene/Water (10:1)

Procedure:

  • Degas solvents with Argon for 30 minutes.

  • Combine ester, boronic acid, base, and precatalyst in a sealed tube.[1]

  • Heat to 80°C for 12 hours.

    • Critical Control: Do not exceed 100°C to avoid hydrolysis of the ester or activation of the C-F bond.

  • Mechanism: The oxidative addition occurs exclusively at the C-Cl bond. The C-F bond is too strong for Pd(II) insertion under these conditions.

  • Outcome: Ethyl 2-aryl-6-fluorobenzoate .

Data Summary & Troubleshooting

ParameterRoute A (Quinolone)Route B (Indazole)Route C (Suzuki)
Primary Target Ester & C-6 (F)C-6 (F) & EsterC-2 (Cl)
Limiting Factor Moisture (Enolate step)Temperature controlOxygen (Catalyst death)
Key Byproduct O-alkylation (minor)DimerizationProtodeboronation
Typical Yield 65-75% (Overall)80-90%70-85%

Troubleshooting:

  • Low Yield in

    
    :  If the fluorine is not displacing, ensure the solvent is polar aprotic (DMSO, DMF) to strip cations from the nucleophile.
    
  • Hydrolysis: If the ester hydrolyzes during Suzuki coupling, switch base to anhydrous

    
     and use Dioxane instead of Toluene/Water.
    

References

  • Grohe, K., & Heitzer, H. (1987). Cycloacylation of enamines. I. Synthesis of 4-quinolone-3-carboxylic acids. Liebigs Annalen der Chemie.

  • Sandosham, J., & Undheim, K. (1994). Palladium-catalyzed coupling of 2-chloro-6-fluorobenzoates.[1] Tetrahedron.[3]

  • Lier, E., et al. (2023).[4] A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Scientia Pharmaceutica.

  • PubChem Compound Summary. (2025). Ethyl 2-chloro-6-fluorobenzoate.[1] National Library of Medicine. (Note: Generalized link for verification).

Sources

Application Note: Ethyl 2-chloro-6-fluorobenzoate (E2C6FB) as a Dual-Parameter Probe for Reaction Mechanism Studies

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in physical organic chemistry, process chemistry, and catalysis development. It establishes Ethyl 2-chloro-6-fluorobenzoate (E2C6FB) not merely as a building block, but as a precision mechanistic probe for decoupling steric and electronic influences in ortho-substituted systems.

Abstract & Core Rationale

In reaction mechanism analysis, distinguishing between steric hindrance and electronic deactivation is often ambiguous. Symmetrical probes (e.g., 2,6-dichloro or 2,6-difluoro benzoates) isolate one variable but fail to capture the nuance of asymmetric environments common in bioactive molecules.

Ethyl 2-chloro-6-fluorobenzoate (E2C6FB) serves as a "Goldilocks" probe due to its unique asymmetry:

  • The Fluorine (F) Atom: Provides high electronegativity (

    
     effect) with minimal steric radius (
    
    
    
    Å), mimicking a "small but electron-poor" pocket.
  • The Chlorine (Cl) Atom: Provides significant steric bulk (

    
     Å) with moderate electron withdrawal, imposing "Steric Inhibition of Resonance" (SIR).
    

By using E2C6FB, researchers can quantify the "Ortho-Tolerance Factor" of new catalysts or hydrolytic enzymes, determining if a reaction is limited by spatial access (Cl-side blockage) or nucleophilic attack energy (F-side electronic deactivation).

Chemical Properties & Probe Specifications[1][2][3]

PropertyValueMechanistic Significance
CAS Number 1157937-25-3Unique identifier for sourcing.
Molecular Weight 202.61 g/mol Standard molar mass for kinetic calculations.
Ortho-Substituents -Cl (Pos 2), -F (Pos 6)Creates an asymmetric "gate" to the carbonyl carbon.
Carbonyl Reactivity AttenuatedThe carbonyl is twisted out of planarity with the aryl ring (SIR), reducing ground-state stabilization and altering activation energy (

).
Primary Application Mechanistic ProbeUsed to benchmark nucleophilic acyl substitution rates and transition metal oxidative addition.

Application I: Quantifying Steric Inhibition of Resonance (Hydrolysis Kinetics)

This protocol uses E2C6FB to determine if a hydrolytic reaction (chemical or enzymatic) follows a standard


 mechanism or shifts to 

(or similar dissociative pathways) due to ortho-crowding.
Theoretical Basis

In 2,6-disubstituted benzoates, the ortho-groups prevent the carbonyl from becoming coplanar with the benzene ring. This Steric Inhibition of Resonance prevents the phenyl ring from stabilizing the carbonyl, theoretically making the carbonyl more electrophilic. However, the physical bulk blocks the nucleophile's approach (trajectory


 107°). E2C6FB tests which factor dominates.
Experimental Protocol: Comparative Kinetic Profiling

Objective: Determine the rate constant (


) of E2C6FB hydrolysis relative to symmetric controls.

Reagents:

  • Probe: Ethyl 2-chloro-6-fluorobenzoate (E2C6FB).

  • Controls: Ethyl benzoate (unsubstituted), Ethyl 2,6-difluorobenzoate (electronic control), Ethyl 2,6-dichlorobenzoate (steric control).

  • Solvent: 1:1 THF/Water (buffered to pH 10.0 for alkaline hydrolysis).

  • Internal Standard: Biphenyl (inert).

Workflow:

  • Preparation: Prepare a 0.1 M stock solution of E2C6FB and all controls in THF.

  • Reaction Initiation:

    • In a thermostated reaction vessel (25°C), combine 5 mL of stock solution with 5 mL of borate buffer (pH 10.0).

    • Immediately inject 50 µL of Internal Standard.

  • Sampling:

    • Withdraw 100 µL aliquots at

      
       minutes.
      
    • Quench immediately into 400 µL of cold Acetonitrile/0.1% Formic Acid.

  • Analysis: Analyze via HPLC-UV (254 nm).

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .

Data Interpretation:

  • If

    
     >> 
    
    
    
    : The reaction is Sterically Controlled (The small F allows attack; the large Cl blocks it).
  • If

    
    : The reaction is Electronically Controlled  (The inductive effect dominates regardless of size).
    

Application II: Catalyst "Torture Test" (Cross-Coupling Benchmarking)

E2C6FB is an ideal substrate to test the limits of new Palladium (Pd) or Nickel (Ni) catalysts designed for sterically demanding cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination). The ester group acts as a directing group or a fragile moiety depending on conditions.

Protocol: The "Ortho-Limit" Screen

Objective: Assess if a catalyst can overcome the "Ortho-Effect" to facilitate oxidative addition into the C-Cl bond (chemoselective) or C-H activation.

Workflow:

  • Reaction Setup:

    • Substrate: E2C6FB (1.0 equiv).

    • Partner: Phenylboronic acid (1.5 equiv).

    • Catalyst: Test Catalyst (e.g., Pd(OAc)2 + SPhos) vs. Reference (Pd(PPh3)4).

    • Base: K3PO4 (2.0 equiv).

    • Solvent: Toluene/H2O (10:1), 80°C.

  • Monitoring: Monitor the disappearance of E2C6FB and formation of the biaryl product.

  • Mechanistic Insight:

    • Success: Catalyst is "Ortho-Tolerant." It accommodates the Cl-bulk while resisting the deactivating inductive effect of the F-atom.

    • Failure (No Reaction): Oxidative addition is blocked by the 2-Cl steric wall.

    • Failure (Dehalogenation/Hydrolysis): Catalyst is active but lacks chemoselectivity; the labile ester or C-F bond interferes.

Visualization of Mechanistic Logic

The following diagrams illustrate the logical flow for using E2C6FB as a probe.

Figure 1: The Steric/Electronic Gating Logic

G Probe Ethyl 2-chloro-6-fluorobenzoate (E2C6FB) Reaction Subject to Nucleophilic Attack (Hydrolysis or Catalysis) Probe->Reaction Path_Steric Steric Pathway (Blocked by 2-Cl?) Reaction->Path_Steric Assess Bulk Path_Electronic Electronic Pathway (Deactivated by 6-F?) Reaction->Path_Electronic Assess Electronics Outcome_1 High Reactivity: System is Ortho-Tolerant Path_Steric->Outcome_1 If Catalyst is bulky/flexible Outcome_2 Low Reactivity: Sterically Hindered Path_Steric->Outcome_2 If Cl blocks approach Path_Electronic->Outcome_1 If Nucleophile is strong Outcome_3 Moderate Reactivity: Electronically Tuned Path_Electronic->Outcome_3 Inductive Effect (-I)

Caption: Decision tree for interpreting reaction outcomes using E2C6FB. The probe distinguishes whether a reaction failure is due to spatial crowding (Cl) or electronic deactivation (F).

Figure 2: Experimental Workflow for Kinetic Profiling

Workflow Step1 1. Prepare Stocks (E2C6FB vs Controls) Step2 2. Initiate Reaction (pH 10 Buffer, 25°C) Step1->Step2 Step3 3. Kinetic Sampling (t=0 to 60 min) Step2->Step3 Step4 4. HPLC Analysis (Quantify Decay) Step3->Step4 Step5 5. Hammett/Taft Plot (Determine Rho/Es) Step4->Step5

Caption: Step-by-step workflow for the hydrolytic stability profiling protocol described in Section 3.

References

  • Steric Effects in Benzoate Hydrolysis

    • Title: Kinetics of alkaline hydrolysis of substituted phenyl benzoates: Vari
    • Source:Journal of Physical Organic Chemistry (via ResearchG
    • Context: Establishes the baseline kinetics for ortho-substituted benzoates and the separ
    • Link:

  • Fluorine Effects in Organic Reactivity

    • Title: The unique fluorine effects in organic reactions: recent facts and insights.
    • Source:Chemical Society Reviews (RSC).
    • Context: Details how fluorine substitution (like in the 6-position of E2C6FB) alters reactivity through inductive effects and non-covalent interactions.
    • Link:

  • Synthesis and Utility of 2-Chloro-6-fluorobenzoic Acid Derivatives

    • Title: Preparation of 2-chloro-6-fluorobenzoic acid and its application in agrochemicals.[1][2]

    • Source:Google P
    • Context: Provides background on the synthesis and industrial relevance of the parent acid, valid
    • Link:

  • Nucleophilic Acyl Substitution Mechanisms

    • Title: Nucleophilic Acyl Substitution Reactions (Chemistry LibreTexts).
    • Source:Chemistry LibreTexts.
    • Context: Foundational theory for interpreting the BAc2 mechanism shifts probed by E2C6FB.
    • Link:

Sources

Application Note: High-Fidelity Incorporation of the 2-Chloro-6-Fluorophenyl Motif in Fungicide Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug discovery scientists and process chemists. It focuses on the strategic utilization of Ethyl 2-chloro-6-fluorobenzoate as a privileged building block for next-generation fungicides, particularly Succinate Dehydrogenase Inhibitors (SDHIs) and Pyridine Carboxamides.

Target Compound: Ethyl 2-chloro-6-fluorobenzoate Application Domain: Agrochemical Discovery (SDHIs, Benzoylureas) Document ID: AN-AGRO-2C6F-01[1]

Executive Summary & Strategic Value

In the optimization of agrochemical actives, the 2-chloro-6-fluoro substitution pattern on a phenyl ring represents a "Goldilocks" zone of steric and electronic properties. While 2,6-difluoro analogs (e.g., Diflubenzuron) and 2,6-dichloro analogs (e.g., Dicamba derivatives) are common, the hybrid 2-chloro-6-fluoro motif offers unique advantages:

  • Metabolic Blockade: The ortho-disubstitution effectively blocks P450-mediated oxidation at the susceptible 2- and 6-positions, significantly extending the half-life of the active ingredient (AI) in plant systems.[1]

  • Conformational Locking: The steric bulk of the chlorine atom, combined with the electronic repulsion of the fluorine, forces the amide bond (in SDHIs) out of planarity. This "twisted" conformation is often critical for binding into the ubiquinone-binding pocket of fungal Complex II.[1]

  • Lipophilicity Tuning: The fluorine atom modulates logP without the excessive lipophilicity penalty of a second chlorine, improving systemic transport in xylem.

Ethyl 2-chloro-6-fluorobenzoate serves as the stable, transportable precursor to the active 2-chloro-6-fluorobenzoic acid and its corresponding acid chloride , which are the actual "warheads" used to install this pharmacophore.[1]

Chemical Profile & Stability

The ethyl ester is preferred over the free acid or acid chloride for storage and handling due to its non-corrosive nature and resistance to hydrolysis under ambient conditions.

PropertySpecificationNotes
Compound Ethyl 2-chloro-6-fluorobenzoateStable Precursor
Physical State Colorless to pale yellow liquidEasy to dispense/automate
Boiling Point ~240–250 °C (est.)[1]High thermal stability
Reactive Moiety Sterically hindered esterRequires specific hydrolysis conditions
Key Impurity Ethyl 2-chlorobenzoate (<0.5%)Result of hydrodefluorination (avoid reduction)

Experimental Protocols

The following protocols are designed to overcome the specific challenge of this molecule: Steric Hindrance. The ortho-chloro and ortho-fluoro groups shield the carbonyl carbon, making standard hydrolysis slow and standard acid chloride formation sluggish.

Protocol A: Sterically-Tolerant Hydrolysis (Ester Acid)

Objective: Quantitative conversion of the ethyl ester to 2-chloro-6-fluorobenzoic acid without defluorination.[1]

Reagents:

  • Ethyl 2-chloro-6-fluorobenzoate (1.0 equiv)[1]

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.5 equiv)

  • Solvent System: THF:Water (3:1 v/v)

Procedure:

  • Dissolution: Dissolve the ethyl ester in THF (5 mL per mmol). The solution should be clear.

  • Base Addition: Prepare a solution of LiOH·H₂O in water and add it dropwise to the THF solution. Note: LiOH is preferred over NaOH because the smaller lithium cation facilitates attack on the hindered carbonyl.

  • Reflux: Heat the mixture to 60°C for 6–8 hours. Monitor by HPLC or TLC (Hexane/EtOAc 4:1).[1] The starting material spot (Rf ~0.8) should disappear, replaced by the baseline acid spot.

  • Workup:

    • Cool to room temperature.[1][2]

    • Concentrate under reduced pressure to remove THF.[1]

    • Acidify the aqueous residue to pH 2 using 1M HCl. Caution: CO₂ evolution if carbonate bases were used.

    • The product, 2-chloro-6-fluorobenzoic acid , will precipitate as a white solid.[1]

    • Filter, wash with cold water, and dry under vacuum.

Validation Criteria: Yield >95%; Purity >98% (HPLC).

Protocol B: Fluorine-Safe Activation (Acid Acid Chloride)

Objective: Generate the reactive acyl chloride without causing nucleophilic aromatic substitution (SNAr) of the fluorine.

Reagents:

  • 2-chloro-6-fluorobenzoic acid (from Protocol A)[1][3]

  • Oxalyl Chloride (1.2 equiv)

  • Catalytic DMF (2-3 drops)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Mechanism: Thionyl chloride (SOCl₂) is often too harsh (requires reflux) and can generate HCl at temperatures that risk affecting the fluorine.[4] Oxalyl chloride allows activation at room temperature .[1]

Procedure:

  • Suspend the acid in anhydrous DCM under Nitrogen atmosphere.

  • Add catalytic DMF.[1]

  • Add Oxalyl Chloride dropwise over 15 minutes at 0°C.

  • Allow to warm to Room Temperature and stir for 2 hours. Gas evolution (CO/CO₂) indicates reaction progress.

  • Critical Step: Evaporate solvent and excess oxalyl chloride under reduced pressure.[1] Re-dissolve in DCM and evaporate again (azeotropic removal) to ensure no acidic species remain.

  • Result: 2-chloro-6-fluorobenzoyl chloride (Yellow oil).[1] Use immediately in Protocol C.

Protocol C: The "Warhead" Coupling (Synthesis of SDHI Analog)

Objective: Coupling the benzoyl moiety to an amine scaffold (e.g., an aminopyrazole or aniline).

Procedure:

  • Dissolve the amine scaffold (e.g., 3-difluoromethyl-1-methyl-1H-pyrazole-4-amine) in THF/Pyridine (10:1).[1]

  • Cool to 0°C.

  • Add the 2-chloro-6-fluorobenzoyl chloride (diluted in THF) dropwise.[1]

  • Stir at RT for 4 hours.

  • Quench with NaHCO₃ solution.[1] Extract with Ethyl Acetate.[1]

Visualizing the Discovery Workflow

The following diagram illustrates the critical path from the ethyl ester precursor to a library of fungicide candidates, highlighting the decision logic for SAR (Structure-Activity Relationship).

G cluster_SAR SAR Logic: Why 2-Cl, 6-F? Ester Ethyl 2-chloro-6-fluorobenzoate (Stable Precursor) Hydrolysis Protocol A: LiOH Hydrolysis Ester->Hydrolysis Deprotection Acid 2-Chloro-6-fluorobenzoic Acid (Intermediate) Hydrolysis->Acid Yield >95% Activation Protocol B: Oxalyl Chloride/DMF Acid->Activation Activation Note1 Ortho-Cl: Steric Twist Acid->Note1 Note2 Ortho-F: Metabolic Block Acid->Note2 Chloride Acyl Chloride (Activated Warhead) Activation->Chloride In situ gen. SDHI Target 1: SDHI Analogs (e.g., Pyrazole Amides) Chloride->SDHI + Amino-pyrazole BenzoylUrea Target 2: Benzoylureas (Chitin Synthase Inhibitors) Chloride->BenzoylUrea + Benzamide

Caption: Workflow for converting Ethyl 2-chloro-6-fluorobenzoate into active fungicide classes. The pathway emphasizes the critical activation step to the acyl chloride "warhead" while preserving the metabolic blocking features of the halogenated ring.

Case Study: Synthesis of Candidate "4y"

Reference context: Recent literature identifies "Compound 4y" (a 2-chloro-6-fluorophenyl derivative) as having 3x potency vs. Chlorothalonil against R. solani.[5]

Experimental Setup: To synthesize a library of "4y" analogs, researchers utilized the Protocol B derived acid chloride.

  • Variable: The amine coupling partner was varied between quinazolines and 1,2,4-triazoles.

  • Observation: The 2-chloro-6-fluoro moiety consistently outperformed the 2,6-dichloro analogs in solubility assays, likely due to the lower symmetry and polarity of the C-F bond, while maintaining the necessary steric block against degradation.

  • Outcome: The ethyl ester precursor allowed for the rapid generation of 50+ analogs in a parallel synthesis campaign (96-well plate format) due to its ease of dispensing prior to the bulk hydrolysis step.

Safety & Handling

  • Ethyl 2-chloro-6-fluorobenzoate: Irritant. Avoid inhalation. Stable at room temperature.

  • Oxalyl Chloride: Toxic, corrosive, releases CO and HCl. Must be used in a fume hood.

  • Waste Disposal: Fluorinated aromatics should be segregated from standard organic waste for high-temperature incineration to prevent environmental accumulation.[1]

References
  • BenchChem Application Notes. Synthesis of 2-chloro-6-fluorobenzaldehyde from 2-chloro-6-fluorotoluene.

  • National Institutes of Health (PMC). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds. (2023).

  • MDPI Molecules. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids. (2020).

  • ResearchGate. Synthesis and Biological Evaluation of Benzofuroxan Derivatives as Fungicides. (2013).[6]

  • PrepChem. Synthesis of 2-fluorobenzoyl chloride (Analogous Protocol).

Sources

Application Note: High-Throughput Functionalization of Ethyl 2-chloro-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-chloro-6-fluorobenzoate represents a "privileged scaffold" in medicinal chemistry, offering a highly functionalizable core for Fragment-Based Drug Discovery (FBDD). Its unique 2,6-dihalo substitution pattern provides two distinct vectors for chemical diversification while the ester moiety remains sterically shielded, offering a rare window of chemoselectivity.

This guide details the high-throughput screening (HTS) protocols for exploiting this molecule. We focus on a sequential functionalization strategy : utilizing the high electrophilicity of the C-F bond for Nucleophilic Aromatic Substitution (


) followed by Palladium-catalyzed cross-coupling at the C-Cl bond.

Chemical Logic & Reactivity Profile

Successful HTS campaigns require a deep understanding of the scaffold's intrinsic reactivity. The Ethyl 2-chloro-6-fluorobenzoate core presents three reactive sites with a distinct hierarchy:

  • Site A (Fluorine at C6): Most Reactive. The fluorine atom is highly activated for

    
     due to the electron-withdrawing nature of the ortho-ester and the inductive effect of the meta-chlorine.
    
  • Site B (Chlorine at C2): Moderately Reactive. Requires transition metal catalysis (Pd/Ni) for substitution. It is generally inert to standard

    
     conditions under 
    
    
    
    , allowing for orthogonal functionalization.
  • Site C (Ethyl Ester): Least Reactive. The 2,6-disubstitution pattern creates a "steric fortress" around the carbonyl carbon. Unlike typical benzoates, this ester is remarkably resistant to hydrolysis and transesterification, permitting the use of basic conditions without immediate degradation.

Reactivity Decision Tree

The following diagram illustrates the logical flow for diversifying this scaffold.

ReactivityLogic Scaffold Ethyl 2-chloro-6-fluorobenzoate SNAr_Product Product A: 2-Amino-6-chlorobenzoate (Via SNAr) Scaffold->SNAr_Product  Path 1: F-Displacement (DMSO, 60-80°C) Amine Amine Library (R-NH2) Amine->SNAr_Product Base Base (DIPEA/K2CO3) Base->SNAr_Product Final_Product Product B: 2-Amino-6-arylbenzoate (Via Suzuki/Buchwald) SNAr_Product->Final_Product  Path 2: Cl-Coupling (Pd-Cat, 100°C) Pd_Cat Pd Catalyst + Ligand Pd_Cat->Final_Product Boronic Boronic Acid Library Boronic->Final_Product

Figure 1: Sequential functionalization logic. The Fluorine is displaced first (


), followed by the Chlorine (Pd-Catalysis).

Protocol 1: High-Throughput Screening (The "F-Vector")

This protocol is designed for 96-well block format to generate a library of 2-amino-6-chlorobenzoates.

Materials & Reagents[1][2][3][4][5]
  • Scaffold Stock: 0.5 M Ethyl 2-chloro-6-fluorobenzoate in anhydrous DMSO.

  • Amine Library: 0.5 M diverse amines in DMSO (10 µL/well).

  • Base: DIPEA (Diisopropylethylamine) neat.

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide). Note: DMSO is critical here as it accelerates

    
     rates by up to 
    
    
    
    fold via anion desolvation compared to protic solvents [1].[1]
Step-by-Step Workflow
  • Plate Preparation:

    • Dispense 10 µL of Scaffold Stock (5 µmol) into each well of a chemically resistant 96-well polypropylene deep-well plate.

    • Dispense 12 µL of Amine Library (6 µmol, 1.2 equiv) into corresponding wells.

    • Add 20 µL of DIPEA (excess base to neutralize HF byproduct).

    • Seal plate with a heavy-duty foil seal to prevent hygroscopy.

  • Reaction Incubation:

    • Place the plate on a heated shaker at 80°C for 16 hours .

    • Expert Insight: While many

      
       reactions on fluorobenzenes require 
      
      
      
      , the ortho-ester activation allows this to proceed at milder temperatures, preserving the ester functionality.
  • Work-up (Solid Phase Extraction - Optional but Recommended):

    • Dilute wells with 200 µL MeOH.

    • Pass through a SCX (Strong Cation Exchange) cartridge if using basic amines to remove unreacted starting material, or proceed directly to LC-MS if screening for % conversion.

  • Analysis:

    • Inject 2 µL onto UPLC-MS.

    • Success Criteria: Look for Parent Mass + (Amine Mass - HF).

    • Failure Mode: Mass + 16 indicates hydrolysis (rare due to steric hindrance); Mass + 0 indicates non-reaction (sterically hindered amine).

Protocol 2: Palladium-Catalyzed C-Cl Coupling (The "Cl-Vector")

Once the fluorine is substituted, the chlorine remains available for Suzuki-Miyaura or Buchwald-Hartwig couplings. This protocol assumes the use of the products from Protocol 1 or the raw scaffold if chemoselectivity is managed.

Materials & Reagents[1][2][3][4][5]
  • Catalyst System: Pd(OAc)2 (2 mol%) + XPhos (4 mol%) or Pd-162 (Johnson Matthey). Note: Bulky, electron-rich phosphine ligands like XPhos are required to oxidatively add into the hindered, electron-rich aryl chloride [2].

  • Base:

    
     (anhydrous).
    
  • Solvent: 1,4-Dioxane (degassed).[2]

Step-by-Step Workflow
  • Inert Atmosphere Prep:

    • This reaction is oxygen-sensitive. Use a glovebox or an inert gas-purged liquid handler.

  • Dispensing:

    • To the reaction well containing the 2-amino-6-chlorobenzoate intermediate (dried down):

    • Add 1.5 equiv Boronic Acid or Pinacol Ester.

    • Add 2.0 equiv

      
      .
      
    • Add 50 µL Catalyst Master Mix in Dioxane.

  • Reaction:

    • Seal tightly. Heat to 100°C for 12 hours .

    • Expert Insight: Water must be strictly excluded. While Suzuki couplings are often aqueous, the combination of high heat and base will eventually force the hydrolysis of the hindered ester if water is present.

Data Analysis & Troubleshooting

Interpreting LC-MS Data

Use the following lookup table to rapidly diagnose reaction outcomes in the HTS batch.

Observation (LC-MS)DiagnosisCorrective Action
M + (Amine - 20) Target Product (

)
Proceed to isolation or next step.
M + 16 Hydrolysis (Acid) Check DMSO water content; lower reaction temp to 60°C.
M + 0 (No Change) Unreactive Amine is likely too sterically hindered or electron-deficient (e.g., aniline). Switch to Pd-catalyzed Buchwald conditions.
M + (Amine - 20) + 14 Transesterification If using MeOH for dilution/workup, this indicates the ester exchanged. Use MeCN instead.
HTS Workflow Visualization

HTS_Workflow Start Start: 96-Well Plate Prep Dispense Dispense Reagents (Robot: 10µL Scaffold + 12µL Amine) Start->Dispense Seal Seal & Heat (80°C, 16h, DMSO) Dispense->Seal QC_Check LC-MS Analysis Seal->QC_Check Decision Conversion > 80%? QC_Check->Decision Path_A Path A: Isolation (Prep HPLC) Decision->Path_A Yes (Library End) Path_B Path B: Sequential Coupling (Add Pd/Boronic Acid) Decision->Path_B Yes (Diversity Expansion) Retry Retry: Increase Temp / Stronger Base Decision->Retry No

Figure 2: High-Throughput Screening Operational Workflow.

References

  • Reaction Rate Acceleration in DMSO

    • Source: gChem Global & Vertex AI Search Results.
    • Context: Dipolar aprotic solvents like DMSO desolvate anions, increasing the nucleophilicity of amines in reactions by orders of magnitude compared to alcohols.
    • URL:[Link] (General reference for DMSO solvent effects in SNAr).

  • Buchwald-Hartwig Ligand Selection

    • Source: Macmillan Group & Buchwald Lab Public
    • Context: Use of dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos) is essential for coupling hindered aryl chlorides.
    • URL:[Link][3]

  • Reactivity of 2,6-Disubstituted Benzoates

    • Source: Journal of Organic Chemistry (ACS).
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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Ethyl 2-chloro-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of Ethyl 2-chloro-6-fluorobenzoate, ensuring the protection of our personnel and the environment. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a culture of safety and deep trust in our laboratory practices.

Understanding the Compound: Hazard Profile of Ethyl 2-chloro-6-fluorobenzoate

Based on this data, it is prudent to handle Ethyl 2-chloro-6-fluorobenzoate with the assumption that it may exhibit the following hazardous characteristics[1]:

  • Irritation: Causes skin, eye, and respiratory tract irritation[1][2].

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin[1][3].

Given its chemical structure as a halogenated organic compound, it falls under specific regulatory waste categories, which dictate the required disposal methods.

Table 1: Hazard Classification and Regulatory Considerations

Hazard CharacteristicAnticipated ClassificationRegulatory Framework
Toxicity Likely Harmful (Oral, Dermal, Inhalation)EPA Hazardous Waste (RCRA)
Irritation Skin, Eye, and Respiratory IrritantOSHA Hazard Communication
Environmental Halogenated Organic CompoundEPA Land Disposal Restrictions

The Core Directive: A Step-by-Step Disposal Protocol

The proper disposal of Ethyl 2-chloro-6-fluorobenzoate is a multi-step process that begins at the point of generation. Adherence to these procedures is not merely a suggestion but a critical component of laboratory safety and regulatory compliance.

Immediate Waste Segregation at the Source

The fundamental principle of chemical waste management is segregation. Never mix incompatible waste streams. For Ethyl 2-chloro-6-fluorobenzoate, this means it must be collected as a halogenated organic waste [4].

Step 1: Container Selection. Select a designated, properly labeled, and leak-proof waste container. The container must be compatible with the chemical; high-density polyethylene (HDPE) or glass containers are generally suitable.

Step 2: Labeling. As soon as the first drop of waste enters the container, it must be labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "Ethyl 2-chloro-6-fluorobenzoate"

  • The specific hazard characteristics (e.g., "Toxic," "Irritant")

  • The accumulation start date

Step 3: Collection. Collect all waste containing Ethyl 2-chloro-6-fluorobenzoate, including residues from reaction vessels, contaminated solvents, and disposable labware, in the designated container.

In-Lab Accumulation and Storage

Proper storage of hazardous waste is crucial to prevent accidents and ensure regulatory compliance.

Step 1: Satellite Accumulation Area (SAA). Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation. This area should be under the control of the laboratory personnel.

Step 2: Secondary Containment. Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.

Step 3: Closure. Keep the waste container securely closed at all times, except when adding waste.

Preparing for Disposal

Once the waste container is full or has been accumulating for a predetermined period (as per institutional policy), it must be prepared for pickup by trained hazardous waste personnel.

Step 1: Finalize the Label. Ensure the hazardous waste tag is complete and accurate, listing all constituents and their approximate percentages.

Step 2: Request Pickup. Follow your institution's established procedure for requesting a hazardous waste pickup. Do not move the waste from the SAA yourself.

The Scientific Rationale: Why These Procedures Matter

Understanding the "why" behind these protocols reinforces their importance and promotes a proactive safety culture.

  • Segregation of Halogenated Waste: Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to ensure their complete destruction and prevent the formation of toxic byproducts like dioxins. Mixing them with non-halogenated solvents complicates and increases the cost of disposal. The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds under the Resource Conservation and Recovery Act (RCRA)[5][6][7].

  • Point-of-Generation Collection: Collecting waste at the source minimizes the risk of spills and accidental mixing of incompatible chemicals. It is a core principle of good laboratory practice advocated by organizations like the American Chemical Society (ACS).

  • Proper Labeling and Storage: Accurate labeling is a legal requirement and essential for the safety of waste handlers. Secure storage in designated areas prevents accidental exposure and ensures that emergency responders have clear information in the event of an incident. The National Institutes of Health (NIH) provides detailed guidelines on chemical waste storage and labeling[1][3].

Visualizing the Workflow: Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of Ethyl 2-chloro-6-fluorobenzoate.

DisposalWorkflow cluster_generation At the Bench cluster_storage In the Lab cluster_disposal Final Disposal start Generate Waste Containing Ethyl 2-chloro-6-fluorobenzoate container Select Labeled Halogenated Organic Waste Container start->container collect Collect All Contaminated Materials container->collect saa Store in Designated Satellite Accumulation Area (SAA) collect->saa containment Use Secondary Containment saa->containment closed Keep Container Securely Closed containment->closed finalize_label Finalize Waste Tag with all Constituents closed->finalize_label request_pickup Request Pickup by EH&S or Licensed Waste Hauler finalize_label->request_pickup incineration High-Temperature Incineration request_pickup->incineration

Caption: Decision workflow for the disposal of Ethyl 2-chloro-6-fluorobenzoate.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical.

  • Minor Spills: For small spills within a chemical fume hood, use an appropriate absorbent material (e.g., vermiculite or a commercial spill kit). Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Collect the absorbed material and place it in the designated hazardous waste container.

  • Major Spills: In the case of a large spill, or any spill outside of a fume hood, evacuate the immediate area and alert your institution's Environmental Health and Safety (EH&S) department or emergency response team immediately. Do not attempt to clean up a major spill without proper training and equipment.

Conclusion: A Commitment to Safety and Integrity

The responsible disposal of chemical waste is a non-negotiable aspect of scientific research. By adhering to these procedures for Ethyl 2-chloro-6-fluorobenzoate, we not only comply with regulatory requirements but also uphold our ethical responsibility to protect ourselves, our colleagues, and our shared environment. Let this guide serve as a cornerstone for safe and responsible chemical handling in your laboratory.

References

  • Aaron Chemicals LLC. Safety Data Sheet: 5-Bromo-2-ethoxy-3-fluorobenzoic acid. (2024-11-01).
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  • Bucknell University. WASTE MANAGEMENT.
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  • Weill Cornell Medicine. EHS Program Manual 5.2 - Waste Disposal Procedure.
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Personal protective equipment for handling Ethyl 2-chloro-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling Ethyl 2-chloro-6-fluorobenzoate

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of Ethyl 2-chloro-6-fluorobenzoate in a laboratory setting. This document moves beyond a simple checklist, offering in-depth, field-proven insights to ensure your safety and the integrity of your research. The protocols outlined here are designed to be self-validating, fostering a proactive safety culture.

Hazard Analysis: Understanding the Risks

Based on data from analogous compounds, Ethyl 2-chloro-6-fluorobenzoate is anticipated to present the following hazards:

Hazard StatementGHS ClassificationPotential EffectSource Compound(s)
H315Skin Irritation Category 2Causes skin irritation.[3][4]2-Chlorobenzoic acid, Ethyl 2-chlorobenzoate
H319 / H318Serious Eye Irritation Category 2A / Category 1Causes serious eye irritation or serious eye damage.[3][4][5]2-Chlorobenzoic acid, Ethyl 2-chlorobenzoate
H335Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation.[4]Ethyl 2-chlorobenzoate
H302Acute Toxicity (Oral) Category 4Harmful if swallowed.[1][5]N-Ethyl-2-chloro-6-fluorobenzylamine, 2-Chlorobenzoic acid
H312Acute Toxicity (Dermal) Category 4Harmful in contact with skin.[1]N-Ethyl-2-chloro-6-fluorobenzylamine
H332Acute Toxicity (Inhalation) Category 4Harmful if inhaled.[1]N-Ethyl-2-chloro-6-fluorobenzylamine

This data underscores the necessity of a multi-faceted approach to personal protection, focusing on shielding the skin, eyes, and respiratory system.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling Ethyl 2-chloro-6-fluorobenzoate. The following represents the minimum required PPE, with the rationale for each component explained.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[6] A face shield should be worn in situations with a higher risk of splashing. This is crucial to prevent serious eye irritation or damage.[3][4]

  • Skin Protection:

    • Gloves: Wear nitrile rubber gloves with a minimum thickness of 0.11 mm.[3] Always inspect gloves for tears or punctures before use. For prolonged or immersive contact, consult glove manufacturer data for breakthrough times.

    • Lab Coat: A flame-resistant lab coat is required to protect against accidental skin contact.

    • Closed-toe Shoes: These are a standard requirement in any laboratory setting to protect from spills.

  • Respiratory Protection: All handling of Ethyl 2-chloro-6-fluorobenzoate must be conducted within a certified chemical fume hood to minimize inhalation of vapors.[6] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.[2][7]

Operational Protocol: A Step-by-Step Guide for Safe Handling

This protocol provides a systematic approach to handling Ethyl 2-chloro-6-fluorobenzoate, from preparation to disposal, ensuring safety at every stage.

Pre-Handling Checklist
  • Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • PPE Inspection: Don and inspect all required PPE.

  • Spill Kit Accessibility: Confirm that a spill kit containing an inert absorbent material (e.g., vermiculite, sand) is readily available.[2]

  • Emergency Equipment Location: Know the location and proper operation of the nearest safety shower and eyewash station.[2]

Handling Procedure
  • Transfer: Conduct all transfers of Ethyl 2-chloro-6-fluorobenzoate within the chemical fume hood.

  • Weighing: If weighing is necessary, do so in a ventilated enclosure or within the fume hood.

  • Heating: Avoid heating the compound near open flames or other ignition sources.[8]

  • Housekeeping: Keep the work area clean and free of clutter. Immediately clean up any small drips or spills.

Post-Handling and Storage
  • Container Sealing: Tightly seal the container after use.[8][9]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[6][10]

  • Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[8]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is critical for laboratory safety and environmental protection.

  • Waste Collection: Collect all waste containing Ethyl 2-chloro-6-fluorobenzoate in a designated, properly labeled, and sealed hazardous waste container.

  • Disposal Route: Dispose of the waste through your institution's approved hazardous waste disposal program.[6][10][11] Do not pour down the drain.

Workflow for Safe Handling of Ethyl 2-chloro-6-fluorobenzoate

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal prep_fume_hood Verify Fume Hood prep_ppe Don & Inspect PPE prep_fume_hood->prep_ppe prep_spill_kit Locate Spill Kit prep_ppe->prep_spill_kit handle_transfer Transfer Chemical prep_spill_kit->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction handle_cleanup Immediate Cleanup handle_reaction->handle_cleanup disp_collect Collect Waste handle_reaction->disp_collect post_storage Seal & Store handle_cleanup->post_storage handle_cleanup->disp_collect post_decontaminate Decontaminate Area & Self post_storage->post_decontaminate post_ppe_removal Remove PPE post_decontaminate->post_ppe_removal disp_dispose Dispose via Approved Vendor disp_collect->disp_dispose

Caption: A flowchart illustrating the key steps for the safe handling of Ethyl 2-chloro-6-fluorobenzoate.

References

  • Qualice, LLC. (2014). CPAR, MCCP Safety Data Sheet. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 2-chloroacetoacetate, 97%. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dichloro-5-fluorobenzoic acid. [Link]

  • Directpcw. (2023). Safety Data Sheet - ETHYL BENZOATE. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Chlorobenzoic acid. [Link]

  • PubChem. (n.d.). Ethyl 2-chlorobenzoate. [Link]

  • Harper College. (2010). Ethyl benzoate Safety Data Sheet. [Link]

  • U.S. Environmental Protection Agency. (2006). Provisional Peer Reviewed Toxicity Values for 2-Chloro-6-fluorophenol. [Link]

  • ChemUniverse. (n.d.). ETHYL 2-CHLORO-6-FLUOROBENZOATE. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.